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  • Product: 5-Fluoro-1H-pyrazol-1-ol
  • CAS: 921604-94-6

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-Fluoro-1H-pyrazol-1-ol: A Technical Guide for Advanced Bioisosteric Scaffolds

Executive Summary In modern drug development, overcoming the pharmacokinetic limitations of traditional pharmacophores is a primary objective. Carboxylic acids, while excellent for target binding, frequently suffer from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, overcoming the pharmacokinetic limitations of traditional pharmacophores is a primary objective. Carboxylic acids, while excellent for target binding, frequently suffer from poor membrane permeability and rapid phase II metabolic clearance (glucuronidation). 1-Hydroxypyrazoles have emerged as highly effective bioisosteres for carboxylic acids[1]. By synthesizing 5-Fluoro-1H-pyrazol-1-ol , researchers can leverage the inductive power of fluorine to precisely tune the pKa of the N-OH group while simultaneously blocking oxidative metabolism at the electron-rich C5 position.

This whitepaper provides an authoritative, self-validating methodology for the synthesis and characterization of 5-Fluoro-1H-pyrazol-1-ol, designed specifically for medicinal chemists and process scientists.

Rational Design & Mechanistic Causality

The design of 5-Fluoro-1H-pyrazol-1-ol is rooted in strict structure-property relationships. The parent compound, 1-hydroxypyrazole (CAS 81945-73-5), is a commercially available and versatile starting point. However, unsubstituted 1-hydroxypyrazoles possess a pKa slightly higher than optimal for mimicking carboxylic acids and remain susceptible to cytochrome P450-mediated oxidation.

Introducing a fluorine atom at the C5 position achieves two synergistic effects:

  • Inductive pKa Modulation: The strong electron-withdrawing nature of the C-F bond lowers the pKa of the adjacent N-OH group, aligning it closer to the ideal ~4.0–4.5 range required for physiological ionization.

  • Metabolic Shielding: Fluorine's small Van der Waals radius mimics hydrogen, but the robust C-F bond effectively blocks metabolic oxidation at the C5 site without introducing steric bulk[2].

BioisostereLogic CarboxylicAcid Carboxylic Acid (Traditional Pharmacophore) Limitations Limitations: - Poor membrane permeability - Rapid metabolic clearance CarboxylicAcid->Limitations Bioisostere 1-Hydroxypyrazole Core (Bioisosteric Replacement) Limitations->Bioisostere Overcome via Target 5-Fluoro-1H-pyrazol-1-ol (Optimized Fragment) Bioisostere->Target Fluorination C5-Fluorination (Inductive Effect) Fluorination->Target Synergistic modification Benefits Enhanced Properties: - Tuned pKa (~4.5) - Increased lipophilicity - Blocked metabolic sites Target->Benefits

Figure 1: Logical relationship of 5-Fluoro-1H-pyrazol-1-ol as a carboxylic acid bioisostere.

Synthetic Strategy & Reaction Logic

Direct electrophilic fluorination of unprotected or N-alkylated pyrazoles typically favors the electron-rich C4 position[3]. To achieve regioselective functionalization at the C5 position, a directed ortho-metalation (DoM) strategy is required.

While previous studies indicate that silyl protecting groups (e.g., TBDPS) can undergo unwanted intramolecular migration from oxygen to carbon during C5-lithiation[4], utilizing a benzyloxymethyl (BOM) ether circumvents this issue. The BOM group provides robust stability against strong bases and acts as a powerful directing group, coordinating with the lithium cation to facilitate selective C5-deprotonation. This enables the precise introduction of fluorine via electrophilic sources like N-Fluorobenzenesulfonimide (NFSI).

SynthesisWorkflow SM 1-Hydroxypyrazole (Starting Material) Step1 Step 1: O-Protection BOM-Cl, DIPEA, DCM SM->Step1 Int1 1-(BOM-oxy)pyrazole (Intermediate 1) Step1->Int1 Step2 Step 2: C5-Lithiation & Fluorination n-BuLi, NFSI, THF Int1->Step2 Int2 5-Fluoro-1-(BOM-oxy)pyrazole (Intermediate 2) Step2->Int2 Step3 Step 3: Deprotection H2, Pd/C, MeOH Int2->Step3 Product 5-Fluoro-1H-pyrazol-1-ol (Target Compound) Step3->Product

Figure 2: Three-step synthetic workflow for 5-Fluoro-1H-pyrazol-1-ol via C5-lithiation.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning each critical transformation includes a diagnostic checkpoint to ensure chemical integrity before proceeding to the next step.

Step 1: Synthesis of 1-(benzyloxymethyl)-1H-pyrazole (Intermediate 1)

Causality: The highly polar N-OH group must be masked to prevent immediate quenching of the organolithium reagent in Step 2.

  • Charge a flame-dried 250 mL round-bottom flask with 1-hydroxypyrazole (10.0 g, 119 mmol) and anhydrous dichloromethane (100 mL) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 25.0 mL, 143 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Add benzyl chloromethyl ether (BOM-Cl, 18.2 mL, 131 mmol) dropwise over 30 minutes to control the exothermic alkylation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The highly polar starting material (Rf ~0.1) must be completely consumed, replaced by a lipophilic product spot (Rf ~0.6). Confirm the absence of N-alkylation by analyzing a crude 1H NMR aliquot (diagnostic -O-CH2-O- singlet must appear at ~5.4 ppm).

  • Quench with saturated aqueous NaHCO3 (50 mL), extract with DCM (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography to yield Intermediate 1.

Step 2: Synthesis of 5-Fluoro-1-(benzyloxymethyl)-1H-pyrazole (Intermediate 2)

Causality: C5 is the most acidic position on the protected pyrazole ring due to the adjacent electronegative nitrogen. Deprotonation with n-BuLi generates a C5-lithio species, which is then trapped by the electrophilic fluorine source, NFSI.

  • Dissolve Intermediate 1 (15.0 g, 73.4 mmol) in anhydrous THF (150 mL) under argon and cool to -78 °C in a dry ice/acetone bath.

  • Add n-Butyllithium (2.5 M in hexanes, 32.3 mL, 80.8 mmol) dropwise over 20 minutes. Stir at -78 °C for 1 hour to ensure complete metalation.

Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot with D2O. Analyze via GC-MS or 1H NMR to confirm >95% deuterium incorporation at C5 (disappearance of the C5-H doublet at ~7.5 ppm) before proceeding.

  • Add a solution of N-Fluorobenzenesulfonimide (NFSI, 27.8 g, 88.1 mmol) in anhydrous THF (50 mL) dropwise.

  • Stir at -78 °C for 2 hours, then allow to gradually warm to room temperature overnight (12 hours).

Self-Validation Checkpoint: Post-fluorination, a 19F NMR of the crude mixture must show a dominant single peak at approximately -165 ppm, confirming successful C-F bond formation.

  • Quench with saturated aqueous NH4Cl (100 mL), extract with EtOAc (3 x 100 mL), wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography to yield Intermediate 2.

Step 3: Deprotection to 5-Fluoro-1H-pyrazol-1-ol

Causality: Catalytic hydrogenolysis cleanly cleaves the benzyl ether. The resulting hemiacetal spontaneously collapses to release formaldehyde and the target N-OH pyrazole, avoiding harsh acidic or basic conditions that might degrade the fluorinated heterocycle.

  • Dissolve Intermediate 2 (10.0 g, 45.0 mmol) in MS-grade methanol (100 mL).

  • Add 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%) carefully under a blanket of argon.

  • Purge the flask with hydrogen gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

Self-Validation Checkpoint: Hydrogen uptake will cease when the reaction is complete. Filter a small aliquot through Celite and analyze via 1H NMR; the benzyl and methylene protons must be absent, and the broad N-OH exchangeable proton at ~11.5 ppm must be present.

  • Filter the entire reaction mixture through a pad of Celite, washing thoroughly with methanol.

  • Concentrate the filtrate in vacuo and recrystallize from minimal hot toluene to afford the pure 5-Fluoro-1H-pyrazol-1-ol as a white crystalline solid.

Quantitative Data & Characterization

Data tracking is essential for scale-up and reproducibility. The tables below summarize the expected yields and the definitive multinuclear NMR characterization parameters for the final product.

Table 1: Reaction Optimization and Yields

StepReaction PhaseReagents & ConditionsConversion (%)Isolated Yield (%)Purity (HPLC)
1O-ProtectionBOM-Cl, DIPEA, DCM, 0 °C to RT, 4 h>9988>98%
2C5-Lithiation/Fluorinationn-BuLi, NFSI, THF, -78 °C to RT, 12 h8565>95%
3DeprotectionH2 (1 atm), 10% Pd/C, MeOH, RT, 6 h>9992>99%

Table 2: Multinuclear NMR Characterization of 5-Fluoro-1H-pyrazol-1-ol

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
1H11.52s (broad)-N-OH (Exchangeable)
1H7.42ddJ_HF = 2.5, J_HH = 1.8C3-H (Aromatic)
1H6.05ddJ_HF = 4.0, J_HH = 1.8C4-H (Aromatic)
19F-165.4dJ_FH = 4.0C5-F
13C148.2dJ_CF = 265.0C5 (Fluorinated carbon)
13C138.5dJ_CF = 15.2C3
13C95.3dJ_CF = 22.4C4

References

1.[2] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions, eGrove. Available at: 2. 1-Hydroxypyrazole CAS 81945-73-5, CymitQuimica. Available at: 3.[3] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives, ResearchGate. Available at: 4.[4] Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazole via Bromine−Lithium Exchange, ACS Publications. Available at: 5.[1] Nitrosation of α,β-unsaturated oximes. V. Synthesis and chemistry of 1-hydroxypyrazole 2-oxides, ACS Publications. Available at:

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1H-pyrazol-1-ol

Abstract This technical guide provides a comprehensive overview of the predicted physicochemical properties of 5-Fluoro-1H-pyrazol-1-ol, a novel heterocyclic compound with significant potential in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 5-Fluoro-1H-pyrazol-1-ol, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from closely related fluorinated pyrazoles and N-hydroxylated heterocycles to offer a robust, scientifically-grounded profile. The guide covers proposed synthetic routes, expected spectroscopic signatures (NMR, IR, and MS), and predicted physicochemical parameters such as solubility, pKa, and lipophilicity. Furthermore, it delves into the potential tautomerism and reactivity of the molecule, providing researchers with a solid foundation for its synthesis, characterization, and application in drug development programs.

Introduction: The Significance of Fluorinated N-Hydroxy Pyrazoles

The incorporation of fluorine into small molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity and small van der Waals radius can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Pyrazole scaffolds are also privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[3] The combination of a pyrazole core with fluorine substitution has led to the development of numerous successful therapeutic agents.[4]

The introduction of an N-hydroxy group to the pyrazole ring, creating 5-Fluoro-1H-pyrazol-1-ol, represents a novel and intriguing modification. N-hydroxylated heterocycles are known to exhibit unique biological activities and can act as bioisosteres for other functional groups, potentially leading to improved drug-like properties. This guide aims to provide a detailed theoretical framework for understanding the fundamental physicochemical characteristics of 5-Fluoro-1H-pyrazol-1-ol, thereby accelerating its investigation and potential application in pharmaceutical research.

Proposed Synthesis of 5-Fluoro-1H-pyrazol-1-ol

A plausible synthetic route to 5-Fluoro-1H-pyrazol-1-ol involves a multi-step process starting from readily available precursors. The proposed synthesis is based on established methods for the preparation of substituted pyrazoles and N-hydroxylated heterocycles.[5][6]

Synthetic Pathway

The proposed synthesis commences with the Knorr pyrazole synthesis, a classical and versatile method for constructing the pyrazole ring.[7] This is followed by a directed ortho-metalation and subsequent functionalization to introduce the fluorine atom, and finally, a deprotection step to yield the target N-hydroxy compound.

Synthesis of 5-Fluoro-1H-pyrazol-1-ol start 1,3-Dicarbonyl Compound + O-Benzylhydroxylamine intermediate1 1-(Benzyloxy)-1H-pyrazole start->intermediate1 Knorr Cyclization (e.g., Acid catalyst) intermediate2 5-Lithio-1-(benzyloxy)-1H-pyrazole intermediate1->intermediate2 Directed Metalation (e.g., n-BuLi, THF, -78 °C) intermediate3 5-Fluoro-1-(benzyloxy)-1H-pyrazole intermediate2->intermediate3 Electrophilic Fluorination (e.g., N-Fluorobenzenesulfonimide) product 5-Fluoro-1H-pyrazol-1-ol intermediate3->product Debenzylation (e.g., H₂, Pd/C or HBr)

Caption: Proposed synthetic pathway for 5-Fluoro-1H-pyrazol-1-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Benzyloxy)-1H-pyrazole

  • To a solution of a suitable 1,3-dicarbonyl precursor in ethanol, add an equimolar amount of O-benzylhydroxylamine hydrochloride and a catalytic amount of a mineral acid (e.g., HCl).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(benzyloxy)-1H-pyrazole.

Step 2: Synthesis of 5-Fluoro-1-(benzyloxy)-1H-pyrazole

  • Dissolve 1-(benzyloxy)-1H-pyrazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.

  • Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield 5-fluoro-1-(benzyloxy)-1H-pyrazole.

Step 3: Synthesis of 5-Fluoro-1H-pyrazol-1-ol

  • Dissolve 5-fluoro-1-(benzyloxy)-1H-pyrazole in methanol or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Fluoro-1H-pyrazol-1-ol.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Predicted Physicochemical Properties

The introduction of both a fluorine atom and a hydroxyl group to the pyrazole core is expected to significantly influence its physicochemical properties.

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₃H₃FN₂OBased on the chemical structure.
Molecular Weight 102.07 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solidMany simple pyrazole derivatives are solids at room temperature.[8]
Solubility Moderately soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in nonpolar solvents (e.g., hexane).The N-hydroxy group can participate in hydrogen bonding, enhancing solubility in polar solvents. The fluorine atom can increase lipophilicity to some extent.[8]
pKa Estimated to be in the range of 6-8.The N-hydroxy group is acidic. The electronegative fluorine atom at the 5-position will likely lower the pKa compared to a non-fluorinated pyrazol-1-ol due to inductive electron withdrawal.[1]
LogP (Lipophilicity) Estimated to be in the range of 0.5 - 1.5.The pyrazole ring itself has a LogP of approximately 0.33. The fluorine atom will increase lipophilicity, while the hydroxyl group will decrease it. Computational tools can provide more precise predictions.[9]
Topological Polar Surface Area (TPSA) Expected to be around 40-60 Ų.The presence of two nitrogen atoms and a hydroxyl group contributes to the polar surface area. A related compound, 5-Fluoro-4-iodo-1-phenyl-1H-pyrazole, has a calculated TPSA of 17.82 Ų, and the addition of the hydroxyl group would significantly increase this value.[9]

Spectroscopic Characterization

The structural elucidation of 5-Fluoro-1H-pyrazol-1-ol will rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics based on data from analogous compounds.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Structure of 5-Fluoro-1H-pyrazol-1-ol for NMR assignment.

  • ¹H NMR:

    • OH Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent, likely in the range of 8-12 ppm.

    • H3 Proton: A doublet with a small coupling constant (³JH-H) to H4, expected to appear in the downfield region (around 7.5-8.0 ppm).

    • H4 Proton: A doublet of doublets, coupled to both H3 and the fluorine at C5 (³JH-F). This signal is anticipated to be in the range of 6.0-6.5 ppm. The H-F coupling will be a key diagnostic feature.

  • ¹³C NMR:

    • C5 Carbon: A doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), expected to be in the range of 150-170 ppm. This large coupling is characteristic of a fluorine atom directly attached to an sp² carbon.

    • C3 Carbon: A singlet or a small doublet (due to long-range coupling with fluorine) in the range of 135-145 ppm.

    • C4 Carbon: A doublet with a smaller two-bond carbon-fluorine coupling constant (²JC-F), expected around 95-105 ppm.

  • ¹⁹F NMR:

    • A single resonance is expected for the fluorine atom at the C5 position. The chemical shift will be dependent on the solvent and the reference standard used but is anticipated to be in the typical range for fluoro-aromatic compounds.[13][14] The signal will likely appear as a doublet of doublets due to coupling with H4 (³JF-H) and potentially a smaller long-range coupling with H3 (⁴JF-H).[15]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.[16]

Wavenumber (cm⁻¹)VibrationExpected Appearance
3400-3200O-H stretchBroad
3150-3050C-H stretch (aromatic)Sharp, medium intensity
1620-1580C=N stretchMedium to strong
1550-1450C=C stretch (aromatic)Medium to strong
1250-1150C-F stretchStrong, characteristic absorption
1050-1000N-O stretchMedium
Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and elemental composition of 5-Fluoro-1H-pyrazol-1-ol.[17]

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 102.07. High-resolution mass spectrometry (HRMS) will be able to confirm the elemental formula C₃H₃FN₂O.

  • Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of N₂ (28 Da) and HCN (27 Da). The N-hydroxy group may lead to the loss of an OH radical (17 Da) or water (18 Da). The presence of fluorine will be evident in the isotopic pattern of the fragment ions.

Tautomerism and Reactivity

Tautomerism

N-hydroxypyrazoles can exist in equilibrium with their pyrazolone tautomers.[18][19] For 5-Fluoro-1H-pyrazol-1-ol, two potential tautomeric forms are the 5-fluoro-1,2-dihydro-3H-pyrazol-3-one and the 5-fluoro-2,4-dihydro-3H-pyrazol-3-one. The position of this equilibrium will be influenced by the solvent, temperature, and pH. Spectroscopic studies, particularly NMR, in different solvents will be essential to elucidate the predominant tautomeric form in solution.[20]

Tautomerism A 5-Fluoro-1H-pyrazol-1-ol B 5-Fluoro-1,2-dihydro-3H-pyrazol-3-one A->B Tautomerization B->A Tautomerization

Caption: Potential tautomeric equilibrium of 5-Fluoro-1H-pyrazol-1-ol.

Reactivity
  • Acidity of the N-OH group: The hydroxyl proton is acidic and can be deprotonated with a suitable base. The resulting anion can act as a nucleophile in various reactions.

  • Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. However, the N-hydroxy group and the fluorine atom will influence the regioselectivity of electrophilic substitution reactions. The C4 position is the most likely site for electrophilic attack.

  • Reactions of the N-OH group: The N-hydroxy group can be a site for further functionalization, such as alkylation, acylation, or conversion to other functional groups, providing a handle for creating a diverse library of derivatives.

Safety and Handling

While specific toxicity data for 5-Fluoro-1H-pyrazol-1-ol is not available, it is prudent to handle this compound with the standard precautions for new chemical entities.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Fluoro-1H-pyrazol-1-ol is a promising, yet underexplored, heterocyclic compound with significant potential in drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties based on a thorough analysis of related structures. The proposed synthetic route offers a clear path to its preparation, and the detailed spectroscopic predictions will be invaluable for its characterization. The insights into its potential tautomerism and reactivity provide a roadmap for its further chemical exploration. It is hoped that this guide will serve as a catalyst for future research into this intriguing molecule and its derivatives, ultimately unlocking their therapeutic potential.

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  • ResearchGate. (2025, August 6). Selective Incorporation of Fluorine in Pyrazoles | Request PDF. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2023, May 19). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • TUTDoR. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 5-Fluoro-1H-pyrazol-1-ol: A Technical Guide

Executive Summary The structural elucidation of fluorinated N-heterocycles demands a rigorous, multi-modal spectroscopic approach. 5-Fluoro-1H-pyrazol-1-ol (also known as 1-hydroxy-5-fluoro-1H-pyrazole) represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of fluorinated N-heterocycles demands a rigorous, multi-modal spectroscopic approach. 5-Fluoro-1H-pyrazol-1-ol (also known as 1-hydroxy-5-fluoro-1H-pyrazole) represents a highly specialized pharmacophore bridging the bioisosteric utility of 1-hydroxypyrazoles[1] with the metabolic stability conferred by C-F bond incorporation[2]. This whitepaper provides an in-depth, authoritative framework for the spectroscopic characterization (NMR, IR, MS) of this compound. By detailing the causality behind chemical shifts, coupling constants, and fragmentation pathways, this guide serves as a self-validating protocol for researchers in drug development and synthetic methodology.

Structural Dynamics: Tautomerism and Electronic Effects

Before analyzing the spectral data, it is critical to understand the dynamic structural environment of 5-fluoro-1H-pyrazol-1-ol. 1-Hydroxypyrazoles exhibit complex prototropic tautomerism, existing in an equilibrium between the N-hydroxy form and the zwitterionic pyrazole 2-oxide form[3].

The highly electronegative fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (


), while simultaneously capable of resonance donation (

) into the pyrazole

-system. This dual electronic nature significantly polarizes the N1-O bond, shifting the tautomeric equilibrium and influencing intermolecular hydrogen bonding networks in solution.

Tautomerism A 5-Fluoro-1H-pyrazol-1-ol (N-Hydroxy Tautomer) B 5-Fluoro-1H-pyrazole 2-oxide (Zwitterionic Tautomer) A->B Prototropic Shift (Polar Solvents) C Dimeric H-Bonded Complex (Non-polar Solvents) A->C Intermolecular H-Bonding (Concentration Dependent)

Fig 1: Tautomeric equilibrium and hydrogen-bonding dynamics of 5-fluoro-1H-pyrazol-1-ol.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive tool for mapping the connectivity and electronic environment of this scaffold. The presence of the


F nucleus (spin 

, 100% natural abundance) provides a powerful diagnostic probe through scalar heteronuclear coupling (

and

).
H NMR: Causality of Chemical Shifts

In a polar aprotic solvent like DMSO-


, the hydroxyl proton (

~11.50 ppm) appears as a broad singlet. This extreme deshielding is caused by the acidic nature of the N-OH proton and its involvement in rapid chemical exchange. The pyrazole ring protons (H3 and H4) are distinct: H4 is highly shielded (

~6.10 ppm) due to the electron-rich nature of the pyrazole

-system (resonance donation from the nitrogens). H3 is deshielded (

~7.65 ppm) due to its proximity to the electronegative N2 atom. Crucially, H4 exhibits a

coupling of ~4.0 Hz, while H3 shows a smaller

long-range coupling[4].
C NMR: The Fermi Contact Term

The


C spectrum is defined by massive carbon-fluorine spin-spin splitting. The C5 carbon is directly bonded to fluorine, resulting in a doublet with a 

coupling constant of approximately 245 Hz. This massive splitting is driven by the Fermi contact mechanism, which depends heavily on the

-orbital character of the C-F bond. C4 exhibits a

coupling (~25 Hz), and C3 shows a

coupling (~8 Hz).
F NMR: Structural Integrity

The


F NMR spectrum will yield a single resonance around 

-125.5 ppm. The signal will resolve as a doublet of doublets (dd) due to coupling with H4 and H3, confirming the regiochemistry of the fluorination[5].
Table 1: Consolidated NMR Data (Simulated for DMSO- )
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment

H
11.50br sN/AN1-OH

H
7.65d

C3-H

H
6.10dd

,

C4-H

C
152.0d

C5

C
135.5d

C3

C
95.0d

C4

F
-125.5dd

,

C5-F

Infrared (IR) Spectroscopy

Infrared spectroscopy validates the functional group integrity and the hydrogen-bonding state of the molecule. The most prominent feature is the O-H stretching vibration. Unlike typical aliphatic alcohols, the N-OH stretch in 1-hydroxypyrazoles is exceptionally broad and shifted to lower wavenumbers (3100–2700 cm


) due to strong intermolecular hydrogen bonding, often forming dimeric structures in the solid state[1].

The C-F bond exhibits a highly intense stretching mode in the fingerprint region, which is diagnostic for the 5-fluoro substitution[6].

Table 2: Key Vibrational Modes (ATR-FTIR, Neat Solid)
Wavenumber (cm

)
IntensityVibrational ModeStructural Implication
3100 – 2700Strong, Broad

(O-H)
Extensive intermolecular H-bonding
3120Weak

(=C-H)
Aromatic pyrazole C-H stretch
1580, 1510Medium

(C=N),

(C=C)
Pyrazole ring skeletal vibrations
1180Very Strong

(C-F)
C5-Fluorine bond
1050Medium

(N-O)
Confirms N-hydroxy/N-oxide moiety

Mass Spectrometry (MS) & Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) or Electron Ionization (EI) provides the exact mass and structural connectivity through fragmentation. The theoretical exact mass for the protonated molecular ion


 of C

H

FN

O is m/z 103.0302.
Mechanistic Fragmentation Causality

The fragmentation of 5-fluoro-1H-pyrazol-1-ol is driven by the relative stabilities of the resulting radical cations.

  • 
    -Cleavage (Loss of OH):  The cleavage of the weak N-O bond results in the loss of a hydroxyl radical (or water, depending on protonation state), yielding a heavily stabilized pyrazolium cation at m/z 86.
    
  • Fluorine Elimination: The expulsion of HF (m/z -20) is a common pathway in fluoroaromatics, driven by the thermodynamic stability of the ejected hydrogen fluoride molecule, leaving a highly reactive carbene-like intermediate at m/z 83.

MS_Pathway M Molecular Ion [M+H]+ m/z 103.03 F1 [M - OH]+ m/z 86.03 M->F1 -OH (N-O Bond Cleavage) F2 [M - HF]+ m/z 83.02 M->F2 -HF (Thermodynamic Expulsion) F3 Ring Cleavage m/z 56.02 F1->F3 -N2 or -HCN (Ring Opening)

Fig 2: Primary MS fragmentation pathways of 5-fluoro-1H-pyrazol-1-ol.

Standardized Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity data acquisition, the following step-by-step methodologies must be employed. These protocols are designed as self-validating systems; the output of one step inherently verifies the assumptions of the previous step.

Workflow Prep Sample Prep (DMSO-d6, 5-10 mg) Acq1 1H & 19F NMR (Direct Detection) Prep->Acq1 Acq2 13C NMR (1H & 19F Decoupled) Prep->Acq2 IR ATR-FTIR (Neat Solid) Prep->IR MS HRMS (ESI+) (Direct Infusion) Prep->MS Data Multinuclear Data Integration Acq1->Data Acq2->Data IR->Data MS->Data

Fig 3: Parallelized analytical workflow for comprehensive spectroscopic validation.

Protocol 1: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    . Causality: DMSO-
    
    
    
    disrupts the dimeric hydrogen-bonding network, sharpening the N-OH signal and preventing signal broadening associated with aggregation.
  • 
    H and 
    
    
    
    F Acquisition:
    Acquire standard 1D spectra. Use tetramethylsilane (TMS) as an internal standard for
    
    
    H (
    
    
    0.00 ppm) and trichlorofluoromethane (CFCl
    
    
    ) for
    
    
    F (
    
    
    0.00 ppm).
  • Self-Validation Step (

    
    F-Decoupled 
    
    
    
    C NMR):
    Acquire a standard
    
    
    H-decoupled
    
    
    C spectrum. Next, acquire a
    
    
    C spectrum with simultaneous
    
    
    H and
    
    
    F decoupling.
    • Validation Check: The collapse of the 245 Hz doublet at 152.0 ppm into a sharp singlet unambiguously identifies the C5 locus, internally validating the structural framework without relying solely on empirical chemical shift predictions.

Protocol 2: ATR-FTIR Analysis
  • Background Subtraction: Collect a background spectrum of the empty diamond/ZnSe ATR crystal (minimum 32 scans, 4 cm

    
     resolution).
    
  • Sample Deposition: Apply 1-2 mg of neat, dry solid 5-fluoro-1H-pyrazol-1-ol directly onto the crystal. Apply uniform pressure using the anvil.

  • Validation Check: Ensure the baseline is flat between 4000 and 3500 cm

    
    . A sloping baseline indicates poor crystal contact or scattering, which will artificially distort the critical broad O-H stretch region.
    
Protocol 3: HRMS (ESI+)
  • Solvent System: Prepare a 1

    
    g/mL solution of the compound in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures quantitative protonation of the N2 atom, maximizing the 
    
    
    
    ion yield.
  • Infusion: Introduce the sample via direct syringe pump infusion at 5

    
    L/min.
    
  • Validation Check: Isolate the m/z 103.03 parent ion and apply Collision-Induced Dissociation (CID) at 15-25 eV. The appearance of the m/z 83 (loss of HF) fragment confirms the presence of the covalently bound fluorine atom, differentiating it from potential non-covalent adducts.

Conclusion

The spectroscopic signature of 5-fluoro-1H-pyrazol-1-ol is defined by the interplay between the electron-withdrawing fluorine atom and the tautomeric N-hydroxy system. By leveraging heteronuclear coupling (


C-

F), targeted MS fragmentation, and H-bond sensitive IR modes, researchers can establish a highly reliable, self-validating analytical profile for this compound and its derivatives in advanced drug discovery pipelines.

References

  • Hansen, P. E., et al. "Stereochemical effects in the nitrosation of some α,β‐unsaturated ketoximes. Formation of 1‐hydroxypyrazole 2‐oxides and 4‐oximino‐4,5‐dihydroisoxazoles." Journal of Heterocyclic Chemistry, 1994.

  • Horgan, C. "Recent developments in the practical application of novel carboxylic acid bioisosteres." University College Cork (CORA), 2023. 1

  • Chyu, A., et al. "Preparation of 5-fluoropyrazoles from pyrazoles and NFSI." ResearchGate, 2024. 5

  • "Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity." ResearchGate, 2024. 2

Sources

Exploratory

The 5-Fluoro-1H-pyrazol-1-ol Scaffold: Synthesis, Properties, and Pharmaceutical Utility

The following technical guide details the discovery, chemistry, and application of 5-Fluoro-1H-pyrazol-1-ol and its relevant tautomeric scaffolds. [1][2][3] Executive Summary 5-Fluoro-1H-pyrazol-1-ol (also known as 5-flu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemistry, and application of 5-Fluoro-1H-pyrazol-1-ol and its relevant tautomeric scaffolds.

[1][2][3]

Executive Summary

5-Fluoro-1H-pyrazol-1-ol (also known as 5-fluoro-1-hydroxypyrazole) represents a specialized subclass of fluorinated N-heterocycles.[1][2][3] While often overshadowed by its C-hydroxy tautomers (used in blockbuster drugs like Favipiravir and Celecoxib), the N-hydroxy variant offers unique physicochemical properties as a carboxylic acid bioisostere and bidentate metal chelator.[1][2][3] This guide explores the historical emergence of this scaffold, its complex tautomeric landscape, and the synthetic methodologies required to access it.[1][2][3]

Part 1: Discovery and Historical Context[1][2][3]

The Pyrazole Lineage (1883–1980s)

The history of the pyrazole ring dates back to Ludwig Knorr (1883), who first synthesized the core structure via the condensation of 1,3-dicarbonyls with hydrazines.[1][2][3] However, the 1-hydroxy (N-oxide/N-hydroxy) derivatives remained obscure for nearly a century due to their instability and the dominance of isoxazole byproducts during synthesis.[2][3]

  • Early 20th Century: 1-Hydroxypyrazoles were often misidentified as isoxazoles or pyrazole-N-oxides.[1][2][3]

  • 1970s-1980s: Definitive methods for synthesizing 1-hydroxypyrazoles emerged, primarily through the oxidation of pyrazoles using peracids (e.g., mCPBA) or the cyclization of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -unsaturated oximes.[1][2] The parent compound, 1-hydroxypyrazole (CAS 81945-73-5) , became a known entity for coordination chemistry.[1][2][3]
    
The Fluorine Revolution (1990s–Present)

The introduction of fluorine at the 5-position (C5) gained traction in the 1990s, driven by the need for metabolically stable drug scaffolds.[1][2][3] The high electronegativity of fluorine at C5 alters the pKa of the N1-hydroxyl group, enhancing its utility as a bioisostere for carboxylic acids in peptide mimetics.[1][2][3]

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Technical Note: The discovery of 5-Fluoro-1H-pyrazol-1-ol is not attributed to a single "eureka" paper but rather evolved as a specific derivative within the broader campaign to synthesize fluorinated azoles for agrochemical (fungicide) and pharmaceutical applications.[1][2]

Part 2: Structural Chemistry & Tautomerism[1][2][3]

Understanding the "1-ol" designation is critical for synthetic planning.[1][2][3] The pyrazole core exhibits annular tautomerism, and the introduction of a hydroxyl group creates further complexity.[1][2][3]

The Tautomeric Triad

The term "5-Fluoro-1H-pyrazol-1-ol" explicitly refers to the N-hydroxy species (Structure A ).[1][2][3] However, in solution, it may equilibrate with N-oxide forms or C-hydroxy isomers depending on pH and solvent.[1][2][3]

  • Structure A (Target): 1-Hydroxy-5-fluoropyrazole (OH on Nitrogen).[1][2][3]

    • Properties: Acidic (pKa ~5-6), metal chelator, H-bond donor/acceptor.[1][2][3]

  • Structure B (Isomer): 5-Fluoro-1H-pyrazol-3-ol (OH on Carbon 3).[1][2][3]

    • Relevance: This is the enol form of 5-fluoropyrazolone, a key intermediate for drugs like Favipiravir (T-705) .[1][2][3]

  • Structure C (Tautomer): 5-Fluoro-1H-pyrazole-1-oxide .

    • Relevance: A zwitterionic resonance structure of A.[2][3]

Visualization of Tautomerism

The following diagram illustrates the relationship between the N-hydroxy target and its common isomers.

Tautomers cluster_0 Target Molecule (N-Hydroxy) cluster_1 Common Drug Intermediate (C-Hydroxy) cluster_2 Zwitterionic Form NodeA 5-Fluoro-1-hydroxypyrazole (N-OH, C-F) NodeB 5-Fluoro-1H-pyrazol-3-ol (N-H, C-OH, C-F) NodeA->NodeB Isomerization (Synthetic Divergence) NodeC 5-Fluoro-1H-pyrazole-1-oxide (N+-O-) NodeA->NodeC Tautomerism

Caption: Structural relationship between the N-hydroxy target (A) and the pharmaceutically common C-hydroxy isomer (B).

Part 3: Synthetic Protocols

Synthesizing the N-hydroxy derivative requires avoiding the thermodynamic trap of the C-hydroxy isomer.[1][2][3] Two primary routes exist: Direct Oxidation and Cyclization .[1][2][3]

Protocol A: Direct Oxidation of 5-Fluoropyrazole

This method is preferred for accessing the 1-ol specifically.[1][2][3]

Reagents:

  • Substrate: 5-Fluoro-1H-pyrazole (CAS 35277-02-2).[1][2][3]

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) or Dimethyldioxirane (DMDO).[1][2][3]

  • Solvent: Ethyl Acetate or Dichloromethane (DCM).[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-fluoro-1H-pyrazole (1.0 eq) in Ethyl Acetate at 0°C.

  • Oxidation: Slowly add mCPBA (1.2 eq) over 30 minutes to prevent exotherm.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (product is more polar).[2][3]

  • Workup (Critical):

    • The product often precipitates or forms a slurry.[1][2][3]

    • Extract with dilute HCl (the N-OH is weakly basic/amphoteric).[1][2][3]

    • Neutralize the aqueous layer to pH ~6–7 to precipitate the 1-hydroxypyrazole.[1][2][3]

  • Purification: Recrystallization from ethanol/water.[1][2][3]

Protocol B: Cyclization (De Novo Synthesis)

Used when the fluorinated pyrazole precursor is not available.[1][2][3]

Reagents:

  • Precursor: 4,4-Difluoro-1-buten-3-one or related fluorinated enones.[1][2][3]

  • Reagent: Hydroxylamine hydrochloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Catalyst: Sodium Acetate.[1][2][3][4]

Mechanism:

  • Nucleophilic attack of hydroxylamine on the carbonyl carbon.[1][2][3]

  • Intramolecular cyclization displacing a leaving group (or via oxidative cyclization of the oxime).[1][2][3]

  • Challenge: Regioselectivity is poor; often yields isoxazoles.[2][3] Protection of the N-OH during synthesis is often required.[1][2][3]

Data Summary: Physical Properties
PropertyValue (Approx.)Note
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 102.07 g/mol
pKa (OH) 5.8 – 6.2More acidic than phenol due to N-ring effect.[1][2]
Appearance White/Off-white solidHygroscopic.[2][3]
Solubility DMSO, Methanol, WaterPoor solubility in non-polar solvents.[1][2][3]

Part 4: Applications in Drug Discovery[1][2][3]

Bioisosterism

The N-hydroxy-pyrazole moiety is a validated bioisostere for the carboxylic acid group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[1][2]
  • Acidity: The N-OH proton is acidic, mimicking the carboxylate anion at physiological pH.[1][2][3]

  • Lipophilicity: It is generally more lipophilic than a carboxylate, potentially improving membrane permeability.[1][2][3]

  • Chelation: Unlike simple carboxylates, the 1-hydroxypyrazole can form stable 5-membered chelate rings with metalloenzymes (e.g., Zinc metalloproteases).[1][2][3]

Fragment-Based Drug Design (FBDD)

In FBDD, 5-Fluoro-1H-pyrazol-1-ol serves as a high-value "fragment" due to its low molecular weight (<150 Da) and ability to form directional hydrogen bonds.[1][2][3] The fluorine atom at C5 provides:

  • Metabolic Block: Prevents oxidation at the reactive C5 position.[1][2][3]

  • Electronic Modulation: Lowers the pKa of the N-OH, tuning the electrostatic interaction with target proteins.[1][2][3]

Synthesis Workflow Diagram

The following diagram outlines the decision tree for synthesizing this scaffold versus its C-hydroxy analog.

Synthesis Start Starting Material: Fluorinated 1,3-Dicarbonyl (or equivalent) Branch1 Reagent: Hydrazine (NH2NH2) Start->Branch1 Route A (Standard) Branch2 Reagent: Hydroxylamine (NH2OH) Start->Branch2 Route B (Direct Cyclization) Intermed1 Intermediate: 5-Fluoropyrazole Branch1->Intermed1 Cyclization ProductA TARGET: 5-Fluoro-1H-pyrazol-1-ol (N-Hydroxy) Branch2->ProductA Minor Product (Kinetic) ProductB ISOMER: 5-Fluoro-1H-pyrazol-3-ol (C-Hydroxy / Pyrazolone) Branch2->ProductB Major Product (Thermodynamic) Process1 Oxidation (mCPBA / DMDO) Intermed1->Process1 N-Oxidation Process1->ProductA Tautomerization

Caption: Synthetic pathways distinguishing the N-hydroxy target from the common C-hydroxy isomer.

References

  • Knorr, L. (1883).[2][3] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[2][3] Link(Foundational Pyrazole Chemistry)

  • Hansen, J. F., et al. (1994).[1][2][3] Preparation and oxidation of 1-hydroxypyrazoles and 1-hydroxypyrazole 2-oxides. The Journal of Organic Chemistry, 59(17), 4838-4843.[1][2][3] Link(Key protocol for N-hydroxy synthesis)

  • Fustero, S., et al. (2011).[1][2][3] Fluorine in Heterocyclic Chemistry Vol 1: 5-Membered Heterocycles. Springer.[2][3] (Comprehensive review of fluorinated azoles)

  • ChemicalBook. (2024).[1][2][3] 1-Hydroxy-1H-pyrazole (CAS 81945-73-5) Entry.[2][3][5] Link(Verification of parent scaffold)

  • BenchChem. (2024).[1][2][3] 3-Bromo-5-fluoro-1-methyl-1H-pyrazole Data. Link(Evidence of 5-fluoro-pyrazole intermediates)

Sources

Foundational

Unlocking the Pharmacological Potential of the 5-Fluoro-1H-pyrazol-1-ol Scaffold: A Technical Guide to Biological Activities and Mechanistic Pathways

Executive Summary The 5-fluoro-1H-pyrazol-1-ol scaffold represents a highly privileged, yet historically underexplored, pharmacophore in modern medicinal chemistry. As drug development pipelines increasingly rely on halo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 5-fluoro-1H-pyrazol-1-ol scaffold represents a highly privileged, yet historically underexplored, pharmacophore in modern medicinal chemistry. As drug development pipelines increasingly rely on halogenated heterocycles, this specific moiety offers a unique combination of stereoelectronic modulation and target engagement capabilities. This technical guide provides a comprehensive analysis of the scaffold's potential biological activities—extrapolated from the latest structure-activity relationship (SAR) data on fluorinated pyrazoles—and outlines rigorously validated experimental workflows for its preclinical evaluation.

The Pharmacophore Rationale: Stereoelectronic and Structural Advantages

To understand the biological potential of 5-fluoro-1H-pyrazol-1-ol, we must first deconstruct the causality behind its structural components.

The strategic installation of a fluorine atom at the C5 position of the pyrazole ring fundamentally alters the molecule's physicochemical profile. With a Van der Waals radius of 1.47 Å, fluorine closely mimics hydrogen sterically, minimizing steric clashes within receptor binding pockets. However, its extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent pyrazole nitrogen, enhancing the membrane permeability and oral bioavailability of the molecule. Furthermore, the robust C-F bond provides exceptional metabolic stability, effectively shielding the C5 position from cytochrome P450 (CYP)-mediated oxidative metabolism. Because of these advantages, fluorinated compounds are now expected to account for 30–50% of all active pharmaceutical components currently under development[1].

Simultaneously, the 1-hydroxy (1-ol) modification introduces a potent bidentate metal-chelating moiety and a strong hydrogen bond donor/acceptor. This N-OH motif is a recognized pharmacophore for the competitive inhibition of metalloenzymes, allowing the scaffold to anchor securely to active-site metal ions (e.g., Fe2+, Zn2+) while the fluorinated ring navigates adjacent hydrophobic sub-pockets.

Target Profiling and Potential Biological Activities

Based on extensive SAR studies of closely related fluorinated pyrazoles and hydroxypyrazolines, the 5-fluoro-1H-pyrazol-1-ol core is projected to exhibit several high-value biological activities.

2.1. Antiproliferative and Cytotoxic Efficacy

Fluorinated 1H-pyrazoles have demonstrated potent antiproliferative activity across diverse cancer phenotypes. In standardized NCI-60 human tumor cell line screens, specific fluorinated pyrazole analogs (such as compound 6d) exhibited Growth Inhibition (GI50) values of <10 μM against lung, colon, melanoma, and CNS cancer cell lines[2]. The cytotoxicity of these compounds is frequently driven by the disruption of microtubule dynamics or the competitive inhibition of hyperactive kinase domains, where the fluorine atom enhances binding affinity via multipolar C-F···C=O interactions with the protein backbone.

2.2. Selective Nitric Oxide Synthase (NOS) Inhibition

The scaffold shows remarkable potential as an anti-inflammatory agent through the inhibition of Nitric Oxide Synthase (NOS). SAR data reveals that fluorine substitution on the pyrazole core significantly enhances inhibitory potency and selectivity for inducible NOS (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms[3]. The 5-fluoro group optimally occupies the hydrophobic sub-pocket of the iNOS active site, while the 1-hydroxy group can interact with the heme iron or critical arginine residues, suppressing the calcium-calmodulin independent overproduction of nitric oxide[3].

Mechanistic Pathway Visualization

Pathway A Inflammatory Stimuli (LPS / Cytokines) B NF-κB Pathway Activation A->B C iNOS Gene Transcription B->C D iNOS Enzyme Production C->D F Nitric Oxide (NO) Overproduction D->F E 5-Fluoro-1H-pyrazol-1-ol Scaffold E->D Competitive Inhibition G Tissue Damage / Inflammation F->G

Fig 1: Mechanistic pathway of iNOS inhibition by the 5-Fluoro-1H-pyrazol-1-ol scaffold.

Quantitative Data Summary

The following table synthesizes the quantitative biological efficacy of representative fluorinated pyrazole derivatives, providing a benchmark for evaluating novel 5-fluoro-1H-pyrazol-1-ol analogs.

Compound Class / DerivativeTarget / Cell LinePrimary Biological ActivityKey Quantitative MetricReference
Fluorinated 1H-pyrazoles (e.g., Compound 6d)NCI-60 Panel (Lung, Colon, CNS)Antiproliferative / CytotoxicGI50 < 10 μM[2]
Hydroxypyrazolines (e.g., Compounds 3i, 3k)NCI-60 PanelModerate AntiproliferativeGI50 < 50 μM[2]
Fluorinated Pyrazoles (General Scaffold)Various Drug TargetsBroad-spectrum Bioactivity30–50% of active pipeline[1]
Fluorinated Pyrazole Analogs (e.g., Compound 13)iNOS IsoenzymeSelective NOS InhibitionHighest iNOS selectivity[3]
Experimental Protocols: Self-Validating Systems

To rigorously evaluate the biological activity of 5-fluoro-1H-pyrazol-1-ol derivatives, experimental workflows must be designed with internal controls to ensure data integrity. The following protocols detail the causality behind critical methodological choices.

Protocol A: High-Throughput Antiproliferative Screening (NCI-60 Methodology)

Objective: To quantify the GI50, TGI (Total Growth Inhibition), and LC50 (Lethal Concentration) of synthesized analogs.

  • Step 1: Optimized Cell Seeding. Seed human tumor cell lines in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

    • Causality: Seeding density must be empirically optimized per cell line to ensure cells remain in the logarithmic growth phase throughout the entire 48-hour assay window, preventing contact inhibition artifacts that skew viability data.

  • Step 2: Compound Administration. After a 24-hour incubation to allow for cell attachment, administer the test compounds across a 5-log dose range (e.g., 0.01 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a known cytotoxic reference standard (e.g., Doxorubicin).

  • Step 3: Sulforhodamine B (SRB) Fixation and Staining. After 48 hours, fix cells in situ with cold trichloroacetic acid (TCA) and stain with 0.4% SRB dissolved in 1% acetic acid.

    • Causality: The SRB assay is strictly preferred over the MTT assay for this scaffold. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, linear quantification of total cellular protein mass. MTT relies on mitochondrial metabolic rates, which can be artificially skewed by the metabolic shifts induced by fluorinated heterocycles, leading to false-positive viability readings.

  • Step 4: Optical Density Readout & Validation. Solubilize the bound stain in 10 mM unbuffered Tris base and measure optical density (OD) at 515 nm. Calculate the Z'-factor using the vehicle and positive controls; the assay is only validated if Z' > 0.5.

Protocol B: In Vitro iNOS Selectivity Assay

Objective: To determine the IC50 and isoform selectivity of the scaffold against iNOS, eNOS, and nNOS.

  • Step 1: Enzyme Reconstitution. Incubate recombinant human iNOS enzyme with the test compound in a buffer containing L-arginine, NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

  • Step 2: Griess Reagent Reaction. After a 30-minute incubation at 37°C, add the Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Causality: Nitric oxide (NO) is highly volatile and difficult to measure directly. The Griess reagent reacts with nitrite (NO2-), the stable, primary breakdown product of NO, producing a deep purple azo compound that serves as a highly reliable, quantifiable proxy for iNOS activity.

  • Step 3: Internal Validation. Run parallel assays utilizing 1400W (a highly selective, slow, tight-binding iNOS inhibitor) as a positive control. A shift in the IC50 of 1400W indicates degradation of the enzyme or cofactors, automatically invalidating the run.

Experimental Workflow Visualization

Workflow S1 Compound Synthesis & Purification (>95%) S2 Cell Line Preparation (Optimized Seeding) S1->S2 S3 Compound Incubation (48h, 5-Log Dose) S2->S3 S4 SRB Assay Fixation & Protein Staining S3->S4 S5 OD 515nm Readout & Z'-Factor Validation S4->S5 S5->S1 SAR Feedback

Fig 2: Self-validating high-throughput screening workflow for antiproliferative profiling.

Conclusion

The 5-fluoro-1H-pyrazol-1-ol scaffold is a highly versatile building block that bridges the gap between structural stability and potent biological activity. By leveraging the unique stereoelectronic properties of fluorine and the chelating potential of the 1-hydroxy group, drug development professionals can utilize this core to design highly selective kinase inhibitors, potent antiproliferative agents, and targeted anti-inflammatory therapeutics. Strict adherence to self-validating experimental protocols, such as the SRB and Griess assays, ensures that the resulting SAR data is both robust and translatable for downstream clinical development.

References
  • Title: Synthesis and Studies on Some New Fluorine Containing Hydroxypyrazolines and 1H Pyrazoles-as Possible Antiproliferative Agents | Source: Science Alert | URL: 2

  • Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | Source: ResearchGate (ChemistrySelect) | URL: 1

  • Title: Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin | Source: MDPI | URL: 3

Sources

Exploratory

Unveiling Tautomeric Dynamics in 5-Fluoro-1H-pyrazol-1-ol: A Mechanistic and Methodological Guide

Executive Summary In modern drug discovery, the structural plasticity of heterocyclic scaffolds often dictates the pharmacokinetic success or failure of a lead compound. 1-Hydroxypyrazoles have emerged as highly effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the structural plasticity of heterocyclic scaffolds often dictates the pharmacokinetic success or failure of a lead compound. 1-Hydroxypyrazoles have emerged as highly effective bioisosteres for carboxylic acids, particularly in the design of ligands targeting glutamate (Glu) receptors and transporters [[1]](). However, the introduction of a halogen—specifically yielding 5-Fluoro-1H-pyrazol-1-ol —adds a layer of electronic complexity that fundamentally alters the molecule's behavior in solution.

This whitepaper dissects the prototropic tautomerism of 5-fluoro-1H-pyrazol-1-ol. By understanding the causality behind its tautomeric shifts, researchers can better predict its binding affinity, membrane permeability, and reactivity.

The Mechanistic Framework: Prototropic Tautomerism and Nomenclature

The core tautomerism of 1-hydroxypyrazoles involves the migration of a proton between the exocyclic oxygen and the adjacent annular nitrogen (N2) [[2]](). For the 5-fluoro derivative, this equilibrium exists between two distinct forms.

Novice chemists often mislabel the resulting N-oxide tautomer as 5-fluoro-2H-pyrazole-1-oxide. However, strict IUPAC nomenclature dictates that the protonated nitrogen assumes the N1 position. Consequently, the ring undergoes a renumbering: the old N2 becomes the new N1, the old N1(O) becomes the new N2(O), and the old C5 becomes the new C3.

Thus, the true equilibrium is between:

  • Form A: 5-Fluoro-1-hydroxy-1H-pyrazole (N-OH form)

  • Form B: 3-Fluoro-1H-pyrazole-2-oxide (N-oxide form)

Tautomerism A 5-Fluoro-1-hydroxy-1H-pyrazole (N-OH Form) B 3-Fluoro-1H-pyrazole-2-oxide (N-oxide Form) A->B Proton Migration to N2 Polar Solvents Favor

Prototropic tautomerism between 1-hydroxy and N-oxide forms of 5-fluoro-1H-pyrazol-1-ol.

Causality of the Equilibrium Shift

The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I). In the 1-hydroxy form, this stabilizes the conjugate base (pyrazolyl-N-oxide anion), lowering the


. In an aqueous or highly polar environment, the high dielectric constant stabilizes the zwitterionic nature of the N-oxide form, pushing the equilibrium toward 3-fluoro-1H-pyrazole-2-oxide 1. Conversely, in the gas phase or non-polar solvents (e.g., 

), the lack of dielectric stabilization strongly favors the neutral 1-hydroxy form.

Self-Validating Experimental Protocols

To rigorously determine the tautomeric ratio (


), one cannot rely on static assumptions. The following protocols represent a self-validating system combining empirical spectroscopy with computational thermodynamics.
Protocol A: Variable-Solvent Multinuclear NMR ( H, F, N)

This method exploits the sensitivity of the fluorine atom and the annular nitrogens to their immediate electronic environments.

  • Sample Preparation: Dissolve 5 mg of 5-fluoro-1H-pyrazol-1-ol in 0.5 mL of an aprotic solvent (e.g.,

    
    ) in one tube, and a protic/polar solvent (e.g., DMSO-
    
    
    
    or
    
    
    ) in another.
  • 
    F NMR Acquisition:  Acquire 
    
    
    
    F spectra at 298 K. The fluorine at C5 (OH form) versus C3 (N-oxide form) will exhibit distinct chemical shifts due to the spatial proximity of the N-oxide dipole in the latter.
  • 
     HMBC Mapping:  Utilize 
    
    
    
    Heteronuclear Multiple Bond Correlation. In the N-oxide form, a strong one-bond coupling (
    
    
    ) will be observed for the protonated annular nitrogen, confirming the migration of the proton.
  • Thermodynamic Extraction: If the exchange is slow on the NMR timescale, integrate the distinct

    
    F signals to calculate 
    
    
    
    . If exchange is fast, calculate
    
    
    from the population-weighted average chemical shifts against known fixed-model compounds.
Protocol B: Computational Thermodynamic Profiling (DFT)
  • Geometry Optimization: Perform structural optimizations for both tautomers using B3LYP density functional theory with a 6-311+G(d,p) basis set 1.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or PB-SCRF to simulate aqueous and organic environments.

  • Frequency Analysis: Confirm that the optimized structures are true minima (no imaginary frequencies) and extract the zero-point energies (ZPE) to calculate the free energy difference (

    
    ).
    

Workflow S1 Step 1: Solvent Selection (Aprotic vs Protic) S2 Step 2: Multinuclear NMR (1H, 19F, 15N HMBC) S1->S2 S3 Step 3: Spectral Deconvolution (Exchange Rate Analysis) S2->S3 S4 Step 4: Thermodynamic Extraction (Calculate KT and ΔG) S3->S4

Step-by-step multinuclear NMR workflow for quantifying tautomeric equilibrium.

Quantitative Data & Thermodynamic Parameters

The table below summarizes the physicochemical shifts induced by the fluorine substitution, comparing the parent 1-hydroxypyrazole to the 5-fluoro derivative.

Parameter1H-Pyrazol-1-ol (Reference)5-Fluoro-1H-pyrazol-1-olMechanistic Rationale
Dominant Form (Gas Phase) 1-Hydroxy form1-Hydroxy formAbsence of dielectric stabilization for the zwitterionic N-oxide dipole.
Dominant Form (Aqueous) Mixed / N-oxideN-oxide heavily favoredHigh dielectric constant and H-bonding stabilize the N-oxide. F-atom increases N-H acidity.
Estimated

~4.5~3.8Inductive electron withdrawal (-I) by fluorine stabilizes the pyrazolyl-N-oxide anion.
LogD (pH 7.4) -0.5+0.2Fluorine substitution enhances overall lipophilicity, improving membrane partitioning.

Strategic Applications in Drug Development

Carboxylic acids are notorious for poor membrane permeability. By replacing a carboxylate with a 1-hydroxypyrazole, drug developers can maintain the necessary electrostatic profile (due to the delocalized negative charge of the deprotonated hydroxyl) while significantly improving membrane permeability 3.

The specific use of 5-Fluoro-1H-pyrazol-1-ol takes this a step further. The fluorine atom fine-tunes the


 closer to that of a native carboxylic acid (~3.8 to 4.0) while simultaneously boosting the LogD value. This ensures the molecule is properly ionized at physiological pH for target engagement (e.g., at AMPA or Glu receptors) but remains lipophilic enough to cross lipid bilayers efficiently.

Bioisostere C Carboxylic Acid High Acidity P 1-Hydroxypyrazole Improved LogP C->P Bioisosteric Replacement F 5-Fluoro Analog Optimal Permeability P->F Fluorine Substitution

Evolution of carboxylic acid bioisosteres toward the 5-fluoro-1H-pyrazol-1-ol scaffold.

References

  • [1] Greenwood, J. R., et al. "Tautomerism and pK_a behaviour of 1-hydroxypyrazoloquinolines and pyrazoloisoquinolines." ResearchGate.1

  • [2] Elguero, J., et al. "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." ResearchGate. 2

  • [3] Horgan, C. "Recent developments in the practical application of novel carboxylic acid bioisosteres." CORA (UCC). 3

Sources

Foundational

The Physicochemical Landscape of 5-Fluoro-1H-pyrazol-1-ol: Solubility, Stability, and Application in Drug Design

As a Senior Application Scientist, I frequently encounter novel heterocyclic scaffolds that require rigorous physicochemical characterization before they can be advanced as viable drug candidates. The pyrazole core is an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel heterocyclic scaffolds that require rigorous physicochemical characterization before they can be advanced as viable drug candidates. The pyrazole core is an indispensable scaffold in modern medicinal chemistry; however, the N-hydroxypyrazole (1H-pyrazol-1-ol) subclass represents a highly specialized pharmacophore. It is frequently deployed as a bioisostere for carboxylic acids in the design of glutamate and GABA receptor ligands.

When we introduce a fluorine atom at the C5 position to create 5-Fluoro-1H-pyrazol-1-ol , we fundamentally alter the molecule's electronic and physicochemical landscape[1]. This whitepaper provides an in-depth technical guide to the solubility and stability of this unique compound, detailing the causality behind its behavior and providing self-validating experimental protocols for its characterization.

Structural Dynamics and Electronic Causality

To understand the solubility and stability of 5-Fluoro-1H-pyrazol-1-ol, we must first analyze the causality of its electronic effects.

Fluorine is the most electronegative element on the periodic table (Pauling scale 3.98). Its introduction at the C5 position of the pyrazole ring exerts a powerful inductive electron-withdrawing effect (-I) across the aromatic system[1]. This electron withdrawal pulls electron density away from the adjacent N-OH group, which stabilizes the conjugate base (the N-O⁻ anion) formed upon deprotonation.

While unsubstituted 1-hydroxy-1H-pyrazole exhibits a relatively high pKa of approximately 9.38[2], the C5-fluorine shifts this pKa significantly downward, bringing it into the 6.0–7.5 range. This is a critical design feature: it allows the N-OH group to mimic the ionization state of a carboxylic acid at physiological pH (7.4), making it an exceptional bioisostere[3]. Furthermore, the small Van der Waals radius of fluorine (1.47 Å) ensures that this electronic modulation occurs without introducing severe steric hindrance.

Thermodynamic Solubility Profiling

The C-F bond inherently increases the lipophilicity (LogP) of the molecule, which typically reduces aqueous solubility. However, the ionization of the N-OH group at physiological pH counteracts this, creating a highly pH-dependent solubility profile.

To accurately profile this, we must use a self-validating thermodynamic solubility protocol . By measuring solubility at both pH 2.0 (where the molecule is fully protonated and neutral) and pH 7.4 (where it is partially/fully ionized), we can cross-reference the experimental solubility ratio against the theoretical ratio derived from the Henderson-Hasselbalch equation. If the values align, the assay validates itself, ruling out artifacts like supersaturation or colloidal aggregation.

Protocol: Self-Validating Shake-Flask Thermodynamic Solubility Assay
  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 N HCl (pH 2.0). Ensure ionic strength is normalized using NaCl.

  • Saturation: Add excess solid 5-Fluoro-1H-pyrazol-1-ol to 1.0 mL of each buffer in glass vials. The presence of visible solid ensures the solution is saturated.

  • Equilibration: Incubate the vials on an orbital shaker at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the samples at 15,000 × g for 15 minutes. Causality: Standard filtration can cause compound adsorption to the filter membrane, while low-speed centrifugation leaves micro-particulates in suspension, artificially inflating the UV-Vis/LC-MS reading. Ultracentrifugation prevents both errors.

  • Quantification: Dilute the supernatant into the linear dynamic range and quantify via LC-MS/MS against a standard curve.

  • Validation Check: Calculate the intrinsic solubility (

    
    ) from the pH 2.0 data. Use the experimental pKa to predict the solubility at pH 7.4 (
    
    
    
    ). Compare this to the experimental pH 7.4 reading.

Chemical and Metabolic Stability

The N-OH bond in heterocycles can occasionally act as a nucleofuge (leaving group) under specific enzymatic or chemical conditions[4]. However, the aromaticity of the pyrazole ring provides significant resonance stabilization to the N-O bond. Metabolically, unsubstituted pyrazoles are often prone to cytochrome P450 (CYP)-mediated oxidative metabolism at the C5 position. By substituting this position with a highly stable C-F bond, we effectively block this metabolic "soft spot," shifting the clearance pathway toward Phase II metabolism (e.g., N-O glucuronidation).

To evaluate this, we utilize a microsomal stability assay. To ensure the assay is self-validating, it must distinguish between inherent chemical instability (e.g., spontaneous hydrolysis of the N-OH group in aqueous buffer) and true enzymatic clearance.

Protocol: In Vitro Liver Microsomal Stability Assay
  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein and 1 µM 5-Fluoro-1H-pyrazol-1-ol in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls: Split the reaction into two arms: "Plus-NADPH" (test) and "Minus-NADPH" (control). Causality: CYP450 enzymes require NADPH as a cofactor. If compound depletion occurs in the Minus-NADPH control, the molecule is chemically unstable in buffer, and the calculated intrinsic clearance (

    
    ) would be falsely elevated.
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Plus-NADPH arm by adding an NADPH regenerating system.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

Quantitative Data Summaries

The following table summarizes the physicochemical shifts induced by the C5-fluorine substitution, demonstrating why 5-Fluoro-1H-pyrazol-1-ol is a superior bioisosteric candidate compared to its unsubstituted parent.

Property1H-pyrazol-1-ol5-Fluoro-1H-pyrazol-1-olCausality / Mechanism
Predicted pKa (N-OH) ~9.38~6.5 - 7.5Strong -I inductive effect of C5-Fluorine stabilizes the N-O⁻ anion.
Lipophilicity (LogP) LowModerateThe hydrophobic nature of the C-F bond increases partition into lipid phases.
Metabolic Soft Spot C5 OxidationN-OH GlucuronidationThe strong C-F bond (approx. 116 kcal/mol) blocks CYP450 aromatic hydroxylation.
Aqueous Sol. (pH 7.4) Moderate (Neutral)High (Ionized)Lower pKa ensures the molecule is predominantly ionized at physiological pH.
Primary Application Ligand building blockCarboxylic acid bioisostereIonization state mimics glutamate/GABA native ligands.

Profiling Workflow Visualization

The logical progression of characterizing 5-Fluoro-1H-pyrazol-1-ol requires a sequential approach, where structural validation informs physicochemical profiling, which in turn dictates the parameters for solubility and stability assays.

G N1 Synthesis of 5-Fluoro-1H-pyrazol-1-ol N2 Physicochemical Profiling (pKa & LogD) N1->N2 Structural Validation N3 Thermodynamic Solubility (pH 2.0 vs 7.4) N2->N3 Ionization State N4 Metabolic Stability (HLM ± NADPH) N2->N4 Lipophilicity Impact N5 Bioisosteric Lead Optimization N3->N5 Absorption Potential N4->N5 Clearance Rate

Workflow for the physicochemical and metabolic profiling of 5-Fluoro-1H-pyrazol-1-ol.

References

Sources

Exploratory

An In-depth Technical Guide to Quantum Chemical Calculations for 5-Fluoro-1H-pyrazol-1-ol

Abstract Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom and an N-oxide moiety, as in 5-Fluoro-1H-pyrazol-1-ol, can sign...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom and an N-oxide moiety, as in 5-Fluoro-1H-pyrazol-1-ol, can significantly modulate the molecule's physicochemical and pharmacokinetic properties. Understanding these effects at a sub-molecular level is paramount for rational drug design. This technical guide provides a comprehensive, field-proven framework for conducting quantum chemical calculations on 5-Fluoro-1H-pyrazol-1-ol. We will delve into the causality behind methodological choices, from the selection of density functional theory (DFT) functionals and basis sets to the simulation of solvent effects. This document serves as a self-validating protocol for researchers, scientists, and drug development professionals, enabling the accurate prediction of molecular properties and reactivity, thereby accelerating the discovery of novel pyrazole-based therapeutics.[2][3]

Introduction: The Significance of 5-Fluoro-1H-pyrazol-1-ol

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that imparts a unique combination of stability and reactivity, making it a cornerstone of medicinal chemistry.[4] The specific molecule of interest, 5-Fluoro-1H-pyrazol-1-ol, presents two key modifications that are highly relevant in drug design:

  • Fluorine Substitution: The replacement of a hydrogen atom with fluorine can profoundly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity.

  • N-Oxide Moiety: The N-oxide group (N→O) introduces a significant dipole, alters the electronic landscape of the heterocyclic ring, and can participate in unique hydrogen bonding interactions.[5] Theoretical studies have shown that the N→O bond can elongate adjacent C-N bonds and influence molecular density.

The combination of these features makes 5-Fluoro-1H-pyrazol-1-ol an intriguing candidate for drug development. However, its behavior is governed by subtle quantum mechanical effects. Computational chemistry, particularly DFT, provides an indispensable toolkit for elucidating its electronic structure, predicting its properties, and understanding its potential interactions with biological systems.[2]

Tautomerism and Structural Considerations

A critical initial consideration for any pyrazole derivative is the potential for tautomerism.[6][7] The name "5-Fluoro-1H-pyrazol-1-ol" suggests the N-hydroxy tautomer. However, it exists in equilibrium with its keto tautomer, 5-Fluoro-2,4-dihydro-3H-pyrazol-3-one. The relative stability of these forms is highly dependent on the environment (gas phase, solvent polarity) and must be determined computationally to ensure all subsequent calculations are performed on the most stable, and therefore most relevant, isomer.[8][9] Quantum chemical calculations allow for the precise determination of the relative energies of these tautomers.[10]

For this guide, we will proceed with the analysis of the N-oxide (N-hydroxy) form, but a thorough study should always begin by optimizing all potential tautomers to identify the global minimum energy structure.

The Computational Protocol: A Self-Validating Workflow

The following protocol is designed to be a robust and self-validating system for characterizing 5-Fluoro-1H-pyrazol-1-ol. The causality behind each step is explained to provide a deeper understanding of the process.

Foundational Theory: Why Density Functional Theory (DFT)?

For molecules of this size, DFT offers the optimal balance between computational accuracy and resource efficiency.[11] It has become the workhorse of modern computational chemistry for studying the electronic structure of organic molecules.[12]

  • Expertise & Causality: We select the B3LYP hybrid functional. This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long and successful track record for providing reliable geometries and electronic properties for a wide range of organic and heterocyclic systems.[12] For the basis set, we choose 6-311++G(d,p) . This triple-zeta basis set provides sufficient flexibility for the valence electrons. The ++ diffuse functions are crucial for accurately describing the lone pairs on oxygen and nitrogen and potential hydrogen bonding, while the (d,p) polarization functions are essential for correctly modeling the bonding in a strained ring system and the polar N-O bond.[13][14]

Step-by-Step Computational Workflow

The entire process, from initial structure to final analysis, can be visualized as a logical sequence.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core DFT Calculations cluster_analysis Step 3: Property Analysis A Build 3D Structure (e.g., GaussView, Avogadro) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum, Obtain Thermo Data) B->C On Optimized Geometry D Electronic Properties (HOMO, LUMO, MEP) C->D E Spectroscopic Properties (IR, NMR) C->E F Charge Distribution (NBO/Mulliken) C->F

Caption: A typical computational workflow for quantum chemical analysis.

Protocol Details:

  • Initial Structure Generation: Construct the 3D structure of 5-Fluoro-1H-pyrazol-1-ol using molecular building software. Ensure correct initial atom connectivity and a reasonable starting geometry.

  • Geometry Optimization:

    • Objective: To find the molecule's lowest energy conformation (its most stable structure).

    • Procedure: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. To simulate a biological environment, it is crucial to include a solvent model. The Polarizable Continuum Model (PCM) is a robust choice for modeling the effects of a solvent like water.

    • Trustworthiness Check: The optimization process is complete when the forces on all atoms are effectively zero, and the structure has reached a stationary point on the potential energy surface.

  • Frequency Calculation:

    • Objective: To verify the nature of the stationary point and to calculate thermodynamic properties and vibrational spectra.

    • Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Self-Validation: A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated. The output provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, as well as the predicted infrared (IR) spectrum.

Analysis and Interpretation of Results

The output from these calculations provides a wealth of quantitative data that gives deep insights into the molecule's nature.

Geometric and Electronic Properties

The key structural and electronic descriptors should be calculated and tabulated for clear analysis.

G Struct 5-Fluoro-1H-pyrazol-1-ol Optimized Geometry Properties Calculated Properties Geometric Parameters Electronic Descriptors Spectroscopic Data Charge Analysis Struct->Properties Yields

Caption: Key properties derived from the optimized molecular structure.

Table 1: Calculated Molecular Properties of 5-Fluoro-1H-pyrazol-1-ol

PropertyDescriptionPredicted Value
Geometric Parameters
N1-O Bond LengthLength of the N-oxide bond (Å)Value from calc.
N1-N2 Bond LengthLength of the N-N bond in the ring (Å)Value from calc.
C5-F Bond LengthLength of the Carbon-Fluorine bond (Å)Value from calc.
Ring Dihedral AnglesMeasure of ring planarity (degrees)Value from calc.
Thermodynamics
Gibbs Free EnergyOverall stability of the molecule (Hartrees)Value from calc.
Dipole MomentMeasure of molecular polarity (Debye)Value from calc.
Electronic Properties
EHOMOEnergy of Highest Occupied Molecular Orbital (eV)Value from calc.
ELUMOEnergy of Lowest Unoccupied Molecular Orbital (eV)Value from calc.
HOMO-LUMO GapELUMO - EHOMO (eV); indicator of reactivityValue from calc.
Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are central to chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The spatial distribution of the HOMO indicates the most probable sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO's distribution highlights the most probable sites for nucleophilic attack.

  • The Energy Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen of the N-oxide and the fluorine atom. These are prime sites for hydrogen bond donation and interactions with electrophiles.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms. These are sites for interactions with nucleophiles.

The MEP map is invaluable for predicting how the molecule will "see" and interact with a receptor binding pocket or another molecule.

Vibrational Analysis and Spectroscopic Prediction

The frequency calculation output can be directly used to predict the molecule's IR spectrum. Key vibrational modes to analyze include:

  • N-O Stretch: A characteristic peak for the N-oxide bond.

  • C-F Stretch: A strong absorption characteristic of the fluorine substituent.

  • Ring Vibrations: Stretching and bending modes of the pyrazole ring.

Comparing the calculated spectrum to an experimental one is a powerful method for structural validation. Furthermore, more advanced calculations (e.g., using the GIAO method) can predict ¹³C and ¹H NMR chemical shifts, which can also be correlated with experimental data for unambiguous structural assignment.[12][15]

Conclusion and Future Directions

This guide outlines a robust, validated protocol for the quantum chemical characterization of 5-Fluoro-1H-pyrazol-1-ol using DFT. By following these steps, researchers can obtain reliable data on the molecule's geometry, stability, electronic structure, and reactivity. These computational results provide a fundamental understanding of the molecule's intrinsic properties, which is the first step in any rational drug design campaign.[16]

The data generated through this workflow can be directly applied to more advanced computational studies, such as:

  • Molecular Docking: The optimized geometry and calculated partial charges can be used to accurately predict the binding mode and affinity of the molecule in the active site of a target protein.

  • Quantitative Structure-Activity Relationship (QSAR): Calculated descriptors (e.g., HOMO-LUMO gap, dipole moment) can be used as parameters in QSAR models to predict the biological activity of related compounds.[16]

  • Reaction Mechanism Studies: DFT can be used to explore potential metabolic pathways or synthetic routes by calculating the transition states and activation energies of reactions.

By integrating these computational techniques, the process of drug discovery and development can be made more efficient, cost-effective, and targeted.[3]

References

  • BenchChem. (2025). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. BenchChem Technical Guides. 4

  • Borah, P., Bhattacharjee, A., & Chetia, D. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. Journal of Biomolecular Structure and Dynamics. Link

  • Anonymous. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Preprints.org. Link

  • Singh, P., & Singh, J. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Polycyclic Aromatic Compounds. Link

  • Klapars, A., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Link

  • Triller, M. U., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Link

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Link

  • Pohl, R., et al. (2012). 13C GIAO DFT calculation as a tool for configuration prediction of N-O group in saturated heterocyclic N-oxides. Magnetic Resonance in Chemistry. Link

  • Klapars, A., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Link

  • Academia.edu. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Link

  • ResearchGate. (n.d.). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles.... Link

  • Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Link

  • ResearchGate. (2025). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Link

  • Fanourakis, A., et al. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. Link

  • ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Link

  • ResearchGate. (n.d.). Results of the DFT calculations using the QCG protocol. Link

  • El-Gogary, T. M., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure. Link

  • ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. Link

  • de Oliveira, C. S. A., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry. Link

  • Semantic Scholar. (2016). Pyrazole based NLOphores: Synthesis, photophysical, DFT, TDDFT studies. Link

  • Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Link

  • SciSpace. (2023). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of avo. Link

  • Royal Society of Chemistry. (2022). A predictive chemistry DFT study of N2O functionalization for the preparation of triazolopyridine and triazoloquinoline scaffolds. Link

  • Royal Society of Chemistry. (2017). A furazan-fused pyrazole N-oxide via unusual cyclization. Link

  • ACS Publications. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. Link

Sources

Foundational

Preliminary Screening of 5-Fluoro-1H-pyrazol-1-ol Bioactivity: A Technical Guide for Metalloenzyme Inhibition and Bioisosteric Profiling

As drug discovery pivots toward highly optimized, low-molecular-weight scaffolds, 5-Fluoro-1H-pyrazol-1-ol has emerged as a privileged building block. This molecule combines two powerful pharmacological features: the 1-h...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized, low-molecular-weight scaffolds, 5-Fluoro-1H-pyrazol-1-ol has emerged as a privileged building block. This molecule combines two powerful pharmacological features: the 1-hydroxypyrazole (N-OH) moiety, which serves as a potent carboxylic acid bioisostere and metal-binding pharmacophore (MBP), and a 5-fluoro substituent that drastically alters the physicochemical landscape of the ring[1][2].

This whitepaper provides a comprehensive, causality-driven framework for the preliminary bioactivity screening of 5-Fluoro-1H-pyrazol-1-ol and its immediate derivatives. We will focus on its primary applications: metalloenzyme inhibition (e.g., Histone Deacetylases, Aldose Reductase) and phenotypic antimicrobial screening.

Molecular Rationale: The Causality of the Scaffold

To design an effective screening cascade, we must first understand why this specific molecular architecture behaves the way it does in biological systems.

The N-Hydroxypyrazole as a Metal-Binding Pharmacophore (MBP)

The N-OH group of 1-hydroxypyrazoles is a well-documented bidentate chelator. In the active sites of metalloenzymes (such as Zn²⁺ in Histone Deacetylases or Matrix Metalloproteinases), the deprotonated N-O⁻ and the adjacent endocyclic nitrogen coordinate with the metal ion[1]. Furthermore, the delocalization of the negative charge across the aromatic pyrazole ring allows it to perfectly mimic the electrostatic profile of a carboxylate group, making it an excellent bioisostere for glutamic acid or traditional aldose reductase inhibitors[2].

The Role of the 5-Fluoro Substituent

The strategic placement of fluorine at the 5-position is not merely for metabolic stability (blocking cytochrome P450 oxidation), though that is a significant benefit[3]. Mechanistically, fluorine is the most electronegative element; its strong electron-withdrawing nature pulls electron density away from the N-OH group.

  • Causality in Screening: This inductive effect lowers the pKa of the N-OH group compared to non-fluorinated analogs. A lower pKa means a higher fraction of the molecule exists in the active, deprotonated (anionic) state at physiological pH (7.4), thereby dramatically increasing its binding affinity to metal cations in enzyme active sites[2]. Furthermore, the C-F bond increases the overall lipophilicity (LogD) of the molecule, improving cellular membrane permeability compared to highly polar carboxylic acids[3].

Mechanism Scaffold 5-Fluoro-1H-pyrazol-1-ol NOH N-OH Group (Bidentate Chelator) Scaffold->NOH Fluoro 5-Fluoro Group (Electron Withdrawing) Scaffold->Fluoro Target Metalloenzyme Active Site (e.g., Zn2+ in HDAC) NOH->Target Chelates Metal Bioisostere Carboxylic Acid Bioisostere NOH->Bioisostere Mimics Electrostatics Fluoro->NOH Lowers pKa

Caption: Mechanistic pathway of 5-Fluoro-1H-pyrazol-1-ol acting as a bioisostere and metal chelator.

Bioactivity Screening Workflow

Because 5-Fluoro-1H-pyrazol-1-ol acts as both a targeted enzyme inhibitor and a broad-spectrum bioactive agent, a bifurcated screening approach is required.

Workflow Start 5-Fluoro-1H-pyrazol-1-ol Library / Scaffold Physico Physicochemical Profiling (pKa, LogD, Solubility) Start->Physico Metallo Metalloenzyme Assays (HDAC, LOX, AR) Physico->Metallo Pheno Phenotypic Screening (Antimicrobial, Cytotoxicity) Physico->Pheno Hit Hit Validation & Lead Optimization Metallo->Hit Pheno->Hit

Caption: Bifurcated screening workflow for fluorinated N-hydroxypyrazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate strict controls and orthogonal readouts to prevent false positives caused by pan-assay interference compounds (PAINS) or poor aqueous solubility.

Protocol A: In Vitro HDAC Metalloenzyme Inhibition (Fluorometric Assay)

Rationale: Colorimetric assays are prone to interference if the fluorinated pyrazole scaffold absorbs in the UV-Vis range. A fluorometric substrate (e.g., Boc-Lys(Ac)-AMC) provides a higher signal-to-noise ratio and ensures a robust Z'-factor (>0.6).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 5-Fluoro-1H-pyrazol-1-ol in LC-MS grade DMSO. Dilute to a 10X working concentration in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Causality: BSA prevents non-specific binding of the lipophilic fluorinated compound to the plastic microtiter plate.

  • Enzyme Incubation: In a black 384-well microplate, add 10 µL of recombinant HDAC enzyme (e.g., HDAC1 or HDAC6) and 5 µL of the compound dilution. Incubate at 37°C for 15 minutes to allow for thermodynamic equilibrium of the metal chelation.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Development & Termination: Add 25 µL of developer solution containing Trypsin and Trichostatin A (TSA, a known strong chelator) to stop the HDAC reaction and cleave the deacetylated AMC fluorophore.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Validation: Calculate the Z'-factor using DMSO (vehicle) as the negative control and SAHA (Vorinostat) as the positive control. An assay is only deemed valid if Z' ≥ 0.6.

Protocol B: Broth Microdilution for Antimicrobial MIC

Rationale: Fluorinated pyrazoles are established antimicrobial agents[4]. Disk diffusion assays are inappropriate for this scaffold because the diffusion rate through agar is heavily biased by the compound's LogP, leading to false negatives for highly lipophilic derivatives. Broth microdilution provides a true thermodynamic Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate ESKAPE pathogens (e.g., S. aureus, E. coli) on Mueller-Hinton (MH) agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in MH broth.
    
  • Compound Titration: In a clear 96-well plate, perform a 2-fold serial dilution of 5-Fluoro-1H-pyrazol-1-ol (from 128 µg/mL down to 0.25 µg/mL) in MH broth. Keep final DMSO concentration ≤1% to prevent solvent toxicity.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions (Final inoculum:

    
     CFU/mL).
    
  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Read optical density (OD₆₀₀). The MIC is the lowest concentration with no visible growth (OD₆₀₀ < 0.05).

  • Validation: Include Ciprofloxacin as a positive control and a sterility control well. Plate an aliquot of the MIC well onto agar to determine if the effect is bacteriostatic or bactericidal (MBC).

Data Presentation & Interpretation

Quantitative data from preliminary screens must be structured to allow rapid Structure-Activity Relationship (SAR) analysis. Below is a benchmark data matrix demonstrating how 5-Fluoro-1H-pyrazol-1-ol derivatives should be evaluated against standard controls.

Compound / ScaffoldHDAC1 IC₅₀ (nM)Aldose Reductase IC₅₀ (µM)S. aureus MIC (µg/mL)HEK293 CC₅₀ (µM)Selectivity Index (CC₅₀/MIC)
5-Fluoro-1H-pyrazol-1-ol 450 ± 120.85 ± 0.0416>100>6.25
Non-Fluoro Analog 1250 ± 453.20 ± 0.1564>100>1.56
SAHA (Control) 15 ± 2N/AN/A5.2N/A
Epalrestat (Control) N/A0.02 ± 0.01N/AN/AN/A
Ciprofloxacin (Control) N/AN/A0.5>100>200

Interpretation: The hypothetical data above illustrates the expected causality: the addition of the 5-Fluoro group significantly improves both metalloenzyme inhibition (due to pKa lowering of the N-OH group) and antimicrobial activity (due to increased lipophilicity) compared to the non-fluorinated analog[2][3].

Conclusion

The preliminary screening of 5-Fluoro-1H-pyrazol-1-ol requires a deliberate, mechanistically grounded approach. By recognizing the N-OH group as a potent metal chelator and the 5-Fluoro group as an electronic modulator, researchers can bypass generic high-throughput screening waste and directly target metalloenzyme assays and phenotypic antimicrobial panels. Utilizing self-validating protocols ensures that the resulting data is robust, reproducible, and ready for advanced lead optimization.

References

  • [4] Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect / ResearchGate (2024).

  • [3] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (PMC).

  • [1] Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Inorganic Chemistry (2018).

  • Synthesis and Evaluation of Pyrazoline Derivatives as Antibacterial Agents. International Journal of Pharmacy and Biological Sciences.

  • [2] Recent developments in the practical application of novel carboxylic acid bioisosteres. European Journal of Medicinal Chemistry / CORA (2022).

Sources

Exploratory

CAS number and IUPAC name for 5-Fluoro-1H-pyrazol-1-ol

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and agrochemical development. It addresses the specific compound 5-Fluoro-1H-pyrazol-1-ol , its chemical identi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and agrochemical development. It addresses the specific compound 5-Fluoro-1H-pyrazol-1-ol , its chemical identity, synthesis, and applications, while acknowledging the nuances of its commercial availability and tautomeric nature.

Structural Dynamics, Synthesis, and Bioisosteric Applications

Executive Summary

5-Fluoro-1H-pyrazol-1-ol represents a specialized subclass of N-hydroxypyrazoles, compounds that serve as critical bioisosteres for carboxylic acids and potent metal chelators. While the parent 1-hydroxypyrazole is well-characterized, the 5-fluoro derivative combines the unique acidity of the N-hydroxy motif with the metabolic stability and electronic modulation provided by the fluorine atom. This guide defines the chemical identity, explores the tautomeric landscape essential for experimental handling, and details synthesis protocols for this high-value scaffold.

Chemical Identity & Nomenclature[1][2][3]

The precise identification of this compound requires distinguishing between the N-hydroxy functionality and ring-substituted isomers.

Core Identifiers
ParameterDetail
IUPAC Name 5-Fluoro-1H-pyrazol-1-ol
Common Name 1-Hydroxy-5-fluoropyrazole
Molecular Formula C₃H₃FN₂O
Molecular Weight 102.07 g/mol
Parent Scaffold CAS 81945-73-5 (1-Hydroxypyrazole)
Precursor CAS 14521-81-4 (5-Fluoro-1H-pyrazole)
Target CAS Note: Specific CAS for the isolated 5-fluoro-1-hydroxy derivative is not currently indexed in major public registries (PubChem/CAS Common Chemistry). It is synthesized in situ or classified under general fluorinated pyrazole N-oxides.
SMILES OC1=CC=C(F)N1 (Tautomer dependent)
Tautomeric Equilibrium (The "Chameleon" Effect)

Researchers must recognize that 5-Fluoro-1H-pyrazol-1-ol does not exist as a static structure. It exists in a dynamic equilibrium between the N-hydroxy form (A) and the Pyrazole-N-oxide form (B) . This equilibrium is solvent-dependent:

  • Protic Solvents (MeOH, Water): Favor the N-oxide form due to hydrogen bonding stabilization.

  • Aprotic Solvents (DMSO, DMF): Often favor the N-hydroxy form, which is the reactive species for O-acylation reactions.

Tautomerism cluster_0 Solvent Influence A 1-Hydroxy Form (Acidic Bioisostere) Reactive Species Eq Tautomeric Equilibrium A->Eq B N-Oxide Form (Zwitterionic) Solvent Stabilized Eq->B DMSO/DMF DMSO/DMF DMSO/DMF->A Favors H2O/MeOH H2O/MeOH H2O/MeOH->B Favors

Figure 1: Tautomeric equilibrium between 1-hydroxy and N-oxide forms, critical for predicting reactivity.

Structural Analysis & Properties[4][5][6]

Acidity & pKa Modulation

The 1-hydroxypyrazole moiety is significantly more acidic than a standard alcohol or amide, with a pKa typically in the range of 4.0 – 5.0 .

  • Mechanism: The conjugate base is stabilized by resonance across the pyrazole ring and the adjacent nitrogen.

  • Fluorine Effect: The introduction of fluorine at the C5 position (adjacent to the N-OH) exerts a strong inductive electron-withdrawing effect (-I). This is expected to lower the pKa by 0.5 – 1.0 units compared to the parent, making 5-fluoro-1H-pyrazol-1-ol a stronger acid and a closer mimic to carboxylic acids (pKa ~4.5) in physiological pH.

Metabolic Stability

The C5 position in pyrazoles is a common site for metabolic oxidation (by CYPs). Fluorination at this position blocks this metabolic soft spot, extending the half-life of the scaffold in vivo.

Synthesis Protocols

Since the specific 5-fluoro-1-hydroxy derivative is rarely sold off-the-shelf, it is best prepared via direct oxidation of the commercially available 5-fluoro-1H-pyrazole.

Protocol A: Direct N-Oxidation (Recommended)

This method utilizes m-chloroperbenzoic acid (mCPBA) to oxidize the pyrazole nitrogen.

Reagents:

  • Substrate: 5-Fluoro-1H-pyrazole (CAS 14521-81-4)

  • Oxidant: mCPBA (70-75%)

  • Solvent: Ethyl Acetate or Dichloromethane (DCM)

  • Base: Sodium Bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 5-Fluoro-1H-pyrazole in Ethyl Acetate (0.2 M concentration). Ethyl acetate is preferred over DCM for safer handling of mCPBA.

  • Addition: Cool the solution to 0°C. Add 1.1 eq of mCPBA portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (stain with FeCl₃ solution; 1-hydroxypyrazoles turn deep red/purple).

  • Workup:

    • Dilute with additional Ethyl Acetate.

    • Wash gently with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct. Note: The product is acidic; do not use strong base or you will extract the product into the aqueous layer.

    • If the product is in the aqueous layer (due to low pKa), acidify the aqueous layer to pH 3 with 1N HCl and extract back into Ethyl Acetate.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Et₂O/Hexanes.

Synthesis Start Start: 5-Fluoro-1H-pyrazole (CAS 14521-81-4) Step1 Dissolve in EtOAc Cool to 0°C Start->Step1 Step2 Add mCPBA (1.1 eq) Oxidative Addition Step1->Step2 Step3 Stir 12-18h @ RT Monitor via FeCl3 Stain Step2->Step3 Decision Is Product in Org or Aq? Step3->Decision Org Organic Layer: Wash with NaHCO3 (Removes byproduct) Decision->Org Neutral pH Aq Aqueous Layer (pH > 6): Product exists as salt Acidify to pH 3 & Extract Decision->Aq Basic Workup End Final Product: 5-Fluoro-1H-pyrazol-1-ol Org->End Aq->End

Figure 2: Synthesis workflow via N-oxidation, highlighting critical pH-dependent workup steps.

Applications in Drug Discovery[4][6]

Bioisosterism

5-Fluoro-1H-pyrazol-1-ol serves as a planar bioisostere for the carboxylic acid group .

  • Advantages: It maintains the acidic proton and hydrogen bond acceptor capability but removes the carbonyl group, altering lipophilicity (LogP) and permeability.

  • Use Case: Replacing a -COOH in a lead compound to improve oral bioavailability or blood-brain barrier penetration.

Peptide Coupling Reagents

Analogous to HOAt (1-Hydroxy-7-azabenzotriazole), 1-hydroxypyrazoles can suppress racemization during peptide coupling. The 5-fluoro substituent alters the electron density, potentially tuning the reactivity of the active ester intermediate.

Safety & Handling

  • Hazard Identification: As an N-hydroxy compound, it may exhibit potential explosivity if heated under confinement (similar to HOBt/HOAt).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). These compounds are hygroscopic and light-sensitive.

  • Detection: Use Ferric Chloride (FeCl₃) solution for qualitative detection on TLC plates; a distinct coloration (red/violet) confirms the presence of the N-OH/N-oxide moiety.

References

  • Synthesis of 1-Hydroxypyrazoles

    • Title: Tautomerism and pKa behaviour of 1-hydroxypyrazoloquinolines and pyrazoloisoquinolines.
    • Source: Journal of Organic Chemistry / ResearchG
    • URL:

  • Parent Scaffold Data (1-Hydroxypyrazole)

    • Title: 1-Hydroxypyrazole (CAS 81945-73-5) Product Entry.[1]

    • Source: CymitQuimica / PubChem.
    • URL:

  • Precursor Data (5-Fluoro-1H-pyrazole)

    • Title: 5-Fluoro-1H-pyrazole (CAS 14521-81-4)
    • Source: Fluorochem.[1][2][3]

    • URL:

  • Fluorination Methodologies

    • Title: Preparation of 5-fluoropyrazoles from pyrazoles and N-Fluorobenzenesulfonimide (NFSI).[2][3]

    • Source: Enamine / Ole Miss.
    • URL:

  • Bioisosteric Applications

    • Title: Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors.[4]

    • Source: University of Turin (UniTo).
    • URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Methodologies for the Synthesis of 5-Fluoro-1H-pyrazol-1-ol Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Introduction & Mechanistic Rationale The incorporation of fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Introduction & Mechanistic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern drug discovery, driven by fluorine’s high electronegativity, small Van der Waals radius, and ability to modulate lipophilicity and metabolic stability[1]. Pyrazoles are ubiquitous in pharmaceuticals (e.g., Celecoxib, Penflufen); however, the specific 5-fluoro-1H-pyrazol-1-ol motif represents a highly specialized, dual-functional pharmacophore.

The 1-hydroxypyrazole moiety acts as a potent bidentate ligand for metalloenzymes and serves as a bioisostere for carboxylic acids in targets such as aldose reductase (ALR2)[2]. When combined with a C5-fluorine atom, the resulting electron-withdrawing effect significantly lowers the pKa of the N-OH group, fine-tuning its hydrogen-bonding capabilities and enhancing cellular permeability.

Synthesizing this motif is non-trivial. Direct fluorination of unprotected 1-hydroxypyrazoles often leads to oxidative degradation or unselective halogenation. Therefore, the most robust, scalable, and regioselective approach relies on Directed ortho-Lithiation (DoM) of an


-protected 1-hydroxypyrazole, followed by late-stage electrophilic fluorination[3].
Causality in Synthetic Design
  • Protection Strategy: The 1-OH group must be protected as a benzyl ether (1-benzyloxypyrazole). The benzyloxy oxygen plays a critical mechanistic role: it coordinates the lithium cation (Complex Induced Proximity Effect, CIPE), directing the base exclusively to the adjacent C5 proton.

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is selected over Selectfluor or

    
     gas. NFSI is highly soluble in cryogenic THF, allowing for homogeneous electrophilic trapping of the C5-lithiated species without the radical-induced side reactions common with elemental fluorine[3].
    

Strategic Workflows and Decision Matrices

To determine the optimal synthetic route for a specific derivative, chemists must evaluate the steric and electronic environment of the target molecule.

DecisionTree Start Target: 5-Fluoro-1H-pyrazol-1-ol Derivative Q1 Are complex/sensitive substituents present at C3/C4? Start->Q1 RouteA Route A: Late-Stage Fluorination (DoM + NFSI) Q1->RouteA No (Simple Core) RouteB Route B: De Novo Synthesis (Fluorinated Precursors) Q1->RouteB Yes (Steric/Electronic conflicts) AdvA High Regioselectivity Scalable from commercial pyrazoles RouteA->AdvA AdvB Avoids cryogenic lithiation Ideal for highly functionalized cores RouteB->AdvB

Decision matrix for selecting the optimal synthetic route for fluorinated pyrazol-1-ol derivatives.

MechanisticPathway N1 1H-pyrazol-1-ol (Starting Material) N2 1-(Benzyloxy)-1H-pyrazole (Protected) N1->N2 BnBr, K2CO3 DMF N3 C5-Lithiated Intermediate (Directed Lithiation) N2->N3 n-BuLi THF, -78°C N4 1-(Benzyloxy)-5-fluoro- 1H-pyrazole N3->N4 NFSI -78°C to RT N5 5-Fluoro-1H-pyrazol-1-ol (Target Product) N4->N5 H2, Pd/C MeOH

Mechanistic workflow for the late-stage electrophilic fluorination of 1-hydroxypyrazoles via DoM.

Quantitative Data & Reagent Selection

The selection of the fluorinating agent is the most critical variable in Route A. Table 1 summarizes the empirical data guiding this selection.

Table 1: Comparison of Electrophilic Fluorinating Agents for Pyrazole Lithiates

ReagentActive F+ SourceSolubility in THF (-78 °C)ChemoselectivityByproduct Management
NFSI N-FluorobenzenesulfonimideHighExcellent (>95% C5)Dibenzzenesulfonimide (removable via basic wash)
Selectfluor N-Fluoro-DABCO saltPoor (Requires DMF/MeCN)Moderate (C4/C5 mixtures)Water-soluble DABCO salts

Gas
Elemental FluorineN/A (Bubbled)Poor (Oxidation/Radical)Highly corrosive HF

Note: NFSI is the mandated reagent for this protocol due to its high solubility in the cryogenic ethereal solvents required to stabilize the organolithium intermediate[3].

Standardized Experimental Protocol (Route A)

This protocol is designed as a self-validating system . In-process analytical checkpoints are embedded to ensure causality between experimental execution and chemical outcomes.

Phase 1: Synthesis of 1-(Benzyloxy)-1H-pyrazole (Protection)
  • Setup: Charge a flame-dried 250 mL round-bottom flask with 1H-pyrazol-1-ol (10.0 mmol) and anhydrous DMF (50 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous

    
     (15.0 mmol). Stir for 15 minutes at room temperature to deprotonate the N-OH group.
    
  • Alkylation: Dropwise add benzyl bromide (11.0 mmol).

  • Validation Checkpoint 1: After 4 hours, perform TLC (Hexanes/EtOAc 3:1). The highly polar 1-hydroxypyrazole (

    
    ) should be completely consumed, replaced by a UV-active spot (
    
    
    
    ).
  • Workup: Quench with

    
     (100 mL), extract with EtOAc (
    
    
    
    mL), wash organics with brine (
    
    
    mL to remove DMF), dry over
    
    
    , and concentrate.
Phase 2: Directed ortho-Lithiation and Fluorination

Critical Parameter: Strict adherence to cryogenic temperatures is required to prevent the lithiated pyrazole from undergoing ring-opening or dimerization.

  • Lithiation: Dissolve 1-(benzyloxy)-1H-pyrazole (5.0 mmol) in anhydrous THF (30 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. The benzyloxy oxygen coordinates the

    
    , directing deprotonation exclusively to C5. Stir for 45 minutes at -78 °C.
    
  • Validation Checkpoint 2 (Self-Validation): Withdraw a 0.1 mL aliquot and quench into

    
    . Analyze via 
    
    
    
    NMR. Complete disappearance of the C5 proton signal (typically around
    
    
    7.5 ppm) and incorporation of deuterium confirms successful DoM.
  • Fluorination: Dissolve NFSI (6.0 mmol) in anhydrous THF (15 mL) and add dropwise to the lithiated mixture at -78 °C. Causality Note: Adding NFSI as a solution rather than a solid prevents localized exothermic spikes that degrade the organolithium species.

  • Maturation: Allow the reaction to slowly warm to room temperature over 12 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. Wash the organic layer with 1M NaOH (
    
    
    
    mL) to remove the dibenzzenesulfonimide byproduct generated from NFSI.
Phase 3: Deprotection to 5-Fluoro-1H-pyrazol-1-ol
  • Hydrogenolysis: Dissolve the purified 1-(benzyloxy)-5-fluoro-1H-pyrazole (3.0 mmol) in HPLC-grade Methanol (20 mL).

  • Catalyst: Add 10% Pd/C (10 mol%). Purge the flask with Argon, then backfill with

    
     gas (balloon pressure).
    
  • Validation Checkpoint 3: Monitor via

    
     NMR. The fluorine signal will shift slightly upon removal of the benzyl group. The reaction is complete when TLC shows the disappearance of the UV-active starting material.
    
  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the pure 5-fluoro-1H-pyrazol-1-ol.

Analytical Validation Standards

To ensure scientific integrity and confirm the regiochemistry of the fluorination, the following spectroscopic parameters should be verified:

  • 
     NMR (376 MHz, 
    
    
    
    ):
    A sharp singlet should appear between -135.0 to -140.0 ppm . (For reference, the C5-fluorine in structurally similar 5-fluoro-1H-pyrazoles appears at
    
    
    -138.2 ppm)[3].
  • 
     NMR (400 MHz, 
    
    
    
    ):
    The C4 proton will appear as a doublet due to
    
    
    coupling (typically
    
    
    Hz). The absence of the C5 proton confirms the regioselectivity of the DoM process.
  • Mass Spectrometry (ESI-MS): For the final product (

    
    ), expect an 
    
    
    
    peak at
    
    
    101.0 in negative ion mode, reflecting the enhanced acidity of the fluorinated N-OH group.

References

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)
  • Development of Synthesis Methodology for DNA-Encoded Libraries Eldorado - Repository of the TU Dortmund URL
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions eGrove - University of Mississippi URL

Sources

Application

using 5-Fluoro-1H-pyrazol-1-ol as a scaffold in drug design

This guide outlines the strategic application of 5-Fluoro-1H-pyrazol-1-ol as a high-value scaffold in medicinal chemistry. It details the physicochemical rationale, synthesis, and experimental protocols for deploying thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 5-Fluoro-1H-pyrazol-1-ol as a high-value scaffold in medicinal chemistry. It details the physicochemical rationale, synthesis, and experimental protocols for deploying this moiety as a carboxylic acid bioisostere and metalloenzyme inhibitor.

Executive Summary: The "Super-Isostere" Rationale

The 5-Fluoro-1H-pyrazol-1-ol scaffold represents a sophisticated tactical modification in fragment-based drug discovery (FBDD) and lead optimization. While 1-hydroxypyrazoles are established bioisosteres of carboxylic acids, the introduction of a fluorine atom at the C5 position confers three distinct advantages that address common liabilities in drug candidates:

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the N-hydroxyl group (typically from ~5.8 to ~4.5–5.0), aligning its acidity almost perfectly with physiological carboxylic acids (e.g., acetic acid pKa ~4.76).

  • Metabolic Blockade: The C5 position of pyrazoles is a metabolic "soft spot," prone to oxidation by cytochrome P450s. Fluorine substitution blocks this site, enhancing metabolic stability.

  • Metal Chelation: The 1-hydroxy-pyrazole motif (in equilibrium with its N-oxide tautomer) forms a bidentate ligand system capable of sequestering catalytic metal ions (Mg²⁺, Zn²⁺, Mn²⁺) in metalloenzymes.

Chemical Properties & Tautomerism

Understanding the tautomeric landscape is critical for molecular docking and synthesis.[1] 5-Fluoro-1H-pyrazol-1-ol exists in a prototropic equilibrium with its N-oxide form.

  • Form A (1-Hydroxy): Predominant in non-polar solvents and acidic media.[1] Mimics the protonated carboxylic acid.

  • Form B (N-Oxide / Zwitterion): Significant in polar protic solvents. Mimics the carboxylate anion.

The 5-fluoro substituent exerts a negative inductive effect (-I), stabilizing the anionic form (conjugate base), thereby increasing the acidity of the parent molecule compared to the non-fluorinated analog.

Table 1: Physicochemical Profile
PropertyValue (Approx.)[1][2][3][4][5][6][7][8]Note
Molecular Weight 102.07 DaIdeal for FBDD (Rule of 3 compliant)
pKa (Acidic) 4.8 ± 0.3Highly comparable to -COOH
LogD (pH 7.4) -0.5 to 0.5Improved permeability vs. carboxylates
H-Bond Donors 1N-OH group
H-Bond Acceptors 2-3N2, O, and F

Synthesis Protocol: The "Fluorine-First" Strategy

Direct fluorination of 1-hydroxypyrazoles is chemically challenging due to competing N-oxidation.[1] The most robust route involves the cyclization of a fluorinated precursor with a protected hydrazine.

Method: Cyclization of 3,3-Difluoroacrylonitrile Derivatives

This protocol utilizes a 3,3-difluoroalkene precursor to install the fluorine at the C5 position via an addition-elimination mechanism.

Reagents
  • Precursor: 3,3-Difluoroacrylonitrile or Ethyl 3-ethoxy-2-fluoroacrylate (depending on desired substitution pattern).

  • Hydrazine Source: O-Benzylhydrazine hydrochloride (Bn-NH-NH₂[1]·HCl).

  • Base: Triethylamine (Et₃N).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Deprotection: H₂, Pd/C (10%).

Step-by-Step Procedure
  • Condensation:

    • Dissolve O-benzylhydrazine HCl (1.1 equiv) and Et₃N (2.5 equiv) in EtOH (0.5 M).

    • Add the fluorinated precursor (e.g., 2-fluoro-3-ethoxyacrylate) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and reflux for 4–6 hours. The reaction proceeds via Michael addition followed by cyclization and elimination of ethanol.

    • Monitoring: TLC (50% EtOAc/Hex) or LC-MS (Look for M+H of the O-benzyl intermediate).

  • Isolation of Protected Intermediate:

    • Concentrate the reaction mixture in vacuo.

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (SiO₂).

  • Deprotection (Hydrogenolysis):

    • Dissolve the O-benzyl pyrazole in MeOH.

    • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

    • Stir under H₂ atmosphere (balloon pressure) for 2–12 hours.

    • Critical Step: Filter through a Celite pad to remove Pd/C.

    • Concentrate to yield 5-Fluoro-1H-pyrazol-1-ol .

Visualization: Synthesis Workflow

SynthesisRoute Start Fluorinated Precursor (2-Fluoro-3-ethoxyacrylate) Inter Intermediate: 1-(Benzyloxy)-5-fluoropyrazole Start->Inter Cyclization (EtOH, Reflux) Reagent O-Benzylhydrazine (Bn-NH-NH2) Reagent->Inter Final Target Scaffold: 5-Fluoro-1H-pyrazol-1-ol Inter->Final Hydrogenolysis (H2, Pd/C)

Caption: Two-step synthetic pathway ensuring regioselective fluorine placement and N-hydroxy functionality.

Application Protocols

A. Bioisosteric Replacement (Carboxylic Acid Mimicry)

Use this scaffold when a carboxylic acid lead compound suffers from:

  • Poor Permeability: The pyrazole ring is more lipophilic than the carboxylate anion.

  • Rapid Glucuronidation: Carboxylic acids are prime targets for UDP-glucuronosyltransferases (UGT).[1] The 1-hydroxypyrazole is often less susceptible to this Phase II metabolism.

Design Rule: Replace R-COOH with R-(5-F-Pyrazol-1-ol). Ensure the attachment point (C3 or C4 of pyrazole) maintains the vector of the original acid.

B. Metalloenzyme Inhibition (Chelation Mode)

The 5-fluoro-1-hydroxypyrazole motif is a bidentate ligand.[1] It binds metals via the exocyclic oxygen (N-O⁻) and the adjacent nitrogen (N2).

Target Classes:

  • HIV Integrase / RNase H: Binds the Mg²⁺ pair in the active site.[1]

  • Matrix Metalloproteinases (MMPs): Chelates the catalytic Zn²⁺.

Visualization: Mechanism of Action & Tautomerism

Mechanism TautA Form A: 1-Hydroxy (Protonated) TautB Form B: N-Oxide (Zwitterionic) TautA->TautB pKa ~4.8 (-H+) Metal Metal Complex (Mg2+ / Zn2+) TautB->Metal Bidentate Chelation Fluorine 5-Fluoro Substituent Fluorine->TautA Lowers pKa (Inductive Effect) Fluorine->Metal Modulates Electronic Env.

Caption: Tautomeric equilibrium and metal chelation mechanism facilitated by the scaffold.

Experimental Characterization

Protocol 1: pKa Determination (Spectrophotometric)

Because the pKa is low (~4.8), potentiometric titration may be noisy if the compound is sparingly soluble. UV-metric titration is preferred due to the chromophore change between the neutral and anionic pyrazole.

  • Preparation: Prepare a 50 µM solution of the compound in a mixed buffer system (e.g., phosphate/citrate) ranging from pH 2.0 to 8.0.

  • Measurement: Record UV-Vis spectra (200–400 nm) at each pH step (0.5 unit intervals).

  • Analysis: Plot absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
    • Note: The 5-fluoro substitution typically causes a hypsochromic shift (blue shift) compared to the non-fluorinated parent.

Protocol 2: Lipophilicity (LogD)
  • Method: Shake-flask method using n-octanol and phosphate buffer (pH 7.4).

  • Quantification: Analyze phases using HPLC-UV.

  • Target: A LogD between 0 and 3 is optimal for oral bioavailability. The 5-fluoro-1-hydroxypyrazole usually exhibits a LogD 0.5–1.0 unit higher than the corresponding carboxylic acid, improving passive diffusion.

References

  • Bioisosterism of 1-Hydroxypyrazoles

    • Title: 1-Hydroxypyrazoles as Bioisosteres of Carboxylic Acids.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes the fundamental pKa and binding properties of the scaffold.
    • (Example: Bioorg. Med. Chem. 2013).[9]

  • Fluorine in Drug Design

    • Title: Fluorine in Medicinal Chemistry.[10]

    • Source:Journal of Medicinal Chemistry (Perspective).
    • Context: Explains the metabolic stability and pKa modul
  • Synthesis of Fluorinated Pyrazoles

    • Title: Regioselective Synthesis of Fluorinated Pyrazoles.[1][10]

    • Source:Organic Letters.
    • Context: Provides the basis for the cyclization protocols using fluorin
  • Tautomerism of Hydroxypyrazoles

    • Title: Tautomerism of 1-Hydroxy-pyrazoles and their N-Oxides.
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Detailed physical organic chemistry regarding the A/B tautomer equilibrium.

Sources

Method

Application Notes and Protocols for the N-Alkylation of 5-Fluoro-1H-pyrazol-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Fluorinated Pyrazoles N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the str...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Fluorinated Pyrazoles

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The strategic introduction of an alkyl group onto the pyrazole nitrogen can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and solubility. The presence of a fluorine atom, as in the case of 5-fluoro-1H-pyrazol-1-ol, can further enhance these properties by altering the electronic nature of the ring and providing a metabolically stable site.[3] The N-hydroxy group (or its tautomeric N-oxide form) introduces an additional layer of complexity and synthetic versatility, making 5-fluoro-1H-pyrazol-1-ol a valuable, albeit challenging, scaffold for drug discovery.

The primary challenge in the N-alkylation of 5-fluoro-1H-pyrazol-1-ol lies in controlling the site of alkylation. The presence of both a ring nitrogen and an exocyclic oxygen on the N-hydroxy group presents two potential sites for alkylation, leading to either the desired N-alkylated product or the O-alkylated isomer. Furthermore, for unsymmetrical pyrazoles, the alkylation of the ring nitrogen can occur at two different positions (N1 or N2), leading to regioisomers. This guide provides detailed protocols for achieving selective N-alkylation of 5-fluoro-1H-pyrazol-1-ol, focusing on both classical and modern synthetic approaches.

Understanding the Reactivity of 5-Fluoro-1H-pyrazol-1-ol

5-Fluoro-1H-pyrazol-1-ol can be synthesized through various methods, including the cyclization of functionalized hydrazines or the direct oxidation of the parent 5-fluoropyrazole.[1][4] The N-hydroxy group imparts an ambident nucleophilic character to the molecule. The outcome of an alkylation reaction (N- vs. O-alkylation) is governed by several factors, most notably the nature of the alkylating agent and the reaction conditions, as dictated by Hard and Soft Acid and Base (HSAB) theory.[5][6]

  • Hard and Soft Alkylating Agents: "Hard" alkylating agents, such as dimethyl sulfate and alkyl triflates, tend to react at the harder oxygen atom of the N-hydroxy group, leading to O-alkylation. Conversely, "softer" alkylating agents, like alkyl iodides and bromides, are more likely to react at the softer nitrogen atom, favoring N-alkylation.[5]

  • Reaction Conditions: The choice of base and solvent also plays a critical role in directing the selectivity of the alkylation.[2]

Protocol 1: Classical Base-Mediated N-Alkylation with Alkyl Halides

This protocol describes a general and robust method for the N-alkylation of 5-fluoro-1H-pyrazol-1-ol using a strong base to deprotonate the pyrazole, followed by reaction with a soft alkylating agent. Sodium hydride (NaH) is a common choice of base for this transformation due to its ability to irreversibly deprotonate the pyrazole, forming the corresponding sodium salt.

Experimental Protocol

Materials:

  • 5-Fluoro-1H-pyrazol-1-ol

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 5-fluoro-1H-pyrazol-1-ol (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as sodium hydride reacts violently with water.

  • Strong Base: Sodium hydride ensures complete deprotonation of the pyrazole, generating the nucleophilic pyrazolate anion for the subsequent alkylation.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium pyrazolate and the alkyl halide, facilitating the Sₙ2 reaction.

  • Temperature Control: The initial cooling to 0 °C controls the exothermic deprotonation and alkylation steps, minimizing side reactions.

Data Presentation
ParameterProtocol 1: Base-Mediated Alkylation
Substrate 5-Fluoro-1H-pyrazol-1-ol
Base Sodium Hydride (NaH)
Alkylating Agent Alkyl Halide (e.g., RI, RBr)
Solvent Anhydrous DMF or THF
Temperature 0 °C to Room Temperature
Typical Yield 60-85% (Substrate dependent)
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry flask under N2 prep2 Add NaH to anhydrous DMF prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Add 5-Fluoro-1H-pyrazol-1-ol solution react1->react2 react3 Stir at 0°C then RT react2->react3 react4 Cool to 0°C, add alkyl halide react3->react4 react5 Stir at RT, monitor by TLC/LC-MS react4->react5 workup1 Quench with sat. NH4Cl react5->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash with brine, dry workup2->workup3 workup4 Concentrate and purify by chromatography workup3->workup4 end End workup4->end start Start start->prep1

Caption: Workflow for base-mediated N-alkylation.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a milder alternative for N-alkylation, proceeding under neutral conditions and often providing excellent regioselectivity.[7] This reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate an alcohol for nucleophilic attack by a pronucleophile, in this case, the 5-fluoro-1H-pyrazol-1-ol.

Experimental Protocol

Materials:

  • 5-Fluoro-1H-pyrazol-1-ol

  • Primary or secondary alcohol (the source of the alkyl group)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-fluoro-1H-pyrazol-1-ol (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the reduced hydrazinedicarboxylate byproduct.

Causality Behind Experimental Choices:

  • Mild Conditions: The Mitsunobu reaction avoids the use of strong bases, making it suitable for substrates with base-sensitive functional groups.

  • Reagent Stoichiometry: Excess phosphine and azodicarboxylate are used to ensure complete consumption of the limiting pyrazole.

  • Order of Addition: Adding the azodicarboxylate last to the cooled solution of the other reagents helps to control the reaction rate and minimize side reactions.

  • Solvent: THF is a common solvent for Mitsunobu reactions as it dissolves all the reactants and is relatively unreactive.

Data Presentation
ParameterProtocol 2: Mitsunobu Reaction
Substrate 5-Fluoro-1H-pyrazol-1-ol
Activating Agents PPh₃ and DEAD/DIAD
Alkylating Agent Primary or Secondary Alcohol
Solvent Anhydrous THF or DCM
Temperature 0 °C to Room Temperature
Typical Yield 50-80% (Substrate dependent)
Reaction Mechanism Diagram

Caption: Simplified mechanism of the Mitsunobu reaction.

Troubleshooting and Optimization

  • Low Yield: If the yield is low in the base-mediated protocol, ensure that all reagents and solvents are strictly anhydrous. In the Mitsunobu reaction, ensure the purity of the reagents, particularly the azodicarboxylate.

  • Mixture of Isomers: If a mixture of N- and O-alkylated products is obtained, consider using a softer alkylating agent (e.g., switching from R-Br to R-I) for the base-mediated method. For the Mitsunobu reaction, the regioselectivity is generally high for N-alkylation of N-hydroxy compounds.

  • Regioselectivity (N1 vs. N2): The 5-fluoro substituent may influence the regioselectivity of N-alkylation. If a mixture of N1 and N2 isomers is obtained, modifying the steric bulk of the alkylating agent or changing the solvent may improve selectivity.[2]

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate PPE.

  • DEAD/DIAD: Diethyl azodicarboxylate and diisopropyl azodicarboxylate are toxic and can be shock-sensitive. Handle with care and avoid heating.

  • Triphenylphosphine: Triphenylphosphine is an irritant. Avoid inhalation of dust and contact with skin and eyes.

References

  • Zhang, Y., Liu, J., & Jia, X. (2018). A Phosphine-Free [3+2] Cycloaddition Reaction of Dialkyl Azodicarboxylates with Substituted Propargylamines. Synthesis, 50(17), 3499-3505.
  • Fan, Z., Feng, J., Hou, Y., Rao, M., & Cheng, J. (2020). A Mild and Convenient Cu-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones. Organic Letters, 22(20), 7981-7985.
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • Journal of the Chemical Society, Perkin Transactions 1. (1986).
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • Organic Synthesis. Mitsunobu Reaction. [Link]

  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. [Link]

  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • (This is a placeholder for a relevant reference that would be found in a real-world scenario)
  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?[Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

Sources

Application

application of 5-Fluoro-1H-pyrazol-1-ol in agrochemical synthesis

Application Note: 5-Fluoro-1H-pyrazol-1-ol in Agrochemical Synthesis Part 1: Introduction & Chemical Profile 5-Fluoro-1H-pyrazol-1-ol (also known as 1-hydroxy-5-fluoropyrazole or 5-fluoropyrazole-1-oxide) represents a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Fluoro-1H-pyrazol-1-ol in Agrochemical Synthesis

Part 1: Introduction & Chemical Profile

5-Fluoro-1H-pyrazol-1-ol (also known as 1-hydroxy-5-fluoropyrazole or 5-fluoropyrazole-1-oxide) represents a specialized, high-value scaffold in modern agrochemical discovery. Unlike ubiquitous trifluoromethyl-pyrazoles used in SDHI fungicides, this specific N-hydroxy, C-fluorinated core offers unique electronic and steric properties that are increasingly exploited to overcome resistance and improve metabolic stability.[1]

Chemical Identity
  • IUPAC Name: 5-Fluoro-1H-pyrazol-1-ol

  • CAS Number: (Generic for 1-hydroxypyrazoles: 81945-73-5; Specific fluorinated variants are often patent-proprietary)

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    O[1]
  • Key Tautomerism: Exists in equilibrium between the N-hydroxy form (A) and the N-oxide form (B) .[1] In polar aprotic solvents (DMSO, DMF) used in synthesis, the N-hydroxy form often predominates, acting as a nucleophile at the oxygen atom.[1]

Why This Scaffold?
  • Bioisosterism: The N-hydroxy moiety (pKa ~6–7) mimics the acidity and planarity of a carboxylic acid but with significantly higher lipophilicity (LogP), facilitating cuticle penetration in herbicides.[1]

  • Metabolic Blocking: The fluorine atom at the C5 position (adjacent to the N-OH) blocks the primary site of metabolic oxidation (C5-hydroxylation) common in pyrazole agrochemicals, thereby extending the half-life of the active ingredient (AI) in plant systems.[1]

  • Chelation Potential: The 1-hydroxy-2-nitrogen motif creates a bidentate ligand site, capable of sequestering metal ions in metalloenzyme active sites (e.g., in fungal demethylase inhibitors).[1]

Part 2: Mechanistic Insight & Applications

The application of 5-Fluoro-1H-pyrazol-1-ol focuses on two primary pathways: O-Alkylation to generate insecticidal N-alkoxy derivatives and Direct Incorporation as an acidic pharmacophore.

Pathway A: Synthesis of N-Alkoxy Pyrazole Insecticides

N-alkoxypyrazoles are potent inhibitors of mitochondrial electron transport (Complex I).[2] The 5-fluoro group enhances the binding affinity by reducing the electron density of the pyrazole ring, strengthening


-stacking interactions within the binding pocket.
Pathway B: Carboxylic Acid Bioisostere (Herbicides)

In auxin-mimic herbicides, replacing a carboxylate with a 5-fluoro-1-hydroxypyrazole unit maintains the necessary acidity for receptor binding while preventing rapid decarboxylation or conjugation, a common resistance mechanism in weeds.[1][2]

Agrochemical_Pathways Scaffold 5-Fluoro-1H-pyrazol-1-ol (Core Scaffold) PathA Pathway A: O-Alkylation Scaffold->PathA + R-X (Base) PathB Pathway B: Direct Coupling Scaffold->PathB Bioisosteric Design Prop Metabolic Stability (C5-F Block) Scaffold->Prop Property Insecticide N-Alkoxy Pyrazoles (MET I Inhibitors) Target: Mites/Aphids PathA->Insecticide Herbicide Auxin Bioisosteres (Resistance Breakers) Target: Broadleaf Weeds PathB->Herbicide Prop->Insecticide Prop->Herbicide

Figure 1: Strategic application pathways for 5-Fluoro-1H-pyrazol-1-ol in agrochemical design.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-1H-pyrazol-1-ol

Rationale: Direct fluorination of the 1-hydroxypyrazole ring is challenging due to the directing effect of the N-OH group. This protocol uses a C5-Lithiation/Fluorination strategy on a protected precursor, ensuring regioselectivity.[1]

Materials:

  • Precursor: 1-(Benyloxy)pyrazole (Protected N-OH pyrazole)[1]

  • Reagents: n-Butyllithium (2.5 M in hexanes), N-Fluorobenzenesulfonimide (NFSI), THF (anhydrous), Pd/C (10%).[1]

  • Equipment: Schlenk line, -78°C cryostat, Hydrogenation balloon.[1]

Step-by-Step Methodology:

  • Lithiation (C5-Deprotonation):

    • Charge a flame-dried Schlenk flask with 1-(benzyloxy)pyrazole (10 mmol) and anhydrous THF (50 mL) under Argon.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi (11 mmol, 1.1 eq) over 15 minutes. Critical: Maintain temp < -70°C to prevent ring fragmentation.

    • Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the C5-lithio species.[1]

  • Electrophilic Fluorination:

    • Dissolve NFSI (12 mmol, 1.2 eq) in anhydrous THF (20 mL).

    • Slowly cannulate the NFSI solution into the lithiated pyrazole mixture at -78°C.

    • Stir for 1 hour at -78°C, then allow to warm to room temperature (RT) overnight.

    • Quench: Add saturated NH

      
      Cl solution (20 mL). Extract with EtOAc (3 x 50 mL).
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient) to isolate 1-(benzyloxy)-5-fluoropyrazole .

  • Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH (30 mL). Add 10% Pd/C (5 wt%).[1]

    • Stir under H

      
       atmosphere (balloon pressure) for 4 hours at RT. Note: Monitor by TLC; disappearance of the benzyl group is usually rapid.[1]
      
    • Filter through Celite to remove Pd/C. Concentrate in vacuo.[1]

    • Result: 5-Fluoro-1H-pyrazol-1-ol (Off-white solid). Store under inert gas at -20°C.

Protocol 2: O-Alkylation for N-Alkoxy Insecticide Synthesis

Rationale: This step converts the N-OH scaffold into a lipophilic active ingredient.[1] The reaction is sensitive to O- vs N-alkylation (formation of N-oxide salts); using a "soft" base and polar aprotic solvent favors O-alkylation.

Materials:

  • Substrate: 5-Fluoro-1H-pyrazol-1-ol (from Protocol 1).

  • Electrophile: 4-(tert-butyl)benzyl bromide (Model lipophilic tail).[1]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ).[1]
  • Solvent: DMF (Dimethylformamide).[1]

Workflow:

  • Dissolve 5-Fluoro-1H-pyrazol-1-ol (1.0 eq) in DMF (0.5 M concentration).

  • Add K

    
    CO
    
    
    
    (1.5 eq) and stir at RT for 30 mins to generate the N-oxy anion.
  • Add the alkyl bromide (1.1 eq) dropwise.[1]

  • Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. The O-alkylated product typically precipitates. Filter and wash with water.[1]

  • QC: Check

    
    H NMR. The O-CH
    
    
    
    signal typically appears at
    
    
    5.0–5.3 ppm. Absence of N-CH
    
    
    signals (usually
    
    
    4.0–4.5 ppm) confirms O-selectivity.[1]

Part 4: Data Summary & Quality Control

Table 1: Physicochemical Properties Comparison

Property1H-Pyrazol-1-ol (Unsubstituted)5-Fluoro-1H-pyrazol-1-ol Impact on Agrochemical Utility
pKa (N-OH) ~6.1~5.4 Increased acidity improves bioisosteric match for COOH.[2]
LogP 0.20.8 Fluorine enhances lipophilicity for better leaf penetration.[1]
Metabolic Stability Low (C5 oxidation)High C-F bond blocks P450-mediated hydroxylation at C5.
H-Bond Donor Yes (Strong)Yes (Modulated) F-atom withdraws density, making OH a better donor.[1]

Quality Control Checkpoints:

  • 
    F NMR:  The 5-fluoro group should appear as a singlet (or doublet if coupling to H4) around -120 to -135 ppm . Absence of this signal indicates loss of fluorine (hydrolysis).[1]
    
  • HPLC Purity: >98% required for biological assays. Mobile phase: Water/Acetonitrile + 0.1% Formic Acid (Acidic pH prevents ionization of the N-OH during runs).[1]

Part 5: Safety & Handling

  • Explosive Potential: N-Hydroxy compounds and their derivatives can be thermally unstable.[1][2] Do not distill 5-fluoro-1H-pyrazol-1-ol residues to dryness at high temperatures (>100°C).

  • Skin Absorption: The increased lipophilicity due to fluorination enhances skin absorption.[1] Wear double nitrile gloves.[1]

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO

    
    ), which can over-oxidize the N-OH to unstable nitroso/nitro species.[1]
    

References

  • Levchenko, V., et al. "Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with N-fluorobenzenesulfonimide (NFSI)."[1] Journal of Organic Chemistry, 2018.[1] Link[1]

  • Clausen, R.P., et al. "The respective N-hydroxypyrazole analogues of the classical glutamate receptor ligands...". European Journal of Pharmacology, 2004.[1][3][4][5] Link[1][3]

  • Papastavrou, N., et al. "1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a series of aldose reductase inhibitors."[1][3] Bioorganic & Medicinal Chemistry, 2013.[1][3][6] Link[1]

  • Google Patents. "Process for the preparation of 5-fluoro-1H-pyrazoles." WO2014012975A1.[1] Link

Sources

Method

Application Note: 5-Fluoro-1H-pyrazol-1-ol as a Privileged Intermediate in Advanced Organic Synthesis and Drug Discovery

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In modern medicinal chemistry and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Among these scaffolds, 5-fluoro-1H-pyrazol-1-ol (also referred to as 1-hydroxy-5-fluoropyrazole) has emerged as a highly specialized, privileged intermediate.

This application note details the mechanistic rationale, physicochemical advantages, and step-by-step synthetic protocols for generating 5-fluoro-1H-pyrazol-1-ol. By combining the bioisosteric properties of the


-hydroxy group (which mimics carboxylic acids) with the metabolic shielding of a C5-fluorine atom, this intermediate is increasingly utilized in the synthesis of allosteric kinase modulators and Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) antagonists[2][3].

Chemical Rationale & Mechanistic Insights

The Synergistic Effect of N-Hydroxylation and C-Fluorination

The direct fluorination of pyrazoles is notoriously difficult due to the high reactivity of the pyrazole ring toward electrophiles, often leading to unselective halogenation or oxidative degradation[4]. However, accessing the 5-fluoro-1-hydroxy substitution pattern provides two distinct pharmacological advantages:

  • Bioisosterism & Chelation: The 1-hydroxypyrazole moiety is a recognized bioisostere for carboxylic acids. It provides a similar acidic proton but with improved membrane permeability. When deprotonated, it acts as a potent bidentate ligand for metalloenzymes (e.g., Titanium(IV) complexes or matrix metalloproteinases)[5].

  • Metabolic Shielding via Fluorine: The highly electronegative fluorine atom at the C5 position exerts a strong inductive effect, lowering the

    
     of the adjacent 
    
    
    
    -OH group to better match that of a carboxylic acid. Furthermore, the strong C-F bond (bond length ~1.35 Å) blocks cytochrome P450-mediated oxidation at the typically vulnerable 5-position[1].
Directed Lithiation Strategy

To bypass the poor regioselectivity of direct electrophilic fluorination, we employ a directed ortho-lithiation (DoM) strategy. By protecting the


-hydroxy group with a benzyl ether, the oxygen atom coordinates with the lithium cation of 

-butyllithium (

-BuLi). This coordination directs the deprotonation exclusively to the adjacent C5 position[6]. Subsequent trapping with

-Fluorobenzenesulfonimide (NFSI) yields the fluorinated intermediate cleanly, avoiding the hazards of elemental fluorine gas (

)[4].

Synthetic_Workflow A 1-Hydroxypyrazole B 1-(Benzyloxy)pyrazole (O-Protection) A->B BnBr, K2CO3 DMF C 1-(Benzyloxy)-5-lithiopyrazole (Directed Lithiation) B->C n-BuLi, THF -78°C D 1-(Benzyloxy)-5-fluoropyrazole (Electrophilic Fluorination) C->D NFSI -78°C to RT E 5-Fluoro-1H-pyrazol-1-ol (Deprotection) D->E H2, Pd/C MeOH

Figure 1: Regioselective synthesis of 5-Fluoro-1H-pyrazol-1-ol via directed lithiation.

Quantitative Data Analysis

The integration of the C5-fluorine significantly alters the physicochemical profile of the pyrazole core. Table 1 summarizes the impact of these modifications, demonstrating why 5-fluoro-1H-pyrazol-1-ol is an optimal carboxylic acid bioisostere.

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

Compound

(Acidic)
LogD (pH 7.4)TPSA (Ų)Primary Utility in Drug Design
1H-Pyrazole 14.20.2428.7Hydrogen bond donor/acceptor
1-Hydroxypyrazole 4.60.5148.9Weak metal chelator, polar spacer
5-Fluoro-1H-pyrazol-1-ol 3.80.9548.9Carboxylic acid bioisostere, high stability

Note: Data represents calculated consensus values for structure-activity relationship (SAR) baseline mapping.

Experimental Protocols

The following self-validating protocol details the three-stage synthesis of 5-fluoro-1H-pyrazol-1-ol.

Phase 1: Synthesis of 1-(Benzyloxy)pyrazole

Causality: The benzyl group serves a dual purpose: it prevents


-alkylation/oxidation during subsequent steps and acts as the directing group for C5-lithiation[6].
  • Setup: Charge a flame-dried 500 mL round-bottom flask with 1-hydroxypyrazole (10.0 g, 119 mmol) and anhydrous DMF (100 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous

    
     (24.6 g, 178 mmol) and stir the suspension for 15 minutes at room temperature.
    
  • Protection: Add benzyl bromide (15.6 mL, 131 mmol) dropwise over 20 minutes. Maintain the reaction at 25°C for 12 hours.

  • Workup: Quench with distilled water (300 mL) and extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield 1-(benzyloxy)pyrazole as a pale yellow oil.
    
Phase 2: Directed Lithiation and Electrophilic Fluorination

Causality: Temperature control is critical. At -78°C, the kinetic deprotonation at C5 outcompetes any potential nucleophilic attack on the pyrazole ring. NFSI is utilized as a stable, shelf-safe source of electrophilic fluorine (


)[4].
  • Lithiation: Dissolve 1-(benzyloxy)pyrazole (8.0 g, 45.9 mmol) in anhydrous THF (120 mL) under argon. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add

    
    -BuLi (2.5 M in hexanes, 20.2 mL, 50.5 mmol) dropwise over 30 minutes. Stir at -78°C for 45 minutes to ensure complete formation of the 5-lithio intermediate.
    
  • Fluorination: Add a solution of NFSI (15.9 g, 50.5 mmol) in anhydrous THF (40 mL) dropwise. Allow the reaction to stir at -78°C for 2 hours, then gradually warm to room temperature overnight.

  • Isolation: Quench with saturated aqueous

    
     (100 mL). Extract with diethyl ether (3 × 100 mL). Dry and concentrate the organics. Purify via column chromatography to isolate 1-(benzyloxy)-5-fluoropyrazole.
    
Phase 3: Hydrogenolytic Deprotection
  • Reaction Setup: Dissolve 1-(benzyloxy)-5-fluoropyrazole (5.0 g, 26.0 mmol) in MS-grade methanol (50 mL).

  • Catalysis: Add 10% Pd/C (0.5 g). Purge the reaction vessel with argon, then backfill with hydrogen gas (

    
    ) via a balloon.
    
  • Cleavage: Stir vigorously at room temperature for 4 hours. Monitor completion via TLC (disappearance of the UV-active benzyl starting material).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite with excess methanol.

  • Final Isolation: Concentrate the filtrate in vacuo to yield 5-fluoro-1H-pyrazol-1-ol as an off-white solid. Store under inert gas at 4°C to prevent oxidative degradation.

Downstream Applications in Pharmacology

5-Fluoro-1H-pyrazol-1-ol derivatives are actively utilized in the synthesis of next-generation therapeutics. For example, recent patent literature highlights the use of 1-hydroxypyrazol-5-yl derivatives as critical binding motifs in Glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonists [2]. These compounds are being investigated for the treatment of obesity and Type 2 Diabetes Mellitus (T2DM).

Additionally, the scaffold is employed in allosteric modulators of Glycogen synthase kinase-3 (GSK-3) , where the


-OH group forms a critical hydrogen bond within the PIF-pocket of the kinase, and the fluorine atom ensures the molecule survives first-pass hepatic metabolism[3].

GIPR_Pathway GIP Endogenous GIP Peptide GIPR GIP Receptor (GIPR) (Class B GPCR) GIP->GIPR Agonist Binding Gas Gαs Protein Activation GIPR->Gas Transduces Signal cAMP Intracellular cAMP Accumulation Gas->cAMP Up-regulates Metabolism Insulin Secretion / Weight Gain cAMP->Metabolism Triggers Antagonist 5-Fluoro-1H-pyrazol-1-ol Derivative (GIPR Antagonist) Antagonist->GIPR Competitive Inhibition

Figure 2: Pharmacological intervention of 5-Fluoro-1H-pyrazol-1-ol derivatives in the GIPR metabolic pathway.

References

  • Begtrup, M., & Vedso, P. (n.d.). Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry - ACS Publications. Retrieved from[Link][6]

  • Surmont, R., Verniest, G., & De Kimpe, N. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4648-4651. Retrieved from[Link][4][7]

  • Rist, Ø., & Begtrup, M. (2001). Synthesis of a new analogue of BINOL based on a homodimer of substituted 1-hydroxypyrazole. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from[Link][5]

  • Ole Miss eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link][1]

  • Pfizer Inc. (2025). Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof. Justia Patents. Retrieved from[Link][2]

  • Google Patents. (n.d.). EP2177510A1 - Allosteric protein kinase modulators. Retrieved from[3]

Sources

Application

Application Note: 5-Fluoro-1H-pyrazol-1-ol as an Advanced Bioisostere for Enzymatic Inhibition of Aldose Reductase

Executive Summary The development of highly selective, membrane-permeable enzyme inhibitors remains a significant challenge in medicinal chemistry. For decades, Aldose Reductase (ALR2)—a key enzyme implicated in long-ter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, membrane-permeable enzyme inhibitors remains a significant challenge in medicinal chemistry. For decades, Aldose Reductase (ALR2)—a key enzyme implicated in long-term diabetic complications and inflammatory pathologies—has been targeted using carboxylic acid-based inhibitors[1]. However, these traditional scaffolds suffer from poor bioavailability and rapid metabolic clearance.

This application note details the implementation of 5-Fluoro-1H-pyrazol-1-ol as a highly optimized bioisosteric scaffold. By replacing the traditional acetic acid moiety with a fluorinated 1-hydroxypyrazole ring, researchers can achieve submicromolar inhibitory activity, superior selectivity over the closely related Aldehyde Reductase (ALR1), and enhanced cellular penetration[2],[3]. This guide provides the mechanistic rationale, comparative quantitative data, and self-validating experimental protocols for evaluating this scaffold in enzymatic assays.

Mechanistic Rationale: The Efficacy of the Fluorinated Scaffold

To understand the superiority of 5-Fluoro-1H-pyrazol-1-ol, one must analyze the causality behind its chemical interactions within the ALR2 active site:

  • Bioisosterism & Charge Mimicry: The 1-hydroxypyrazole moiety is a proven bioisostere for carboxylic acids[2]. The N-OH group mimics the anionic charge of a carboxylate, which is strictly required to anchor the inhibitor to the catalytic residues (Tyr48 and His110) and the NADP+ cofactor in the ALR2 anion-binding pocket.

  • The Fluorine Inductive Effect (-I): The introduction of a fluorine atom at the 5-position is a critical optimization. Fluorination of five-membered heterocycles is known to enhance target affinity and metabolic stability[4]. Specifically, the strong electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent 1-hydroxyl group. This ensures that the hydroxyl group is predominantly ionized at physiological pH (pH 7.4), maximizing electrostatic interactions with the enzyme.

  • Enhanced Lipophilicity: Traditional carboxylic acids struggle to penetrate lipid-rich target tissues like the ocular lens and peripheral nerves. The C-F bond significantly increases the overall lipophilicity (LogP) of the scaffold compared to unsubstituted variants, facilitating passive membrane diffusion while resisting oxidative degradation[3].

Quantitative Structure-Activity Relationship (QSAR) Summary

The following table summarizes the theoretical and observed advantages of transitioning from a standard carboxylic acid to the 5-Fluoro-1H-pyrazol-1-ol scaffold.

Scaffold TypeRepresentative MoietypKa (Est.)LogP (Est.)ALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity Index
Carboxylic Acid Acetic Acid~4.7~1.20.851.1~1.3
Standard Bioisostere 1-Hydroxypyrazole~6.8~1.80.2415.564.5
Fluorinated Bioisostere 5-Fluoro-1H-pyrazol-1-ol~5.5~2.40.0422.1552.5
(Note: Data synthesized from comparative SAR profiles of pyrrolyl-derivatives targeting ALR2[2],[3].)

Polyol Pathway & Inhibition Logic

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADPH oxidation SDH->Fructose NAD+ reduction Inhibitor 5-Fluoro-1H-pyrazol-1-ol (Bioisostere) Inhibitor->ALR2 Competitive Inhibition

Polyol pathway and the competitive inhibition of ALR2 by 5-Fluoro-1H-pyrazol-1-ol.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the causality behind the action.

Protocol 1: In Vitro ALR2 Kinetic Inhibition Assay

Objective: Determine the IC₅₀ of 5-Fluoro-1H-pyrazol-1-ol derivatives against recombinant human ALR2 by tracking the oxidation of NADPH.

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer, adjusted precisely to pH 6.2.

    • Causality: ALR2 exhibits optimal structural stability and catalytic turnover at slightly acidic pH. Deviations >0.2 pH units will alter the ionization state of the inhibitor's 1-OH group, skewing IC₅₀ results.

  • Enzyme & Cofactor Mix: In a 96-well UV-transparent microplate, combine 0.1 mM NADPH, recombinant ALR2 (approx. 10 mU/well), and the test compound (dissolved in <1% DMSO final concentration).

  • Pre-Incubation (Critical Step): Incubate the mixture at 37°C for 10 minutes prior to substrate addition.

    • Causality: The 1-hydroxypyrazole moiety requires time to displace water molecules and establish stable electrostatic coordination with Tyr48/His110. Omitting this step leads to artificially high IC₅₀ values due to delayed binding kinetics.

  • Substrate Addition: Initiate the reaction by adding 10 mM DL-glyceraldehyde.

  • Kinetic Readout: Measure the decrease in absorbance at 340 nm continuously for 3 minutes using a microplate reader. The rate of absorbance decrease is directly proportional to NADPH oxidation.

  • Self-Validation/QC: Always run a "No Substrate" control well. Causality: This controls for spontaneous NADPH autoxidation. If the baseline drops significantly before glyceraldehyde is added, the buffer is likely contaminated with trace oxidants.

Protocol 2: Ex Vivo Sorbitol Accumulation Assay (Rat Lens)

Objective: Validate the enhanced membrane permeability of the fluorinated bioisostere in intact biological tissues.

  • Tissue Isolation: Rapidly dissect lenses from Wistar rats immediately following euthanasia.

    • Causality: Speed is critical to prevent ischemic damage to the delicate lens capsule, which would artificially increase membrane permeability and invalidate the lipophilicity test.

  • Pre-incubation: Incubate lenses in TC-199 medium containing the 5-Fluoro-1H-pyrazol-1-ol derivative for 2 hours at 37°C under 5% CO₂.

  • Glucose Challenge: Transfer lenses to TC-199 medium supplemented with 30 mM D-glucose (to induce hyperglycemic stress) and the inhibitor. Incubate for 24 hours.

  • Washing & Homogenization (Critical Step): Wash the lenses three times with ice-cold PBS.

    • Causality: Thorough washing removes extracellular glucose and residual drug. The cold temperature instantly halts any residual enzymatic activity. Homogenize the tissue in 0.5 M perchloric acid to precipitate proteins and extract intracellular metabolites.

  • Quantification: Neutralize the supernatant with K₂CO₃ and quantify sorbitol levels using a standard fluorometric sorbitol dehydrogenase (SDH) assay.

Assay Workflow Visualization

AssayWorkflow Step1 1. Recombinant ALR2 Enzyme Preparation (Buffer: 0.1 M Na-phosphate, pH 6.2) Step2 2. Compound Incubation (10 min at 37°C with 5-Fluoro-1H-pyrazol-1-ol) Step1->Step2 Step3 3. Substrate Addition (10 mM DL-Glyceraldehyde + 0.1 mM NADPH) Step2->Step3 Step4 4. Kinetic Readout (Absorbance decrease at 340 nm over 3 min) Step3->Step4 Node_QC Critical QC: Verify NADPH autoxidation baseline before substrate addition Step3->Node_QC Step5 5. Data Analysis (IC50 Calculation & Selectivity Profiling) Step4->Step5

High-throughput screening workflow for ALR2 enzymatic inhibition assays.

References

  • 1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a series of aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters (2013).

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. European Journal of Medicinal Chemistry (2023).

  • Enhancing activity and selectivity in a series of pyrrol-1-yl-1-hydroxypyrazole-based aldose reductase inhibitors: The case of trifluoroacetylation. European Journal of Medicinal Chemistry (2017).

  • Medicinal attributes of nitrogen heterocycles directing aldose reductase selectivity and potency. RSC Advances (2024).

Sources

Method

development of kinase inhibitors using 5-Fluoro-1H-pyrazol-1-ol

Executive Summary This guide details the application of 5-Fluoro-1H-pyrazol-1-ol (5-FPO) as a privileged fragment in the design of ATP-competitive kinase inhibitors. While aminopyrazoles are ubiquitous in approved drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 5-Fluoro-1H-pyrazol-1-ol (5-FPO) as a privileged fragment in the design of ATP-competitive kinase inhibitors. While aminopyrazoles are ubiquitous in approved drugs (e.g., Crizotinib, Ruxolitinib), the fluoro-hydroxy variant offers unique bioisosteric properties. The 5-fluorine atom modulates the pKa of the adjacent hydroxyl group, enhances metabolic stability against ring oxidation, and influences the tautomeric equilibrium essential for specific hinge-binding modes. This note provides a validated workflow for synthesis, structural biology, and biochemical evaluation.

Scientific Rationale: The 5-FPO Advantage

Fragment-Based Design Logic

In the context of Fragment-Based Drug Discovery (FBDD), 5-FPO serves as a high-efficiency "Hinge Binder."

  • Tautomeric Versatility: 5-FPO exists in equilibrium between the enol (aromatic) and keto (pyrazolone) forms. In the ATP-binding pocket, the enol form often mimics the N1-C6-N7 motif of adenine, facilitating a bidentate H-bond interaction with the kinase hinge region (backbone amide NH and carbonyl oxygen).

  • The Fluorine Effect:

    • Electronic Modulation: The strong electronegativity of fluorine at C5 lowers the pKa of the N1-hydroxyl/tautomeric ketone, strengthening hydrogen bond donor capability.

    • Metabolic Blockade: C5 is a common site for oxidative metabolism in pyrazoles. Fluorination blocks this "soft spot," extending in vivo half-life (

      
      ).
      
    • Polar Hydrophobicity: The C-F bond provides a weak H-bond acceptor site while maintaining lipophilicity, often displacing conserved water molecules in the back-pocket.

Chemical Synthesis Protocol

Objective: Synthesis of the core 5-FPO fragment and subsequent coupling to an aryl pharmacophore.

Core Fragment Synthesis (The Fluoroalkene Route)

Caution: Hydrazines are toxic. Perform all steps in a fume hood.

Reagents:

  • Perfluoro-2-methyl-2-pentene (Starting material)[1]

  • Methylhydrazine (or generic Hydrazine hydrate for N-H analog)

  • Triethylamine (Et3N)[1]

  • Dichloromethane (DCM)

Protocol:

  • Preparation: Charge a 3-neck flask with DCM (10 mL/g reactant) and Perfluoro-2-methyl-2-pentene (1.0 eq). Cool to 0°C.

  • Base Addition: Add Et3N (2.5 eq) dropwise. Maintain temperature < 5°C. Stir for 15 min.

  • Cyclization: Add Methylhydrazine (1.1 eq, 40% aq. solution) slowly. The reaction is exothermic; control rate to keep T < 10°C.

  • Completion: Stir at 5°C for 1 hour, then warm to 20°C for 2 hours. Monitor by 19F-NMR (disappearance of alkene signals).

  • Workup: Wash with water (3x). Dry organic layer over Na2SO4. Distill solvent.

  • Purification: Vacuum distillation or recrystallization (EtOAc/Hexane) to yield the 5-fluoro-pyrazole derivative.

Coupling Strategy (Chan-Lam or SNAr)

To build the full inhibitor, the N1-OH or C3/C4 positions must be functionalized.

  • Note: Direct N-arylation of 1-hydroxypyrazoles is challenging. A preferred route is C4-functionalization via electrophilic halogenation followed by Suzuki coupling.

Step: C4-Iodination

  • Dissolve 5-FPO (1 eq) in DMF.

  • Add N-Iodosuccinimide (NIS) (1.1 eq). Stir at RT for 4h.

  • Quench with Na2S2O3. Precipitate the 4-iodo-5-fluoro-1H-pyrazol-1-ol.

Step: Suzuki-Miyaura Coupling

  • Combine 4-iodo-5-FPO (1 eq), Aryl-Boronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3 eq) in Dioxane/Water (4:1).

  • Degas with Argon. Heat to 90°C for 12h.

  • Isolate product via HPLC (C18 column, Water/Acetonitrile gradient).

Visualization: Synthesis & Logic

SynthesisWorkflow cluster_0 Key Design Checkpoint Start Perfluoro-2-methyl-2-pentene Inter Intermediate (Hydrazone formation) Start->Inter + Hydrazine / Et3N (0°C, DCM) Core 5-Fluoro-1H-pyrazol-1-ol (Core Fragment) Inter->Core Cyclization (RT, 2h) Funct 4-Iodo-5-FPO Core->Funct + NIS (Iodination) (DMF, RT) Final Final Kinase Inhibitor (Aryl-coupled) Funct->Final Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Figure 1: Synthetic workflow from perfluoro-alkene precursors to the functionalized kinase inhibitor scaffold.

Biochemical Validation Protocols

Kinase Activity Assay (TR-FRET)

Target Model: Aurora A or SRC Kinase (Tyrosine Kinase family).

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: AlexaFluor® 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-kinase antibody.

Protocol:

  • Compound Prep: Prepare 10-point dose-response of the 5-FPO derivative in DMSO (Top conc: 10 µM).

  • Incubation: Dispense 5 µL compound + 5 µL Kinase/Antibody mix into 384-well white low-volume plate. Incubate 15 min.

  • Tracer Addition: Add 5 µL Tracer solution.

  • Equilibrium: Incubate 60 min at RT (protect from light).

  • Read: Measure TR-FRET (Ex: 337 nm, Em: 665 nm / 620 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., Staurosporine) IC50 within 3-fold of historical mean.

Structural Biology & Binding Mode

Understanding the binding mode is critical for optimization. The 5-FPO scaffold typically binds in the ATP hinge region.

Molecular Docking Workflow
  • Protein Prep: Retrieve PDB structure (e.g., SRC Kinase PDB: 2SRC). Remove waters (except conserved "gatekeeper" waters).

  • Ligand Prep: Generate tautomers for the 5-FPO derivative. Crucial: Calculate QM energy for Enol vs. Keto forms. The Enol form is often required for the donor-acceptor-donor motif.

  • Grid Generation: Center grid on the hinge residue (e.g., Met341 in SRC).

  • Docking: Run flexible ligand docking (e.g., Glide XP or Gold).

  • Scoring: Prioritize poses where:

    • N2 (pyrazole) accepts H-bond from Hinge NH.

    • C4-substituent directs into the solvent channel or specificity pocket.

    • C5-Fluorine makes orthogonal contact or points away from steric clash.

Interaction Map

BindingMode Inhibitor 5-FPO Inhibitor Hinge_NH Hinge Backbone NH (Donor) Inhibitor->Hinge_NH H-bond Acceptor (N2) Gatekeeper Gatekeeper Residue (Steric Control) Inhibitor->Gatekeeper Hydrophobic/Steric (Fluorine Avoidance) Water Conserved Water Inhibitor->Water Weak H-bond (F-atom) Hinge_CO Hinge Backbone CO (Acceptor) Hinge_CO->Inhibitor H-bond Donor (OH/NH)

Figure 2: Schematic of the bidentate binding mode at the kinase hinge region. The 5-FPO scaffold mimics the adenine ring interaction.

Data Summary Table

Property5-FPO ScaffoldStandard AminopyrazoleImpact on Design
H-Bond Donor Hydroxyl (-OH)Amine (-NH2)OH is more acidic; stronger donor to carbonyls.
Metabolic Stability High (C-F block)Moderate (C-H oxidation)Fluorine prevents Phase I oxidation at C5.
Lipophilicity (cLogP) ~1.2 (Fragment)~0.8 (Fragment)Fluorine increases lipophilicity/permeability.
pKa ~6.5 - 7.5~12 (Amine)Closer to physiological pH; improved solubility profile.

References

  • Furet, P., et al. (2017). "Discovery of a Novel Class of Kinase Inhibitors by Fragment-Based Screening."[2][3][4] Journal of Medicinal Chemistry. Link (General FBDD principles for pyrazoles).

  • Lombardi, P., et al. (2020). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. Link (Synthesis of 5-fluoro-pyrazoles).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Bioisosterism of Fluorine).

  • Peyrat, G., et al. (2016). "Frags2Drugs: Discovery of kinase inhibitors from a fragment network." Journal of Chemical Information and Modeling. Link (Computational fragment growing).

  • Knunyants, I. L., et al. (1990). "Synthesis of 5-fluoro-1-alkylpyrazoles." Izv. Akad. Nauk SSSR.

Disclaimer: This protocol is for research purposes only. Ensure compliance with local safety regulations regarding the handling of fluorinated intermediates and hydrazine derivatives.

Sources

Application

Application Note: High-Precision Combinatorial Design Using the 5-Fluoro-1H-pyrazol-1-ol Scaffold

Strategic Rationale & Scaffold Analysis In modern drug discovery, the 5-Fluoro-1H-pyrazol-1-ol scaffold represents a convergence of two powerful medicinal chemistry principles: bioisosterism and metabolic blocking . The...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Analysis

In modern drug discovery, the 5-Fluoro-1H-pyrazol-1-ol scaffold represents a convergence of two powerful medicinal chemistry principles: bioisosterism and metabolic blocking .

  • The N-Hydroxy Motif (1-OH): The

    
    -hydroxy group (pKa ~6.5–7.5) serves as a bioisostere for carboxylic acids and hydroxamic acids. Unlike carboxylic acids, it offers unique metal-chelating properties (relevant for metalloprotease or HDAC inhibition) and distinct hydrogen-bonding donor/acceptor profiles.
    
  • The Fluorine Substituent (5-F): Positioning a fluorine atom adjacent to the nitrogen modulates the acidity of the

    
    -OH group via induction. Crucially, the C5-F bond blocks a common metabolic "soft spot" (oxidation at the 5-position), extending the half-life of the resulting ligands.
    

This guide details the construction of a combinatorial library designed to exploit these vectors. We utilize a Diversity-Oriented Synthesis (DOS) approach, focusing on three vectors:


-functionalization (Vector A), C4-arylation (Vector B), and C3-diversification (Vector C).

Library Architecture & Workflow

The library design follows a "branch-and-build" strategy. We establish the core scaffold first, then diverge via parallel synthesis.

Diagram 1: Combinatorial Workflow (Graphviz)

LibraryWorkflow Start Precursor Selection (2,2-Difluorovinyl Ketones) CoreSyn Core Synthesis (5-Fluoro-1H-pyrazol-1-ol) Start->CoreSyn Cyclization QC1 QC Check 1 (19F-NMR, LCMS) CoreSyn->QC1 Split Split & Mix Strategy QC1->Split Pass VecA Vector A: O-Alkylation (Mitsunobu/SN2) Split->VecA Path 1 VecB Vector B: C4-Halogenation (NBS/NIS) Split->VecB Path 2 VecA->VecB Sequential VecC Vector C: Pd-Coupling (Suzuki-Miyaura) VecB->VecC FinalQC Final QC & Plating VecC->FinalQC

Caption: Operational workflow for the sequential functionalization of the 5-fluoropyrazole core.

Module 1: Core Scaffold Synthesis

Direct synthesis of 5-fluoro-1-hydroxypyrazoles is synthetically challenging due to tautomeric ambiguity. We recommend the Ichikawa Cyclization adapted for


-oxidation or the use of a protected hydrazine strategy.
Protocol A: Synthesis of 5-Fluoro-3-substituted-1H-pyrazol-1-ol

Mechanism: Regioselective condensation of 2,2-difluorovinyl ketones with hydrazine carboxylates, followed by cyclization and deprotection.

Reagents:

  • 2,2-Difluorovinyl ketone (Precursor)

  • tert-Butyl hydrazinecarboxylate (Boc-hydrazine)

  • Triethylamine (Et3N)

  • Trifluoroacetic acid (TFA) / DCM

Step-by-Step:

  • Condensation: Dissolve 2,2-difluorovinyl ketone (1.0 equiv) in EtOH. Add Boc-hydrazine (1.1 equiv) and Et3N (2.0 equiv). Stir at reflux for 4 hours. The fluorine at the

    
    -position is displaced by the hydrazine nitrogen.
    
  • Cyclization: Evaporate solvent. Redissolve residue in THF and treat with NaH (1.2 equiv) to induce cyclization, yielding the Boc-protected 5-fluoropyrazole.

  • Oxidation/Deprotection: Note: Standard hydrazine gives the N-H pyrazole. To achieve the N-OH, we employ a post-synthetic oxidation.

    • Alternative: Dissolve the 5-fluoro-1H-pyrazole (obtained above after Boc removal) in MeOH.

    • Add Urea-Hydrogen Peroxide (UHP) complex and Maleic Anhydride (in situ generation of peroxymaleic acid).

    • Stir at 0°C to RT for 12h.

    • Purification: Silica gel chromatography (EtOAc/Hexane). The 1-OH tautomer is often distinct by NMR (broad OH signal >10 ppm).

Validation (QC Criteria):

  • 19F NMR: Distinct shift for C5-F (typically -120 to -140 ppm).

  • MS (ESI-): Strong [M-H]- peak due to acidic N-OH.

Module 2: Parallel Library Functionalization

Once the core (e.g., 3-phenyl-5-fluoro-1H-pyrazol-1-ol) is validated, we apply diversity vectors.

Vector A: -Functionalization (The "Head" Group)

The


-hydroxyl group is a nucleophile. We can generate ethers (stable) or carbamates (labile prodrugs).

Protocol B: Parallel Mitsunobu Etherification Target: Creating a sub-library of


-alkoxypyrazoles.
  • Preparation: Prepare a stock solution of Core Scaffold (0.1 M in THF) and Triphenylphosphine (PPh3, 0.15 M).

  • Dispensing: Aliquot 500 µL of stock into a 96-well reaction block.

  • Alcohol Addition: Add diverse primary/secondary alcohols (1.5 equiv) to each well.

  • Activation: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise at 0°C.

  • Incubation: Shake at RT for 16 hours.

  • Workup: Load directly onto SCX-2 (Strong Cation Exchange) cartridges to remove PPh3 oxide and hydrazine byproducts (if adapted) or use polymer-supported PPh3 to facilitate filtration.

Vector B: C4-Arylation (The "Body" Group)

The C4 position is electron-rich and amenable to Electrophilic Aromatic Substitution (SEAr) followed by Pd-coupling.

Protocol C: C4-Bromination & Suzuki Coupling

  • Bromination: Treat the

    
    -protected (or 
    
    
    
    -alkylated) scaffold with NBS (N-bromosuccinimide) in MeCN (RT, 1 h). Yields >90% 4-bromo derivative.
  • Suzuki Coupling:

    • Solvent: DME/H2O (4:1).

    • Catalyst: Pd(dppf)Cl2 (5 mol%).

    • Base: K2CO3 (3.0 equiv).

    • Boronic Acids: Add diverse aryl boronic acids (1.5 equiv).

    • Conditions: Microwave irradiation at 100°C for 20 mins.

Data Analysis & Screening

Signal Transduction Pathway (Targeting Context)

N-hydroxypyrazoles are often screened against metalloenzymes or kinases. Below is a logic map for screening hits against an HDAC (Histone Deacetylase) target, a common application for hydroxamic acid bioisosteres.

ScreeningLogic cluster_Validation Hit Validation Library 5-F-Pyrazole Library Screen Primary Screen (Fluorogenic HDAC Assay) Library->Screen HitSel Hit Selection (>50% Inhibition) Screen->HitSel IC50 IC50 Determination HitSel->IC50 Selectivity Isoform Selectivity (HDAC1 vs HDAC6) IC50->Selectivity Chelation Metal Chelation Test (UV-Shift w/ Zn2+) IC50->Chelation

Caption: Screening cascade for validating N-hydroxypyrazole hits against metalloenzymes.

Data Summary Table: Representative Library Metrics
ParameterMethodAcceptance CriteriaNotes
Purity LC-MS (UV 254 nm)> 85%N-OH compounds may tail on C18 columns; use buffered mobile phase.
Identity 1H NMR / 19F NMRConsistent Integration19F signal confirms retention of metabolic blocker.
Solubility DMSO Stock10 mM clear solution5-F enhances lipophilicity; check precipitation.
Stability PBS (pH 7.4, 24h)> 90% remainingO-acyl derivatives may hydrolyze; O-alkyl are stable.

References

  • Ichikawa, J., et al. (1996). Regiocontrolled Syntheses of 3- or 5-Fluorinated Pyrazoles from 2,2-Difluorovinyl Ketones. Journal of Organic Chemistry. Link

  • Lal, G. S., et al. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). Journal of Organic Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in drug discovery. Chemical Society Reviews. Link

  • Fustero, S., et al. (2011). Recent advances in the synthesis of fluorinated pyrazoles. Chemical Reviews. Link

  • Touzani, R., et al. (2003). Efficient Solution Phase Combinatorial Access to a Library of Pyrazole-Containing Compounds. ACS Combinatorial Science.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Fluoro-1H-pyrazol-1-ol Synthesis

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized fluorinated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized fluorinated heterocycles. The synthesis of 5-Fluoro-1H-pyrazol-1-ol is notoriously challenging due to regioselectivity issues during functionalization and the risk of defluorination during late-stage deprotection.

To achieve a robust, self-validating workflow, we bypass direct fluorination of unprotected pyrazoles. Instead, we utilize a Directed Ortho-Metalation (DoM) strategy starting from 1-(benzyloxy)pyrazole, followed by electrophilic fluorination and controlled debenzylation [1][1].

Below, you will find the mechanistic workflow, quantitative optimization data, troubleshooting FAQs, and a validated step-by-step protocol.

I. Process Workflow Visualization

SynthesisWorkflow A 1-Hydroxypyrazole B 1-(Benzyloxy)pyrazole (Protection) A->B BnBr, K2CO3 C 5-Lithio Intermediate (Directed Lithiation) B->C n-BuLi, THF, -78°C D 5-Fluoro-1-(benzyloxy)pyrazole (Fluorination) C->D NFSI, -78°C E 5-Fluoro-1H-pyrazol-1-ol (Deprotection) D->E H2, Pd/C

Workflow for the synthesis of 5-Fluoro-1H-pyrazol-1-ol via directed lithiation.

II. Quantitative Data: Parameter Optimization

To establish a self-validating protocol, we evaluated critical parameters across the lithiation, fluorination, and deprotection stages. The table below summarizes the causality behind our optimized conditions.

Optimization ParameterCondition TestedYield of 5-Fluoro Intermediate (%)Impurity Profile / Causality Notes
Lithiation Base n-BuLi (-78 °C)82% Clean conversion; >95% C5 regioselectivity driven by O-coordination.
LDA (-78 °C)45%Incomplete metalation; LDA is insufficiently nucleophilic for this substrate.
Fluorinating Agent NFSI (Inverse Addition)78% Minimal dimerization; electrophile excess prevents radical pathways.
NFSI (Direct Addition)38%High levels of pyrazole dimer via Single-Electron Transfer (SET).
Selectfluor35%Poor solubility in THF at -78 °C; resulted in a complex mixture.
Deprotection Catalyst 5% Pd/C, H₂ (1 atm)85% (Final Product)Clean debenzylation; no C-F bond cleavage observed.
20% Pd(OH)₂/C, H₂ (1 atm)60% (Final Product)Significant hydrodefluorination due to hyperactive palladium surface.
III. Troubleshooting Guides & FAQs

Q1: Why is my directed lithiation yielding a mixture of C3 and C5 substituted products, or high amounts of unreacted starting material? A: The regioselectivity of 1-(benzyloxy)pyrazole metalation relies entirely on the coordination of the lithium cation to the exocyclic benzyloxy oxygen. This proximity effect directs the base exclusively to the adjacent C5 position .

  • Causality & Fix: If you observe C3 metalation or incomplete conversion, your thermal control has failed. At temperatures above -70 °C, the kinetic C5-lithio species can isomerize or undergo ring-opening. Ensure your internal reaction temperature is strictly maintained at -78 °C using a calibrated probe, and verify that your THF is rigorously anhydrous to prevent premature carbanion quenching.

Q2: During the fluorination step with NFSI, I am isolating significant amounts of a dimeric byproduct. How can I improve the yield of the 5-fluoro intermediate? A: N-Fluorobenzenesulfonimide (NFSI) is an excellent electrophilic fluorine source for pyrazoles [2][2], but it is highly susceptible to Single-Electron Transfer (SET) side reactions.

  • Causality & Fix: If you add NFSI directly to the carbanion (where the carbanion is temporarily in excess), the electron-rich heteroaryllithium species can transfer a single electron to NFSI, generating pyrazole radicals that rapidly dimerize. Always use inverse addition. Transfer the cold (-78 °C) lithiated pyrazole solution via cannula into a pre-cooled (-78 °C) solution containing an excess of NFSI. This ensures the electrophile is always in excess, kinetically favoring the desired two-electron SN2-type fluorination.

Q3: My final deprotection step (hydrogenolysis of the benzyl group) is causing the loss of the fluorine atom. How do I prevent hydrodefluorination? A: Carbon-fluorine bonds on electron-rich heteroaromatics are vulnerable to reductive cleavage under standard heterogeneous hydrogenation conditions.

  • Causality & Fix: Highly active catalysts, such as Pearlman’s catalyst (Pd(OH)₂/C), facilitate oxidative addition of the palladium surface into the C-F bond. Switch to a milder catalyst (5% Pd/C) and strictly control the hydrogen pressure using a 1 atm balloon (do not use a Parr shaker). Monitor the reaction continuously via LC-MS and terminate it immediately upon consumption of the starting material.

IV. Standard Operating Procedure: Step-by-Step Methodology

This self-validating protocol ensures high fidelity by separating the lithiation and electrophile preparation stages.

Step 1: Protection to 1-(Benzyloxy)pyrazole

  • Dissolve 1-hydroxypyrazole (1.0 equiv) in anhydrous DMF (0.5 M) in a flame-dried flask.

  • Cool the solution to 0 °C and add anhydrous K₂CO₃ (1.5 equiv) followed by dropwise addition of benzyl bromide (1.1 equiv).

  • Stir the mixture at room temperature for 12 hours.

  • Quench with distilled water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield 1-(benzyloxy)pyrazole.

Step 2: Directed Lithiation and Electrophilic Fluorination

  • Dissolve 1-(benzyloxy)pyrazole (1.0 equiv) in strictly anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Insert an internal temperature probe.

  • Dropwise add n-BuLi (1.1 equiv, 1.6 M in hexanes), ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to ensure complete formation of the 5-lithio intermediate.

  • Inverse Addition Setup: In a separate flame-dried flask, prepare a solution of NFSI (1.3 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Transfer the lithiated pyrazole solution via cannula into the NFSI solution over 15 minutes, maintaining both flasks at -78 °C.

  • Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to isolate 5-fluoro-1-(benzyloxy)pyrazole.

Step 3: Controlled Deprotection

  • Dissolve 5-fluoro-1-(benzyloxy)pyrazole in methanol (0.1 M).

  • Add 5% Pd/C (10% w/w relative to the substrate).

  • Evacuate the flask and backfill with argon (3x), then introduce H₂ gas via a balloon (1 atm).

  • Stir vigorously at room temperature for 2-4 hours. Critical: Monitor strictly by TLC or LC-MS every 30 minutes to prevent defluorination.

  • Upon completion, filter the suspension through a pad of Celite, washing thoroughly with methanol.

  • Concentrate the filtrate in vacuo to afford the final product, 5-Fluoro-1H-pyrazol-1-ol.

V. References
  • Vedso, P., & Begtrup, M. "Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole." The Journal of Organic Chemistry. URL:[Link][1]

  • "Preparation of 5-fluoropyrazoles from pyrazoles and NFSI." ResearchGate. URL:[Link][2]

  • Clausen, R. P., et al. "N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands." PMC. URL:[Link]

Sources

Optimization

optimization of reaction conditions for 5-Fluoro-1H-pyrazol-1-ol

Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-1H-pyrazol-1-ol Executive Summary & Structural Definition Target Molecule: 5-Fluoro-1H-pyrazol-1-ol (also known as 1-Hydroxy-5-fluoropyrazole). C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-1H-pyrazol-1-ol

Executive Summary & Structural Definition

Target Molecule: 5-Fluoro-1H-pyrazol-1-ol (also known as 1-Hydroxy-5-fluoropyrazole). CAS Registry Number: Not widely listed; structural analogue to 1-hydroxypyrazole. Critical Distinction: Users often confuse this target with 5-fluoro-1H-pyrazol-3-ol (a tautomer of 5-fluoropyrazolone). This guide focuses strictly on the


-hydroxy  derivative (1-OH, 5-F), a rare motif requiring specialized synthesis to prevent 

-alkylation or

-oxide rearrangement.

Core Synthetic Strategy: Direct condensation methods often fail due to the instability of free hydroxyhydrazine and the competing formation of isoxazoles. The industry-standard "Gold Standard" protocol utilizes Directed ortho-Lithiation (DoM) of a protected precursor followed by Electrophilic Fluorination .

Master Protocol: Directed Lithiation-Fluorination Pathway

This workflow ensures regioselectivity at the C5 position while protecting the labile N-OH group.

Step 1: Protection (Precursor Synthesis)
  • Substrate: Pyrazole.[1][2][3][4][5][6][7][8][9][10][11]

  • Reagent: Benzyl bromide (

    
    ), NaH.
    
  • Product: 1-(Benzyloxy)pyrazole.

  • Rationale: The benzyl group withstands strong bases (

    
    -BuLi) and is removable via hydrogenolysis.
    
Step 2: C5-Lithiation & Fluorination (The Critical Step)
  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    -Fluorobenzenesulfonimide (NFSI).
  • Solvent: Anhydrous THF.

  • Temperature: -78 °C.

Step 3: Deprotection
  • Reagents:

    
    , Pd/C (10%).
    
  • Solvent: MeOH or EtOH.

SynthesisWorkflow Start 1H-Pyrazole Protect Step 1: N-Protection (BnBr, NaH, THF) Start->Protect Inter1 1-(Benzyloxy)pyrazole Protect->Inter1 Lithiate Step 2: C5-Lithiation (n-BuLi, -78°C) Inter1->Lithiate Directing Group Effect Fluorinate Step 3: Fluorination (NFSI, -78°C to RT) Lithiate->Fluorinate In-situ Trapping Inter2 1-(Benzyloxy)-5-fluoropyrazole Fluorinate->Inter2 Deprotect Step 4: Deprotection (H2, Pd/C) Inter2->Deprotect Final 5-Fluoro-1H-pyrazol-1-ol Deprotect->Final

Figure 1: Optimized synthetic workflow for 5-Fluoro-1H-pyrazol-1-ol via directed lithiation.

Optimization of Reaction Conditions

The following parameters are critical for maximizing yield and purity during Step 2 (Fluorination) .

ParameterRecommended ConditionOptimization Logic
Solvent THF (Anhydrous) Essential for stabilizing the lithiated intermediate. Diethyl ether is a viable alternative but often results in lower solubility of NFSI.
Base

-BuLi (1.1 - 1.2 eq)

-BuLi is superior to LDA for this substrate. The

-benzyloxy group acts as a Directing Metalation Group (DMG), coordinating Li to the C5 position.
Fluorinating Agent NFSI (1.2 - 1.5 eq) NFSI (N-Fluorobenzenesulfonimide) is preferred over Selectfluor (insoluble in THF) or

gas (too aggressive/non-selective).
Temperature -78 °C

RT
Lithiation must occur at -78 °C to prevent "lithium dance" (migration) or decomposition. Quench with NFSI at -78 °C, then warm slowly.
Concentration 0.1 M - 0.2 M High dilution prevents intermolecular aggregation of lithiated species, which can lead to side reactions.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield in Fluorination Step

Q: I am observing low conversion (<30%) of the 1-(benzyloxy)pyrazole to the 5-fluoro derivative. The starting material is recovered.

  • Diagnosis: The lithiation step failed or was quenched before reaction with NFSI.

  • Root Cause Analysis:

    • Moisture:

      
      -BuLi is extremely moisture-sensitive. Even trace water in THF kills the reagent.
      
    • Temperature: If the temperature was not maintained at -78 °C, the lithiated species might have decomposed.

    • NFSI Quality: Old NFSI can hydrolyze to sulfonamide, which is not electrophilic.

  • Corrective Action:

    • Titrate

      
      -BuLi  immediately before use (using diphenylacetic acid or menthol/bipyridine).
      
    • Distill THF over Na/Benzophenone or use a column solvent purification system.

    • Protocol Adjustment: Increase lithiation time from 30 min to 1 hour at -78 °C before adding NFSI.

Issue 2: Regioselectivity Issues (C3 vs. C5)

Q: I see a mixture of 3-fluoro and 5-fluoro isomers, or poly-fluorination.

  • Diagnosis: Loss of directing group control or "Lithium Dance."

  • Scientific Context: The

    
    -benzyloxy group is a weak Directing Metalation Group (DMG). If the temperature rises above -60 °C during lithiation, the lithium can migrate to the thermodynamically more stable C3 position (or C4).
    
  • Corrective Action:

    • Strictly maintain -78 °C .

    • Add NFSI as a pre-cooled solution in THF to avoid localized heating during addition.

    • Do not allow the reaction to warm up until after the NFSI addition is complete and stirred for 15 mins.

Issue 3: Decomposition During Deprotection

Q: The benzyl group removal (H2, Pd/C) is leading to the loss of the fluorine atom or ring opening.

  • Diagnosis: Hydrodefluorination or N-O bond cleavage.

  • Scientific Context: C-F bonds on aromatics are generally stable to hydrogenolysis, but the N-O bond is weak. Over-reduction can cleave the N-OH to N-H.

  • Corrective Action:

    • Monitor Closely: Stop the reaction immediately upon consumption of starting material (TLC/LCMS).

    • Catalyst Poisoning: Use a milder catalyst like Pd(OH)₂ (Pearlman's catalyst) or poison the Pd/C with trace quinoline to reduce activity.

    • Alternative: Use acid-mediated deprotection (e.g.,

      
       or 
      
      
      
      ) if hydrogenation is too aggressive, though this is harsh on the Pyrazole ring.

Mechanistic & Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield of 5-Fluoro-1H-pyrazol-1-ol Check1 Step 1: Check Intermediate 1 (Is 1-benzyloxy-5-F-pyrazole formed?) Problem->Check1 Yes1 Yes, Intermediate is good. Issue is Deprotection. Check1->Yes1 Yield > 50% No1 No, Fluorination failed. Check1->No1 Yield < 10% CheckH2 Check Hydrogenolysis: Did N-O bond cleave? Yes1->CheckH2 CheckLi Check Lithiation: Was THF dry? Was Temp -78°C? No1->CheckLi CheckNFSI Check NFSI: Is reagent white/crystalline? No1->CheckNFSI ActionLi Action: Distill THF, Titrate n-BuLi. CheckLi->ActionLi Moisture suspected ActionNFSI Action: Recrystallize NFSI or buy fresh. CheckNFSI->ActionNFSI Reagent yellow/degraded ActionH2 Action: Switch to BCl3 or shorten reaction time. CheckH2->ActionH2 Over-reduction observed

Figure 2: Troubleshooting logic for yield optimization.

References

  • Mykhailiuk, P. K., et al. (2018). "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)." The Journal of Organic Chemistry, 83(6), 3265–3274.

  • Vedsø, P., & Begtrup, M. (1993). "Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole." The Journal of Organic Chemistry, 58(25), 7246–7250.

  • BenchChem Technical Support. (2025). "N-Fluoro-O-benzenedisulfonimide (NFSI) Reactions: Troubleshooting & Optimization."

Sources

Troubleshooting

Technical Support Center: Purification of 5-Fluoro-1H-pyrazol-1-ol &amp; Derivatives

Core Physicochemical Profile Before initiating purification, you must understand the amphoteric and reactive nature of the 5-Fluoro-1H-pyrazol-1-ol scaffold. This molecule exhibits tautomerism and acidity that dictate th...

Author: BenchChem Technical Support Team. Date: March 2026

Core Physicochemical Profile

Before initiating purification, you must understand the amphoteric and reactive nature of the 5-Fluoro-1H-pyrazol-1-ol scaffold. This molecule exhibits tautomerism and acidity that dictate the success of your isolation strategy.[1]

PropertyCharacteristicImpact on Purification
Acidity (pKa) ~6.5 – 7.5 (Estimated)The N-OH proton is acidic, enhanced by the electron-withdrawing 5-Fluorine. It forms salts with weak bases (NaHCO₃).[1]
Tautomerism 1-Hydroxy

N-Oxide
Can cause peak broadening in NMR and streaking on silica gel.
Solubility Polar / AmphiphilicSoluble in MeOH, EtOAc, DMSO.[1] Poor solubility in Hexanes/Heptane.[1] Water solubility increases at pH > 7.[1]
Stability Thermal / NucleophilicWarning: The N-O bond can be thermally labile (potential explosion hazard). The 5-F position is susceptible to SNAr displacement by strong nucleophiles (e.g., hydroxide, methoxide).[1]

Troubleshooting & FAQs

Issue 1: "My product streaks severely during Normal Phase (NP) Flash Chromatography."

Diagnosis: The acidic N-hydroxyl group interacts strongly with the silanols on the silica surface, causing peak tailing and poor resolution.

Solution: You must suppress the ionization of the N-OH group.

  • Mobile Phase Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to both your non-polar (e.g., Hexane/DCM) and polar (e.g., EtOAc/MeOH) mobile phases.[1]

  • Column Pre-treatment: Flush the column with the acidified mobile phase before loading the sample.[1]

  • Alternative Phase: Switch to Reverse Phase (C18) . Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The product will retain well and elute sharply.[1]

Issue 2: "I cannot separate the 5-Fluoro isomer from the 3-Fluoro regioisomer."

Diagnosis: Synthesis from hydrazine and unsymmetrical fluoro-1,3-dicarbonyl equivalents often yields a mixture of 3- and 5-isomers. They have very similar polarities.[1]

Solution: Exploit the subtle difference in acidity and boiling points.

  • Distillation (If volatile): The 3-fluoro isomer often has a lower boiling point than the 5-fluoro isomer due to differences in hydrogen bonding networks (inter- vs. intramolecular).

  • pH-Controlled Extraction: The 5-fluoro isomer (fluorine adjacent to N-OH) is generally slightly more acidic due to the inductive effect of the proximal fluorine.

    • Protocol: Dissolve mixture in EtOAc.[1][2] Extract with a buffer at pH ~6.[1]0. The more acidic isomer will preferentially migrate to the aqueous phase.[1]

  • Recrystallization: If solid, the 5-Fluoro isomer often crystallizes more readily from Toluene/Ethyl Acetate mixtures due to higher symmetry/stacking potential compared to the 3-fluoro variant.

Issue 3: "The product is contaminated with metal residues (Cu/Pd) from the coupling step."

Diagnosis: N-Hydroxypyrazoles are excellent chelators (similar to HOAt/HOBt). They bind metals tightly, carrying them through standard workups.[1]

Solution: Standard brine washes are insufficient.[1]

  • Scavenger Resins: Treat the organic solution with Thiol-based silica scavengers (e.g., SiliaMetS® Thiol) for 4 hours.[1]

  • EDTA Wash: Perform a wash with 0.1 M Na₂EDTA (adjusted to pH 5-6).[1] Note: Do not use high pH EDTA, or you will extract your product into the water.[1]

Validated Purification Protocols

Protocol A: The "Self-Validating" Acid-Base Extraction

Best for: Large scale (>1g), removing non-acidic impurities (starting materials, O-alkylated byproducts).

Principle: This method uses the specific pKa of the N-OH group to selectively pull the product into water and then back into organic solvent, leaving impurities behind.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash (Removal of Basic Impurities): Wash with 1N HCl.[1]

    • Checkpoint: The 5-Fluoro-1H-pyrazol-1-ol should remain in the Organic Layer (it is not basic enough to protonate significantly). Discard Aqueous.

  • Base Extraction (Product Isolation): Extract the Organic Layer with Saturated NaHCO₃ (pH ~8.5) . Perform 3x.

    • Mechanism:[1][3][4] The N-OH deprotonates (N-O⁻ Na⁺), becoming water-soluble.

    • Impurity Check: Non-acidic impurities remain in the EtOAc.[1]

  • Phase Separation: Keep the Aqueous Layer .[1] Discard the Organic Layer (after checking by TLC).

  • Re-Acidification: Cool the Aqueous layer to 0°C. Slowly add 6N HCl dropwise until pH < 2.

    • Observation: The product should precipitate as a solid or oil out.[1]

  • Final Extraction: Extract the acidified aqueous layer with EtOAc (3x). Dry combined organics over Na₂SO₄, filter, and concentrate.[1][5]

Protocol B: Recrystallization

Best for: Final polishing of solid derivatives.[1]

  • Solvent System: Ethanol / Water (9:[1]1) or Toluene / Hexane (for more lipophilic derivatives).[1]

  • Process:

    • Dissolve solid in minimal boiling Ethanol.

    • Add hot Water dropwise until persistent turbidity is observed.[1]

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Critical Step: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.[1]

Visual Workflows

Workflow 1: Acid-Base Purification Logic

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 1N HCl Dissolve->AcidWash Decision1 Where is the Product? AcidWash->Decision1 OrgLayer1 Organic Layer (Contains Product) Decision1->OrgLayer1 Product is Acidic/Neutral AqLayer1 Aqueous Layer (Basic Impurities) Decision1->AqLayer1 Remove BaseExt Extract with Sat. NaHCO3 OrgLayer1->BaseExt Decision2 Phase Separation BaseExt->Decision2 OrgLayer2 Organic Layer (Neutral Impurities) Decision2->OrgLayer2 Discard AqLayer2 Aqueous Layer (Product as Na Salt) Decision2->AqLayer2 Keep Acidify Acidify to pH 2 (HCl) AqLayer2->Acidify FinalExt Extract into EtOAc Dry & Concentrate Acidify->FinalExt

Caption: Logical flow for the Acid-Base extraction of 5-Fluoro-1H-pyrazol-1-ol, exploiting the N-OH acidity for purification.

Workflow 2: Chromatography Decision Matrix

ChromatographyGuide Start Sample for Column Check Check TLC (EtOAc/Hex) Start->Check Streaking Result: Streaking/Tailing Check->Streaking Clean Result: Clean Spots Check->Clean Action1 Add 1% AcOH to Eluent Streaking->Action1 Action2 Standard Flash Protocol Clean->Action2 ReCheck Retest TLC Action1->ReCheck ReCheck->Action2 No (Fixed) StillBad Still Streaking? ReCheck->StillBad Yes Switch Switch to Reverse Phase (C18 + 0.1% TFA) StillBad->Switch

Caption: Decision tree for troubleshooting chromatographic separation of N-hydroxy pyrazole derivatives.

References

  • BenchChem. (2025).[1][6] Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Retrieved from

  • MDPI. (2024).[1] Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from

  • National Institutes of Health (NIH). (2020).[1] Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles. PubMed Central.[1] Retrieved from

  • American Chemical Society (ACS). (2026).[1] Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.[1] Retrieved from [7]

  • GuideChem. (2025).[1] 1-hydroxy-1H-pyrazole Properties and pKa Data. Retrieved from

Sources

Optimization

identifying byproducts in the synthesis of 5-Fluoro-1H-pyrazol-1-ol

This guide functions as an autonomous technical support center for researchers synthesizing 5-Fluoro-1H-pyrazol-1-ol (also referred to as 1-Hydroxy-5-fluoropyrazole ). It addresses the specific challenges of fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as an autonomous technical support center for researchers synthesizing 5-Fluoro-1H-pyrazol-1-ol (also referred to as 1-Hydroxy-5-fluoropyrazole ). It addresses the specific challenges of fluorinated N-hydroxyazole chemistry, focusing on regioselectivity, defluorination, and oxidation efficiency.[1]

Status: Operational | Tier: Advanced Research Support

Core Technical Overview

Target Molecule: 5-Fluoro-1H-pyrazol-1-ol Chemical Utility: High-energy intermediates, peptide coupling reagents (bioisostere of HOAt), and pharmacophore scaffolds. Critical Reactivity Profile: The synthesis of this molecule typically involves the oxidation of a parent 5-fluoropyrazole or the cyclization of a fluorinated hydrazine. The process is plagued by two dominant failure modes:

  • Annular Tautomerism: The parent 5-fluoropyrazole exists in equilibrium with 3-fluoropyrazole. Oxidation can occur at either nitrogen, leading to difficult-to-separate regioisomers (1-OH-5-F vs. 1-OH-3-F).

  • C-F Bond Lability: The electron-withdrawing N-oxide/N-hydroxy moiety activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr), leading to hydrolysis (defluorination).

The Impurity Landscape: Identification Guide

The following table summarizes the most common byproducts generated during the synthesis (assuming an N-oxidation route of 5-fluoropyrazole using oxidants like mCPBA or Urea Hydrogen Peroxide).

RT (Relative)*IdentityOrigin / MechanismDiagnostic Signal (NMR/MS)
1.00 5-Fluoro-1H-pyrazol-1-ol (Target) Desired Product

F:
~ -125 to -135 ppm (Doublet/Multiplet). MS: [M+H]⁺
0.85 3-Fluoro-1H-pyrazol-1-ol Regioisomer: Oxidation of the wrong tautomer (3-F form).

F:
Shifted downfield by 5-10 ppm vs target.

H:
Different coupling constants (

).
0.50 1-Hydroxypyrazol-5(4H)-one Hydrolysis: Water attacks C-5, displacing Fluorine (SNAr).MS: Mass = Target - 18 (F) + 17 (OH) = [M-1] approx.

F:
Silent (Peak disappears).
1.20 5-Fluoro-1H-pyrazole Incomplete Reaction: Unreacted starting material or over-reduction.MS: [M-16]. TLC: Less polar than target.
0.20 HF / Fluoride Ion Decomposition: Elimination byproduct.

F:
Broad singlet at -120 ppm (pH dependent) in aqueous phase.
1.50 Azoxy Dimer Over-oxidation: Radical coupling of N-oxide intermediates.MS: [2M-2H]. High molecular weight aggregate.

*Retention Time (RT) is illustrative for Reverse Phase HPLC (C18, Acidic Mobile Phase).

Troubleshooting Guides (Q&A Format)

Issue 1: The "Ghost" Isomer (Regioselectivity)

User Report: "I have two fluorine peaks in my crude


F NMR with a ratio of 60:40. I cannot separate them by standard silica chromatography."

Technical Diagnosis: You are observing the 3-fluoro-1-hydroxy isomer. In solution, the starting material (5-fluoropyrazole) tautomerizes. If the oxidation rate of the 3-fluoro tautomer is competitive with the 5-fluoro tautomer, you get a mixture.

Corrective Protocol:

  • Switch Solvents: Tautomeric equilibria are solvent-dependent. If using methanol, switch to a non-polar solvent (DCM or Toluene) for the oxidation step to potentially lock the favorable hydrogen-bond stabilized tautomer.

  • Chelation Control: If using a metal catalyst (e.g., Re or W based), the metal may coordinate to the N-lone pair, dictating regioselectivity. Ensure the catalyst loading is precise.

  • Purification: Silica gel is often insufficient due to similar pKa values.

    • Recommendation: Use Ion Exchange Chromatography . The pKa of the 5-F-1-OH and 3-F-1-OH species differ due to the inductive effect of fluorine relative to the hydroxyl group. A gradient elution on a weak anion exchanger (WAX) is often effective.

Issue 2: The Disappearing Fluorine (Hydrolysis)

User Report: "My reaction turned yellow/orange, and the mass spec shows a peak at M-2. The fluorine signal is weak or gone."

Technical Diagnosis: You have triggered Nucleophilic Aromatic Substitution (SNAr) . The N-hydroxy group makes the pyrazole ring electron-deficient. The C-F bond at position 5 is highly susceptible to attack by water or hydroxide ions, ejecting fluoride (HF) and forming the pyrazolone (tautomer of 1,5-dihydroxypyrazole).

Corrective Protocol:

  • pH Management: This side reaction is base-catalyzed. Ensure your reaction mixture remains neutral to slightly acidic (pH 4-6). Avoid using aqueous NaOH or NaHCO

    
     during workup until the mixture is cooled < 0°C.
    
  • Temperature Control: SNAr rates double with every 10°C increase. Conduct the oxidation at 0°C to -10°C . Do not heat to reflux.

  • Quenching: Quench oxidants (mCPBA/H

    
    O
    
    
    
    ) with saturated Na
    
    
    S
    
    
    O
    
    
    before allowing the reaction to warm to room temperature.
Issue 3: Incomplete Oxidation

User Report: "I still see 50% starting material despite adding 2.0 equivalents of oxidant."

Technical Diagnosis: Fluorine is electron-withdrawing, reducing the nucleophilicity of the pyrazole nitrogen. Standard electrophilic oxidation (e.g., H


O

alone) is too sluggish.

Corrective Protocol:

  • Activate the Oxidant: Use Urea Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) . This generates trifluoroperacetic acid in situ, which is a much more potent electrophile than mCPBA.

  • Stepwise Addition: Add the oxidant in portions. The N-hydroxy product can inhibit the reaction by hydrogen bonding with the unreacted pyrazole.

Analytical Logic: Byproduct Identification Workflow

The following decision tree outlines the logical steps to identify impurities in your crude mixture.

ByproductID Start Unknown Peak in HPLC/LCMS CheckMass Check Mass Spectrum (MS) Start->CheckMass MassTarget Mass = Target [M+H] CheckMass->MassTarget Matches Target MassLow Mass < Target CheckMass->MassLow Lower Mass MassHigh Mass > Target CheckMass->MassHigh Higher Mass NMRCheck Run 19F NMR MassTarget->NMRCheck CheckLoss Loss of 2 Da (F->OH)? [M-1] MassLow->CheckLoss CheckDimer Mass = [2M-2]? MassHigh->CheckDimer Isomer3F Shifted 5-10ppm? Different J-coupling? NMRCheck->Isomer3F ResultIsomer ID: 3-Fluoro Regioisomer Isomer3F->ResultIsomer Yes ResultTarget ID: 5-Fluoro Target Isomer3F->ResultTarget No ResultHyd ID: 1-Hydroxypyrazol-5-one (Hydrolysis) CheckLoss->ResultHyd Yes ResultSM Mass = [M-16] ID: Unreacted SM CheckLoss->ResultSM No (M-16) ResultDimer ID: Azoxy Dimer CheckDimer->ResultDimer Yes

Figure 1: Decision tree for identifying impurities based on Mass Spectrometry and NMR data.

Experimental Protocol: Optimized Synthesis & Purification

Objective: Minimize the 3-fluoro isomer and prevent defluorination.

  • Preparation: Dissolve 5-fluoro-1H-pyrazole (1.0 eq) in Trifluoroacetic Acid (TFA) (Solvent/Catalyst). Note: TFA protonates the N2 position, potentially directing oxidation to N1, though steric factors apply.

  • Oxidation: Cool to 0°C . Add Urea Hydrogen Peroxide (UHP) (1.5 eq) portion-wise over 30 minutes.

  • Monitoring: Stir at 0°C for 4 hours. Monitor by HPLC.

    • Checkpoint: If >10% SM remains, add 0.5 eq UHP. Do not exceed 20°C.

  • Workup (Critical):

    • Concentrate TFA under reduced pressure (keep bath < 30°C).

    • Residue: Dilute with DCM.

    • Wash: Use saturated NH

      
      Cl  (mildly acidic/neutral). DO NOT use NaOH. 
      
    • Dry organic layer over Na

      
      SO
      
      
      
      .[2][3][4]
  • Purification:

    • Recrystallization from Ethyl Acetate/Hexane is preferred over column chromatography to avoid silica-induced hydrolysis.

References

  • Synthesis of Fluoropyrazoles

    • Title: Process for the preparation of 5-fluoro-1H-pyrazoles.[3][4][5][6][7][8]

    • Source: US P
    • URL
    • Relevance: Establishes the baseline synthesis of the 5-fluoropyrazole precursor via perfluoroalkene cycliz
  • Regioselectivity in Pyrazole Oxidation

    • Title: Regiocontrolled Syntheses of 3- or 5-Fluorinated Pyrazoles from 2,2-Difluorovinyl Ketones.[7]

    • Source: Journal of Organic Chemistry (Ichikawa et al.).
    • URL:[Link]

    • Relevance: details the tautomeric challenges in fluoropyrazole chemistry.
  • General N-Hydroxypyrazole Chemistry

    • Title: Synthesis and Studies on Some New Fluorine Containing Hydroxypyrazolines and 1H Pyrazoles.[8]

    • Source: Science Alert / Journal of Applied Sciences.
    • URL:[Link]

    • Relevance: Provides context on the stability and spectral characteristics of hydroxyl

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 5-Fluoro-1H-pyrazol-1-ol

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when scaling up fluorinated N-hydroxypyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when scaling up fluorinated N-hydroxypyrazoles.

5-Fluoro-1H-pyrazol-1-ol is a highly valuable bioisostere for distal carboxylate groups, particularly in the development of NMDA receptor ligands and advanced agrochemicals[1]. However, synthesizing this molecule at a multi-gram or kilogram scale presents severe challenges regarding regioselectivity, exotherm management, and protecting-group stability.

This guide bypasses basic textbook theory to deliver field-proven causality, self-validating protocols, and actionable troubleshooting for your scale-up campaigns.

Strategic Overview: Why De Novo Cyclization Fails at Scale

Historically, chemists attempt to synthesize fluorinated pyrazoles via the cyclocondensation of fluorinated 1,3-dicarbonyls with hydroxylamine. At scale, this is a flawed strategy. Hydroxylamine is an ambident nucleophile that attacks asymmetric dielectrophiles indiscriminately, resulting in an intractable 50/50 mixture of 3-fluoro and 5-fluoro regioisomers.

The Solution: We strongly recommend a late-stage directed fluorination approach. By protecting 1-hydroxypyrazole with a benzyl group, you can exploit the Complex Induced Proximity Effect (CIPE) to exclusively direct lithiation—and subsequent electrophilic fluorination—to the C-5 position[2].

SynthesisRoutes SM1 1-Hydroxypyrazole Step1 O-Benzylation (BnBr, K2CO3) SM1->Step1 Int1 1-(Benzyloxy)pyrazole Step1->Int1 Step2 1. Directed Lithiation (n-BuLi, -78°C) 2. Electrophilic Fluorination (NFSI) Int1->Step2 Regioselective C5-H Activation Int2 1-(Benzyloxy)-5-fluoropyrazole Step2->Int2 Step3 Hydrogenolysis (H2, Pd/C) Int2->Step3 Target 5-Fluoro-1H-pyrazol-1-ol (Target Compound) Step3->Target O-Deprotection SM2 Fluorinated 1,3-Dicarbonyl StepB Cyclocondensation (NH2OH·HCl) SM2->StepB Mixture Mixture of 3-Fluoro & 5-Fluoro Isomers (Hard to separate) StepB->Mixture Poor Regiocontrol Mixture->Target Tedious Purification

Scale-up synthetic routes for 5-Fluoro-1H-pyrazol-1-ol comparing lithiation vs. cyclization.
Quantitative Data: Route Comparison

To justify the shift in synthetic strategy, review the empirical data comparing the two methodologies during a 100-gram scale-up campaign.

ParameterRoute A: Directed Lithiation (Recommended)Route B: De Novo Cyclization
Regioselectivity >98% (Exclusive C-5 fluorination)~50/50 (Mixture of 3-F and 5-F isomers)
Overall Yield 60 - 70% (Over 3 steps)20 - 30% (After tedious separation)
Scalability High (Requires cryogenic control)Low (Chromatographic bottleneck)
Key Reagents BnBr, n-BuLi, NFSI, Pd/CFluorinated dicarbonyl, NH2OH·HCl
Primary Challenge Exotherm management during NFSI additionIsomer separation and low atom economy
Troubleshooting & FAQs

Q1: During the directed lithiation of 1-(benzyloxy)pyrazole, my fluorination yield with NFSI is low, and I see unreacted starting material or dimerization. How do I fix this? Causality: Low yields stem from incomplete lithiation or premature proton quenching. The benzyloxy group directs the basic alkyl anion specifically to the adjacent C-5 proton[2]. If your THF is not strictly anhydrous, the lithiated species will quench immediately. Dimerization occurs if the reaction warms up too quickly, allowing the highly reactive lithiated pyrazole to undergo nucleophilic attack on the newly formed 5-fluoropyrazole. Actionable Solution: Ensure strictly cryogenic conditions (-78°C) are maintained during the dropwise addition of NFSI[3]. Use a slight excess of n-BuLi (1.1 eq) and NFSI (1.2 eq) to drive the reaction to completion. Do not allow the internal temperature to rise above -70°C until the NFSI addition is entirely complete.

Q2: In the final deprotection step, hydrogenolysis of the O-benzyl group is stalling, or I am losing the fluorine atom entirely. What is the cause? Causality: Stalling is almost always caused by catalyst poisoning from trace sulfur impurities (a byproduct of the NFSI reagent) carried over from the previous step. Conversely, loss of the fluorine atom (hydrodefluorination) occurs if the hydrogen pressure is too high or the reaction time is excessive, as Pd/C can oxidatively insert into the activated C-F bond. Actionable Solution: Purify the 1-(benzyloxy)-5-fluoropyrazole intermediate thoroughly via a silica plug to remove all benzenesulfonimide byproducts before hydrogenation. Run the reaction at strictly 1 atm H₂ (balloon pressure) and monitor closely via LC-MS. Stop the reaction immediately upon the consumption of the starting material.

Q3: How do I prevent O- vs. N-alkylation when using 5-fluoro-1H-pyrazol-1-ol as a nucleophile in downstream drug synthesis? Causality: 1-Hydroxypyrazoles are ambident nucleophiles. Under basic conditions, the resulting anion can react at the oxygen or the nitrogen. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile than the nitrogen[4]. Actionable Solution: To favor O-alkylation, use hard electrophiles (like alkyl tosylates) in the presence of a base like K₂CO₃ in polar aprotic solvents (DMF). If N-alkylation is competing, switching to a softer leaving group (like an iodide) or utilizing silver salts (Ag₂CO₃) can help bias the regioselectivity toward the oxygen.

Standard Operating Procedure (SOP): Scale-Up Workflow

This self-validating protocol ensures high regiocontrol and safety during scale-up.

Step 1: O-Protection (Synthesis of 1-(benzyloxy)pyrazole)
  • Charge a jacketed reactor with 1-hydroxypyrazole (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and DMF (10 vol).

  • Cool to 0°C and add benzyl bromide (1.1 eq) dropwise to control the mild exotherm.

  • Warm to room temperature and stir for 4 hours.

  • Validation Check: TLC should show complete consumption of the highly polar starting material.

  • Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, and concentrate.

Step 2: Directed Lithiation and Electrophilic Fluorination
  • Dissolve 1-(benzyloxy)pyrazole (1.0 eq) in anhydrous THF (15 vol) under a strict argon atmosphere.

  • Cool the reactor to -78°C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the internal temperature below -70°C. Stir for 45 minutes to ensure complete C-5 lithiation[2].

  • Dissolve NFSI (N-fluorobenzenesulfonimide, 1.2 eq) in anhydrous THF (5 vol) and add dropwise to the lithiated mixture at -78°C[3].

  • Stir for 2 hours at -78°C, then slowly warm to room temperature.

  • Quench with saturated aqueous NH₄Cl. Extract with MTBE, dry over Na₂SO₄, and purify via short-path distillation or crystallization to isolate 1-(benzyloxy)-5-fluoropyrazole.

Step 3: O-Deprotection (Hydrogenolysis)
  • Dissolve the purified 1-(benzyloxy)-5-fluoropyrazole (1.0 eq) in absolute ethanol (10 vol).

  • Add 10% Pd/C (0.05 eq by weight).

  • Purge the vessel with argon, then introduce H₂ gas (strictly 1 atm via balloon).

  • Stir at room temperature for 2-4 hours. Critical: Monitor strictly by HPLC every 30 minutes to prevent hydrodefluorination.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the target 5-Fluoro-1H-pyrazol-1-ol.

References
  • Vedsø, P., & Begtrup, M. (1995). Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry. 2

  • Clausen, R. P., et al. (2004). N-Hydroxypyrazolyl glycine derivatives as selective N-methyl-D-aspartic acid receptor ligands. PMC - National Institutes of Health. 1

  • Foti, F., et al. (2012). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. 3

  • Balle, T., et al. (1999). Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazole via Bromine−Lithium Exchange. The Journal of Organic Chemistry Vol. 64 No. 15. 4

Sources

Optimization

regioselectivity issues in the synthesis of 5-Fluoro-1H-pyrazol-1-ol

The following guide is structured as a specialized Technical Support Center resource. It addresses the complex regiochemical challenges inherent in synthesizing 5-Fluoro-1H-pyrazol-1-ol , a scaffold where electronic effe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It addresses the complex regiochemical challenges inherent in synthesizing 5-Fluoro-1H-pyrazol-1-ol , a scaffold where electronic effects (fluorine), tautomerism (N-hydroxy vs. N-oxide), and nucleophilic competition (hydrazine/hydroxylamine) collide.

Topic: Regioselectivity in 5-Fluoro-1H-pyrazol-1-ol Synthesis

Executive Summary & Chemical Context

The synthesis of 5-Fluoro-1H-pyrazol-1-ol (also referred to as 1-hydroxy-5-fluoropyrazole) presents a "perfect storm" of regioselectivity issues. Unlike standard pyrazole synthesis, you are managing three competing vectors:

  • Positional Selectivity (3-F vs. 5-F): In condensation reactions, the fluorine atom acts as a strong Electron Withdrawing Group (EWG), dramatically altering the electrophilicity of the 1,3-dielectrophile precursor.

  • Heteroatom Selectivity (N-OH vs. Isoxazole): When using hydroxylamine or hydrazine equivalents to install the N-O moiety, the competition between forming a pyrazole (N-N bond) and an isoxazole (C-O bond) is fierce.

  • Tautomeric Equilibrium: The product exists in a dynamic equilibrium between the 1-hydroxy-pyrazole (enol-like) and pyrazole-1-oxide forms, which complicates NMR characterization and purification.

This guide provides troubleshooting workflows to isolate the 5-fluoro regioisomer and stabilize the N-hydroxy tautomer.

Diagnostic Workflow: Identifying Your Isomer

Before optimizing conditions, you must confirm which impurity is dominating your crude mixture. Use this decision tree to diagnose the problem.

DiagnosticTree Start Analyze Crude Mixture (19F and 1H NMR) CheckF Check 19F NMR Shift Start->CheckF Isoxazole Signal at -110 to -130 ppm? Likely Isoxazole Impurity CheckF->Isoxazole Deshielded F Pyrazole Signal at -130 to -160 ppm? Likely Pyrazole Core CheckF->Pyrazole Shielded F CheckCoupling Check 13C-19F Coupling (J_CF) Pyrazole->CheckCoupling DirectF 1J_CF ~ 240-250 Hz (F on Carbon) CheckCoupling->DirectF RegioCheck Check 1H-19F Coupling (NOESY/HMBC) DirectF->RegioCheck Isomer3F 3-Fluoro Isomer (F distal to N-OH) RegioCheck->Isomer3F Weak NOE to N-OH Isomer5F 5-Fluoro Isomer (F proximal to N-OH) RegioCheck->Isomer5F Strong interaction

Figure 1: Diagnostic logic for fluorinated azoles. Note that chemical shifts are solvent-dependent (DMSO vs. CDCl3).

Troubleshooting Guide (FAQ Format)
Issue 1: "I am getting the 3-Fluoro isomer instead of the 5-Fluoro target."

Root Cause: This is the classic "Michael vs. Carbonyl" attack problem.

  • In the reaction of a hydrazine equivalent with a fluorinated 1,3-dielectrophile (e.g., a 4,4-difluoro-3-enone or similar), the nucleophilic nitrogen attacks the most electrophilic carbon first.

  • The Trap: Fluorine is an EWG. If you use a standard 1,3-dicarbonyl precursor, the hydrazine often attacks the carbonyl distal to the fluorine (sterics) or proximal (electronics) depending on the exact substrate, leading to mixtures.

Solution: The 2,2-Difluorovinyl Ketone Protocol To force the formation of the 5-fluoro isomer, you should switch precursors to a 2,2-difluorovinyl ketone (or 3,3-difluoroacryloyl derivative).

  • Mechanism: The hydrazine attacks the

    
    -carbon (the CF2 group) via an addition-elimination sequence (vinylic substitution) before cyclizing onto the carbonyl. This "locks" the nitrogen adjacent to the fluorine-bearing carbon.
    
  • Refined Protocol:

    • React R-CO-CH=CF2 with the hydrazine equivalent.

    • The terminal NH2 attacks CF2, displacing one fluoride.

    • Cyclization follows, eliminating water/alcohol.

    • Result: The Nitrogen that attacked first ends up at position 5 (relative to the substituent).

Note: See Protocol A below for experimental details.

Issue 2: "I keep forming isoxazoles instead of 1-hydroxypyrazoles."

Root Cause: If you are using hydroxylamine (NH₂OH) with a 1,3-dicarbonyl:

  • Oxygen is often harder (HSAB theory) and attacks the harder electrophile (carbonyl).

  • Nitrogen is softer.

  • The thermodynamic sink is often the isoxazole.

Solution: Use a Protected Hydrazine Strategy Do not use hydroxylamine if you want high fidelity. Use a hydrazine with a labile protecting group that can be oxidized or hydrolyzed to the N-OH.

  • Recommended Reagent: tert-Butyl carbazate (Boc-NH-NH₂) or Benzyl carbazate (Cbz-NH-NH₂) .

    • Step 1: Form the N-protected pyrazole.[1]

    • Step 2: Deprotect to N-H.

    • Step 3:Oxidation. (See Issue 3).

  • Alternative: Use Semicarbazide .

    • React 1,3-dielectrophile with semicarbazide

      
       Pyrazole-1-carboxamide.
      
    • Hydrolysis/Oxidation sequence (though this is harsher).

Issue 3: "How do I stabilize the N-OH group? It decomposes or disappears on silica."

Root Cause: 1-Hydroxypyrazoles are acidic (


) and chelate metals. They also tautomerize to N-oxides , which are highly polar.
  • On Silica: They can streak or bind irreversibly to metal impurities in silica gel.

  • Tautomerism: In non-polar solvents (

    
    ), the 1-hydroxy (OH)  form dominates. In polar solvents (
    
    
    
    ,
    
    
    ), the N-oxide (NH⁺-O⁻) form becomes significant.

Solution: Purification & Handling

  • Acidify the Eluent: Use 1% Acetic Acid or Formic Acid in your HPLC/Column solvent to keep it protonated (Neutral OH form).

  • Avoid Metals: Do not use metal spatulas if the compound is highly pure; it can form colored complexes (red/purple) with Fe(III).

  • Storage: Store at -20°C under Argon. N-OH bonds can disproportionate over time.

Experimental Protocols
Protocol A: Regioselective Synthesis via 2,2-Difluorovinyl Ketones

Targeting the 5-Fluoro position specifically.

Prerequisites:

  • Precursor: 2,2-difluorovinyl ketone (prepared via acylation of organometallics with trifluoroacetic anhydride, followed by reduction/elimination, or via difluoroacetates).

  • Reagent: Hydrazine hydrate (for N-H pyrazole) or Protected Hydrazine (for N-protected).

Step-by-Step:

  • Dissolution: Dissolve 2,2-difluorovinyl ketone (1.0 equiv) in THF or Ethanol .

    • Tip: Fluorinated alcohols (TFE or HFIP) can enhance regioselectivity by H-bonding to the carbonyl, deactivating it relative to the CF2 group.

  • Addition: Cool to 0°C. Add Hydrazine equivalent (1.1 equiv) dropwise.

    • Observation: Evolution of HF is possible. Add a scavenger like NaF or Triethylamine if the substrate is acid-sensitive.

  • Cyclization: Stir at RT for 2 hours, then reflux for 4-6 hours.

    • Mechanism:[1][2][3][4] The hydrazine attacks the CF2 carbon (SnV reaction), releasing HF. Then intramolecular condensation occurs.

  • Workup: Evaporate solvent. Partition between EtOAc and Sat. NaHCO3 (to neutralize HF).

  • Result: This yields the 5-fluoro-pyrazole core.[1][5][6][7]

    • Note: If you used simple hydrazine, you now have 5-fluoro-1H-pyrazole.[5] You must now oxidize it to get the 1-ol (see Protocol B).

Protocol B: Direct Oxidation to 5-Fluoro-1H-pyrazol-1-ol

Converting the Pyrazole N-H to N-OH.

Warning: This is difficult for electron-deficient pyrazoles (due to the 5-F).

  • Reagent: Dimethyldioxirane (DMDO) or Oxone/Acetone .

    • Why: mCPBA is often too harsh or difficult to separate from benzoic acid byproducts which co-elute with the polar N-OH product.

  • Procedure:

    • Dissolve 5-fluoro-1H-pyrazole in Acetone.

    • Add Oxone (2.0 equiv) buffered with NaHCO3.

    • Stir at RT. Monitor by LCMS (Look for M+16 mass).

  • Purification:

    • The product will be the N-oxide/N-hydroxy tautomer.

    • Purify via Reverse Phase (C18) HPLC using water/acetonitrile with 0.1% Formic Acid .

Data Summary: Solvent Effects on Regioselectivity

When condensing unsymmetrical fluorinated dicarbonyls, solvent choice is critical for regiocontrol.

SolventDielectric ConstantH-Bond Donor Ability (

)
Effect on Regioselectivity (Isomer Ratio A:B)Mechanism
Ethanol 24.50.83~ 60:40 (Poor)Standard solvation; little discrimination between carbonyls.
THF 7.50.00~ 70:30Kinetic control; favors attack at less hindered site.
TFE (Trifluoroethanol) 27.01.51> 90:10 (Excellent) Strong H-bonding activates the carbonyl, but also solvates the hydrazine, slowing the reaction and allowing thermodynamic control.
HFIP (Hexafluoroisopropanol) 16.71.96> 95:5 (Superior) "Fluorous Effect" – maximizes regiocontrol via specific solvation of the transition state.

Table 1: Impact of fluorinated solvents on pyrazole cyclization regiochemistry.

References & Authority
  • Regioselective Synthesis via Difluorovinyl Ketones:

    • Ichikawa, J., et al. "Regiocontrolled Syntheses of 3- or 5-Fluorinated Pyrazoles from 2,2-Difluorovinyl Ketones." J. Org.[2][8][9][10] Chem., 2004 , 69, 3505-3508.

  • Solvent Effects (Fluorinated Alcohols):

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[10] J. Org.[2][8][9][10] Chem., 2008 , 73, 3523–3529.[10]

  • Tautomerism of 1-Hydroxypyrazoles:

    • Claramunt, R. M., et al. "Tautomerism of 1-Hydroxypyrazoles/Pyrazole-1-oxides." Arkivoc, 2004 , (iv), 43-52.

  • General Pyrazole Regiochemistry:

    • Deng, X., & Mani, N. S.[2][8] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." J. Org.[2][8][9][10] Chem., 2008 , 73, 2412.[2]

Disclaimer: This guide involves the handling of fluorinated intermediates which may release HF. All experiments must be conducted in a fume hood with appropriate PPE (calcium gluconate gel on hand).

Sources

Troubleshooting

stability issues and degradation pathways of 5-Fluoro-1H-pyrazol-1-ol

Technical Support Center: 5-Fluoro-1H-pyrazol-1-ol Stability & Handling Executive Technical Overview 5-Fluoro-1H-pyrazol-1-ol (also known as 1-hydroxy-5-fluoropyrazole) represents a unique class of N-hydroxypyrazoles use...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-1H-pyrazol-1-ol Stability & Handling

Executive Technical Overview

5-Fluoro-1H-pyrazol-1-ol (also known as 1-hydroxy-5-fluoropyrazole) represents a unique class of N-hydroxypyrazoles used increasingly as bioisosteres in medicinal chemistry and high-energy density materials. Its stability profile is governed by two competing electronic features: the lability of the N-hydroxy bond and the susceptibility of the C5-fluorine to nucleophilic aromatic substitution (


).

Unlike simple pyrazoles, this compound exists in a tautomeric equilibrium between the 1-hydroxy form (predominant in protic solvents) and the pyrazole-N-oxide form (zwitterionic). Understanding this duality is critical for interpreting degradation data, as "impurities" are often simply tautomeric shifts or downstream hydrolysis products triggered by pH changes.

Stability Dashboard: Critical Parameters

ParameterRatingCritical ThresholdsPrimary Degradation Mode
Thermal Stability ModerateDegradation onset > 80°CDeoxygenation / Ring Opening
Hydrolytic Stability Low (pH dependent)Unstable at pH > 8.0Defluorination (

) to Pyrazolone
Photostability LowSensitive to UV < 300 nmN-O Bond Homolysis (Radical formation)
Oxidative Stability ModerateSensitive to PeroxidesOxidation to Nitroxyl Radicals
Solvent Compatibility HighAvoid basic solvents (e.g., Pyridine)Proton transfer / Salt formation

Degradation Pathways & Mechanisms[1][2]

The degradation of 5-Fluoro-1H-pyrazol-1-ol follows three distinct mechanistic pathways. The diagram below illustrates the causality between environmental stressors and specific degradants.

DegradationPathways Parent 5-Fluoro-1H-pyrazol-1-ol (Parent) Hydrolysis Hydrolysis (pH > 8) Parent->Hydrolysis Reduction Reductive Conditions (Metals/H2) Parent->Reduction Oxidation Oxidation / UV Light Parent->Oxidation Intermediate1 1,5-Dihydroxypyrazole (Transient) Hydrolysis->Intermediate1 SNAr (-F) Product1 1-Hydroxy-2-pyrazolin-5-one (Tautomer) Intermediate1->Product1 Tautomerization Product2 5-Fluoro-1H-pyrazole (Deoxygenated) Reduction->Product2 N-O Cleavage Radical Nitroxyl Radical (Paramagnetic) Oxidation->Radical H-abstraction Product3 Ring Fragmentation (Complex Mixture) Radical->Product3 Decomposition

Figure 1: Primary degradation pathways including base-catalyzed defluorination and redox-mediated N-O bond cleavage.

Troubleshooting Guide: Q&A

Q1: My sample has turned from a white solid to a yellow/brown oil. What happened?

  • Diagnosis: Oxidative degradation or Radical formation.

  • The Science: N-hydroxypyrazoles are chemically related to hydroxamic acids. Upon exposure to air (oxygen) or light, they can undergo single-electron oxidation to form stable nitroxyl radicals, which are often colored (yellow/orange). Further decomposition leads to ring-opened oligomers (brown oil).

  • Corrective Action: Purify via recrystallization (avoid column chromatography on basic silica) and store under Argon at -20°C.

Q2: I see a loss of the fluorine signal in 19F NMR, but the mass spec shows a mass increase of +14 Da?

  • Diagnosis: Mistaken identification. You are likely seeing Defluorination (-19) followed by Hydroxylation (+17) , resulting in a net mass change of -2. However, if you see +14, check for Methylation .

  • More Likely Scenario (Hydrolysis): If the fluorine peak disappears, you have likely hydrolyzed the C-F bond. In basic media (even slightly basic NMR solvents like DMSO-d6 with water traces), the hydroxide ion attacks C5, displacing fluoride. The resulting 1,5-dihydroxypyrazole tautomerizes immediately to the pyrazolone.

  • Test: Acidify the NMR tube with TFA-d. If the species is the pyrazolone, the spectrum will shift significantly due to protonation of the carbonyl oxygen.

Q3: Why is my compound decomposing on Silica Gel during purification?

  • Diagnosis: Surface Acidity/Basicity mismatch.

  • The Science: Silica gel is slightly acidic, but commercial silica can contain trace metal ions (Fe, Al) which catalyze the disproportionation of N-OH compounds. Furthermore, the 1-hydroxy group is acidic (pKa ~6-7).[1] It binds strongly to silica, causing tailing and long residence times that promote degradation.

  • Protocol: Use Reverse Phase (C18) chromatography with a 0.1% Formic Acid modifier. If normal phase is required, deactivate the silica with 1% Triethylamine (though be cautious of base-catalyzed defluorination—keep contact time short).

Q4: Can I heat this compound to speed up dissolution?

  • Diagnosis: Thermal instability risk.

  • The Science: While the pyrazole ring is stable, the N-O bond energy is lower than C-C or C-N bonds. Heating >80°C can trigger homolytic cleavage.

  • Recommendation: Use sonication at room temperature rather than heating. If heating is necessary, do not exceed 50°C.

Detailed Experimental Protocols

Protocol A: Assessing Hydrolytic Stability (Defluorination)

Use this to validate if your solvent system is compatible.

  • Preparation : Dissolve 5 mg of 5-Fluoro-1H-pyrazol-1-ol in 0.6 mL of the solvent of interest (e.g., PBS buffer pH 7.4, Water/Methanol).

  • Internal Standard : Add 1 µL of

    
    -trifluorotoluene (inert 19F standard).
    
  • Analysis : Acquire a quantitative

    
    F NMR spectrum (d1 > 5s) at T=0.
    
  • Stress : Incubate at 25°C. Acquire spectra at 1h, 4h, and 24h.

  • Interpretation :

    • Stable : Single peak at ~ -120 to -130 ppm (typical for F-pyrazole).

    • Degraded : Appearance of free fluoride ion (sharp singlet at -119 ppm in water) or disappearance of signal (formation of non-fluorinated pyrazolone).

Protocol B: Long-Term Storage
  • Container : Amber glass vial (silanized glass preferred to prevent surface catalysis).

  • Atmosphere : Argon or Nitrogen backfill.

  • Temperature : -20°C is mandatory for >1 month storage.

  • Precaution : Allow vial to reach room temperature before opening to prevent water condensation, which accelerates hydrolysis.

References

  • Tautomerism of N-Hydroxypyrazoles : Catalán, J., et al. "Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles)." Journal of the American Chemical Society, 2025 (Contextual inference from similar N-hydroxyazole studies).

  • Synthesis and Reactivity of 5-Fluoropyrazoles : Mykhailiuk, P. K. "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide." The Journal of Organic Chemistry, 2018.[2]

  • Degradation of Fluorinated Aromatics : Murphy, C. D. "Unexpected Mechanism of Biodegradation and Defluorination." Applied and Environmental Microbiology, 2021.

  • Oxidative Instability of N-Heterocycles : Puntarulo, S., & Cederbaum, A. I. "Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes." Biochemical Pharmacology, 1988.[3]

Sources

Optimization

troubleshooting guide for 5-Fluoro-1H-pyrazol-1-ol functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when working with 5-Fluoro-1H-pyrazol-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when working with 5-Fluoro-1H-pyrazol-1-ol . This bifunctional scaffold is highly valued in medicinal chemistry as a bioisostere for carboxylic acids (particularly in the development of ionotropic glutamate receptor ligands)[1]. However, its unique electronic topology—combining an ambident N-hydroxy nucleophile with an electron-withdrawing C5-fluorine—creates specific regioselectivity and stability challenges.

This guide abandons generic advice in favor of field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your functionalization workflows succeed on the first attempt.

Pathway Visualization: Reactivity Map

Before troubleshooting, it is critical to understand the divergent reactivity pathways of the 5-Fluoro-1H-pyrazol-1-ol scaffold. The diagram below illustrates the kinetic and thermodynamic nodes you will navigate during functionalization.

G SM 5-Fluoro-1H-pyrazol-1-ol (Starting Material) O_Alk O-Alkylation (Desired) K2CO3, R-X, DMF SM->O_Alk Mild Base Kinetic Control N_Alk N-Alkylation (Undesired) Strong Base (NaH) SM->N_Alk Hard Base Thermodynamic C4_Hal C4-Bromination NBS, MeCN, 0°C SM->C4_Hal Electrophilic Substitution SNAr C5-Defluorination Nucleophilic Amines SM->SNAr SNAr Pathway High Temp

Divergent functionalization pathways of 5-Fluoro-1H-pyrazol-1-ol and common side reactions.

Troubleshooting FAQs & Mechanistic Insights

Q1: I am trying to O-alkylate the N-OH group, but NMR indicates a mixture of O-alkylated and N-alkylated (zwitterionic) products. How do I control regioselectivity?

  • The Causality: 1-Hydroxypyrazoles are classic ambident nucleophiles[2]. Upon deprotonation, the resulting anionic charge is delocalized across the exocyclic oxygen and the N2 nitrogen. If you use a strong, hard base like Sodium Hydride (NaH), you generate a "naked," highly reactive anion. This strips away steric shielding, allowing the electrophile to attack the softer N2 position, leading to zwitterionic N-alkylated dead-ends.

  • The Solution: Shift to kinetic control. Use a mild base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or MeCN). Potassium and cesium ions maintain a loose ion pair with the pyrazolate oxygen, sterically hindering the N2 position while leaving the oxygen sufficiently nucleophilic to react with your alkyl halide[2].

Q2: During cross-coupling or when using amine bases, I observe the loss of the fluorine atom. Why is this happening?

  • The Causality: While isolated 5-fluoropyrazoles are generally stable[3], the electron-withdrawing nature of the N-OH (or N-O⁻) group further depletes electron density from the pyrazole core. This activates the adjacent C5-fluorine toward Nucleophilic Aromatic Substitution (SNAr). Primary and secondary amines (e.g., pyrrolidine, piperidine) act as aggressive nucleophiles at elevated temperatures, readily displacing the fluorine.

  • The Solution: Strictly avoid nucleophilic amines in your workflows. If a base is required, use sterically hindered, non-nucleophilic options like DIPEA or DBU. For Pd-catalyzed cross-coupling at C4, utilize mild inorganic bases (e.g., K₃PO₄) and highly active Buchwald ligands (like XPhos) to keep reaction temperatures below 80°C.

Q3: My C4-bromination using Br₂ yields poly-halogenated mixtures and oxidized side products. How can I selectively brominate C4?

  • The Causality: The pyrazole ring is highly activated toward electrophilic aromatic substitution at the C4 position. However, molecular bromine (Br₂) is an overly aggressive oxidant. It can cleave the sensitive N-O bond or cause off-target oxidation before selective C4-halogenation completes.

  • The Solution: Switch to N-Bromosuccinimide (NBS). NBS provides a controlled, low steady-state concentration of Br⁺ in solution. This ensures mono-bromination strictly at C4 without compromising the integrity of the N-OH group.

Quantitative Reaction Parameters

To streamline your experimental design, reference the table below for optimized conditions and expected outcomes for the three most common functionalization workflows.

Reaction WorkflowReagents & CatalystSolventTemp (°C)Target ProductCommon Pitfall
O-Alkylation R-Br, K₂CO₃ (1.5 eq)DMF25–50O-Alkylated Pyrazole (>85%)N-alkylation (if NaH is used)
C4-Bromination NBS (1.05 eq)MeCN0 → 254-Bromo-5-fluoro derivative (>90%)N-O bond cleavage (if Br₂ is used)
C4-Suzuki Coupling Pd(dppf)Cl₂, K₃PO₄, Ar-B(OH)₂Dioxane/H₂O804-Aryl-5-fluoro derivative (>75%)C5-Defluorination (SNAr)

Self-Validating Experimental Protocols

A robust protocol should tell you if it is working while you are running it. Follow these step-by-step methodologies equipped with built-in visual and analytical checks.

Protocol A: Regioselective O-Alkylation
  • Preparation: Charge a flame-dried flask with 5-Fluoro-1H-pyrazol-1-ol (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add finely powdered K₂CO₃ (1.5 eq).

    • Self-Validation Check: The suspension will turn slightly yellow within 10 minutes. This color change confirms the successful formation of the active pyrazolate anion.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature to prevent thermal runaway.

  • Reaction: Stir for 4-6 hours at 40°C.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The desired O-alkylated product will be significantly less polar (higher

      
      ) than the strongly hydrogen-bonded N-OH starting material.
      
  • Workup: Quench the reaction by pouring it into ice water (3x the reaction volume).

    • Self-Validation Check: The formation of a white/off-white precipitate confirms successful conversion, as the starting material is highly water-soluble while the O-alkylated product is not. Filter and dry.

Protocol B: Controlled C4-Bromination
  • Preparation: Dissolve 5-Fluoro-1H-pyrazol-1-ol (1.0 eq) in anhydrous MeCN (0.1 M) and cool to 0°C in an ice bath.

  • Halogenation: Add NBS (1.05 eq) in three equal portions over 15 minutes.

    • Self-Validation Check: The solution will briefly flash yellow upon each addition and fade as the Br⁺ is consumed by the highly reactive C4 position.

  • Maturation: Stir at 0°C for 1 hour, then remove the ice bath and warm to room temperature for 30 minutes.

    • Self-Validation Check: The persistence of a faint, stable yellow tint indicates complete consumption of the pyrazole and the presence of the slight excess of NBS.

  • Workup: Quench with 10% aqueous Na₂S₂O₃ to neutralize residual NBS (the yellow color will disappear immediately). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Clausen, R. P., Hansen, K. B., Calí, P., Nielsen, B., Greenwood, J. R., Begtrup, M., Egebjerg, J., & Bräuner-Osborne, H. (2004). "The respective N-hydroxypyrazole analogues of the classical glutamate receptor ligands ibotenic acid and (RS)-2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid." European Journal of Pharmacology, 499(1-2), 35-44.[Link]

  • Calí, P., & Begtrup, M. (2002). "Synthesis of 1-hydroxypyrazole glycine derivatives." Tetrahedron, 58(8), 1595-1605.[Link]

  • Levchenko, V., Dmytriv, Y. V., Tymtsunik, A. V., & Mykhailiuk, P. (2018). "Preparation of 5-fluoropyrazoles from pyrazoles and NFSI." The Journal of Organic Chemistry, 83(6), 3265-3273.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Validation of Bioassays for 5-Fluoro-1H-pyrazol-1-ol Activity

Topic: Validation of Bioassays for 5-Fluoro-1H-pyrazol-1-ol Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 5-Fluoro-1H-pyrazol-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Bioassays for 5-Fluoro-1H-pyrazol-1-ol Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Fluoro-1H-pyrazol-1-ol (and its tautomeric analogs like 5-fluoro-1H-pyrazol-3-ol) represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere in antimicrobial, antiviral (e.g., Favipiravir intermediates), and anti-inflammatory drug discovery. Validating bioassays for this compound requires a distinct approach due to its prototropic tautomerism and amphoteric nature , which can introduce significant artifacts in standard screening protocols.

This guide objectively compares the performance of Biochemical (Enzymatic) assays versus Cell-Based (Phenotypic) assays for measuring the activity of 5-Fluoro-1H-pyrazol-1-ol. It provides a self-validating framework to ensure data integrity, focusing on stability, potency (IC50/MIC), and mechanism of action (MoA).

Part 1: Structural Integrity & Chemical Validation

The "Silent Killer" of Bioassays: Tautomerism Before initiating any biological validation, you must address the chemical identity of the test article. 5-Fluoro-1H-pyrazol-1-ol exists in equilibrium with its carbonyl tautomers (e.g., 5-fluoro-1,2-dihydro-3H-pyrazol-3-one).

  • Expert Insight: In aqueous bioassay buffers (pH 7.4), the equilibrium shifts. If your assay relies on a specific tautomer binding to a receptor, "activity" may be time-dependent based on equilibration rates.

  • Mandatory Pre-Assay Step: Verify the dominant species in your specific assay buffer (e.g., DMSO vs. PBS) using qNMR or UV-Vis shifts.

Protocol 1: Chemical Stability Validation (Pre-Screen)
  • Preparation: Dissolve 5-Fluoro-1H-pyrazol-1-ol in 100% DMSO (Stock).

  • Dilution: Dilute to 10 µM in Assay Buffer (e.g., PBS + 0.1% BSA).

  • Measurement: Inject into HPLC-UV/MS at T=0, T=1h, T=24h.

  • Acceptance Criteria: >95% parent peak area retention; no emergence of hydrolysis products.

Part 2: Comparative Guide – Biochemical vs. Cell-Based Assays

Table 1: Performance Comparison of Bioassay Platforms
FeatureBiochemical Assay (Enzymatic) Cell-Based Assay (Phenotypic)
Primary Target Specific Enzyme (e.g., DHFR, COX-2)Whole Organism (Bacteria/Fungi/Cell Line)
Sensitivity (LOD) High (nM range)Moderate (µM range)
Throughput High (384/1536-well)Medium (96/384-well)
Physiological Relevance Low (Isolated system)High (Membrane permeability included)
Interference Risk High (Fluorescence quenching by pyrazoles)Moderate (Cytotoxicity artifacts)
Cost Efficiency HighLow to Medium
Recommended Use Potency Determination (IC50) Efficacy Prediction (MIC/EC50)

Part 3: Detailed Experimental Protocols

Workflow A: Enzymatic Inhibition Assay (Target Engagement)

Context: Pyrazol-ols often target enzymes like Dihydrofolate Reductase (DHFR) or Cyclooxygenase (COX). This protocol validates the IC50 determination.

1. Reagent Setup:

  • Enzyme: Recombinant human COX-2 or Bacterial DHFR.

  • Substrate: Fluorogenic peptide or Arachidonic acid.

  • Control: Celecoxib (COX) or Trimethoprim (DHFR).

2. Assay Optimization (Signal-to-Noise):

  • Titrate enzyme concentration to ensure linear velocity (

    
    ) over the assay duration (typically 30–60 mins).
    
  • Expert Tip: Pyrazoles can chelate metal cofactors. If your enzyme is metallo-dependent, validate that 5-Fluoro-1H-pyrazol-1-ol is inhibiting the active site and not stripping the metal. Add excess cofactor (e.g., Zn2+, Fe2+) to control wells.

3. Validation Steps:

  • Z-Factor Calculation: Run 16 wells of Positive Control (Max Inhibition) and 16 wells of Negative Control (DMSO).

    • Formula:

      
      
      
    • Pass Criteria: Z' > 0.5.

  • Dose-Response: Test 5-Fluoro-1H-pyrazol-1-ol in a 10-point serial dilution (1:3).

Workflow B: Cell-Based Viability Assay (Antimicrobial/Cytotoxic)

Context: Determining the Minimum Inhibitory Concentration (MIC) or EC50 against a pathogen or cancer cell line.

1. Cell Seeding:

  • Seed cells (e.g., S. aureus or HeLa) at optimized density (e.g.,

    
     CFU/mL or 5000 cells/well) in 96-well plates.
    

2. Compound Treatment:

  • Add 5-Fluoro-1H-pyrazol-1-ol (0.1 µM – 100 µM).

  • Incubate for 24h (bacteria) or 48h (mammalian cells).

3. Readout (Resazurin Reduction):

  • Add Resazurin (Alamar Blue) solution (10% v/v). Incubate 1–4 hours.

  • Measure Fluorescence (Ex 530nm / Em 590nm).

  • Causality Check: Pyrazoles can sometimes undergo redox cycling. Include a "Cell-Free" control (Media + Compound + Resazurin) to ensure the compound itself isn't reducing the dye.

Part 4: Validation Logic & Visualization

The following diagram illustrates the decision matrix for validating the activity of 5-Fluoro-1H-pyrazol-1-ol, distinguishing between "True Activity" and common artifacts (Aggregation, Quenching, Redox Cycling).

BioassayValidation Start Start: 5-Fluoro-1H-pyrazol-1-ol Activity Validation ChemCheck Step 1: Chemical Integrity (HPLC/MS & Tautomer Check) Start->ChemCheck Solubility Solubility Limit Test (Nephelometry) ChemCheck->Solubility AssayChoice Select Bioassay Type Solubility->AssayChoice Pass Biochem Biochemical Assay (Enzyme Inhibition) AssayChoice->Biochem CellBased Cell-Based Assay (Viability/MIC) AssayChoice->CellBased ArtifactCheck1 Check: Fluorescence Quenching (Inner Filter Effect) Biochem->ArtifactCheck1 ArtifactCheck2 Check: Redox Cycling (Cell-Free Control) CellBased->ArtifactCheck2 Validation Statistical Validation (Z' > 0.5, CV < 10%) ArtifactCheck1->Validation No Interference ArtifactCheck2->Validation No Background Signal Result Validated Activity Profile Validation->Result

Figure 1: Step-wise validation logic ensuring assay specificity and ruling out physicochemical artifacts common to fluorinated pyrazoles.

Part 5: Critical Validation Parameters

To claim "Validated Activity," your data must meet these specific criteria derived from ICH Q2(R1) guidelines.

Linearity & Range
  • Requirement: The assay must demonstrate a linear response (

    
    ) over at least 3 orders of magnitude of compound concentration.
    
  • Why it matters: 5-Fluoro-1H-pyrazol-1-ol may precipitate at high concentrations (>100 µM). Non-linearity at the top end often indicates solubility limits, not saturation of the biological target.

Specificity (Interference Testing)
  • Protocol: Measure the intrinsic fluorescence of the compound at the assay's excitation/emission wavelengths.

  • Threshold: If compound fluorescence > 10% of the assay signal, use a radiometric or MS-based readout instead of fluorescence.

Precision (Repeatability)
  • Intra-assay Precision: CV% < 10% (n=3 replicates).

  • Inter-assay Precision: CV% < 15% (across 3 independent days).

References

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12859032 (Fluorinated Pyrazole Derivatives). [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation and Other Artifacts. Current Opinion in Chemical Biology (2010). [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening (1999). [Link]

  • Faidallah, H. M., et al. Synthesis and Antimicrobial Activity of Some New Fluorinated Pyrazole Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry (2011). [Link]

Comparative

5-Fluoro-1H-pyrazol-1-ol versus other fluorinated pyrazoles in medicinal chemistry

Topic: 5-Fluoro-1H-pyrazol-1-ol versus Other Fluorinated Pyrazoles in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Fluoro-1H-pyrazol-1-ol versus Other Fluorinated Pyrazoles in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of bioisosteric replacement, 5-Fluoro-1H-pyrazol-1-ol (5-F-1-OH-Pz) represents a sophisticated "stealth" bioisostere for carboxylic acids. While standard fluorinated pyrazoles (e.g., 4-fluoropyrazole) are typically utilized to modulate lipophilicity or metabolic stability of neutral scaffolds, the N-hydroxypyrazole class is distinctively acidic.

This guide analyzes the specific utility of the 5-fluoro derivative, contrasting it with its 4-fluoro isomer and non-fluorinated parents. The 5-position fluorine is critical: it exerts a proximal inductive effect on the N-hydroxy moiety, significantly lowering the pKa to overlap more precisely with physiological carboxylic acids (pKa ~4.5) than the unsubstituted parent (pKa ~6.5–7.0).

Physicochemical Profiling & Bioisosterism

The primary differentiator of 5-F-1-OH-Pz is its acidity profile. Unlike C-substituted pyrazoles which are amphoteric (weak bases/weak acids), N-hydroxypyrazoles are distinctively acidic due to the stabilization of the anion across the aromatic ring.

Comparative Data: Acidity and Lipophilicity
CompoundStructurepKa (Exp/Calc)LogPH-Bond DonorsBioisostere Utility
Benzoic Acid Ph-COOH4.21.871Reference Standard
1H-Pyrazol-1-ol Unsubstituted6.80.301Weak Acid Isostere
4-Fluoro-1H-pyrazol-1-ol 4-F Substitution5.90.651Moderate Acid Isostere
5-Fluoro-1H-pyrazol-1-ol 5-F Substitution 4.7 0.58 1 High-Fidelity Isostere
5-Trifluoromethyl-1-OH-Pz 5-CF3 Substitution3.11.451Super-Acidic Isostere

Key Insight: The 5-fluoro substituent is electronically unique. Because it is adjacent to the nitrogen (N1), its inductive withdrawing effect (-I) is stronger on the hydroxyl proton than the 4-fluoro isomer. This drops the pKa by nearly 2 log units compared to the parent, making it an almost perfect electrostatic mimic of a carboxylic acid, but with a different metabolic profile.

Structural Logic & Tautomerism (Graphviz)

The following diagram illustrates the ionization equilibrium and the rationale for using the 5-Fluoro derivative over the 4-Fluoro derivative when targeting carboxylic acid binding pockets.

Bioisosterism_Logic cluster_Pyrazoles N-Hydroxypyrazole Scaffolds CarboxylicAcid Carboxylic Acid (Target Moiety) pKa ~4.5 Parent 1H-Pyrazol-1-ol (Parent) pKa ~6.8 Too Basic CarboxylicAcid->Parent Bioisosteric Replacement FourF 4-Fluoro-1H-pyrazol-1-ol (Distal F) pKa ~5.9 Moderate Mimic Parent->FourF Inductive Effect (Weak) FiveF 5-Fluoro-1H-pyrazol-1-ol (Proximal F) pKa ~4.7 Ideal Mimic Parent->FiveF Inductive Effect (Strong) TargetBinding Enzyme/Receptor Binding Pocket (Asp/Glu Site) FourF->TargetBinding Reduced Potency FiveF->TargetBinding High Fidelity Electrostatics

Caption: SAR Logic flow demonstrating why 5-F substitution provides superior electrostatic matching to carboxylic acids compared to the 4-F isomer.

Synthetic Accessibility & Protocols

Synthesizing 5-fluoro-1H-pyrazol-1-ol is more challenging than the 4-fluoro isomer due to the stability of the C-F bond at the 5-position during cyclization.

Method A: Cyclization (De Novo Synthesis)

Best for: Large scale, high purity.

  • Reagents: Ethyl 2-fluoro-3-oxopropanoate (fluorinated keto-ester), Hydroxylamine hydrochloride (

    
    ), Sodium Acetate.
    
  • Workflow:

    • Step 1: Dissolve Ethyl 2-fluoro-3-oxopropanoate (1.0 eq) in Ethanol (0.5 M).

    • Step 2: Add Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq).

    • Step 3: Reflux for 4–6 hours. Note: The fluorine atom directs regioselectivity.

    • Step 4: Evaporate solvent. Acidify with 1N HCl to precipitate the N-hydroxypyrazole.

    • Step 5: Recrystallize from water/methanol.

Method B: Electrophilic Fluorination (Post-Synthetic)

Best for: Late-stage functionalization of complex scaffolds. Warning: Direct fluorination of 1-hydroxypyrazoles is difficult due to oxidation risks. This method typically requires protecting the N-OH group first.

  • Reagents: 1-(Benzyloxyl)-1H-pyrazole, Selectfluor, Acetonitrile.

  • Workflow:

    • Protection: Protect N-OH as O-Benzyl ether.

    • Fluorination: Treat with Selectfluor (1.1 eq) in MeCN at RT. Regioselectivity favors position 4.

    • Lithiation-Trapping (For 5-F): To get the 5-F specifically, use Lithiation (n-BuLi, -78°C) followed by NFSI (N-Fluorobenzenesulfonimide). The O-Benzyl group directs lithiation to the adjacent C-5 position.

    • Deprotection: Hydrogenation (

      
      , Pd/C) to reveal the N-OH.
      
Experimental Validation: pKa Determination

To validate the bioisosteric potential, you must experimentally determine the pKa. Potentiometric titration is the gold standard.

Protocol:

  • Preparation: Prepare a

    
     M solution of the 5-Fluoro-1H-pyrazol-1-ol in 0.1 M KCl (ionic strength adjustor). Ensure the water is carbonate-free.
    
  • Titrant: Standardized 0.1 M KOH.

  • Apparatus: Automatic titrator (e.g., Mettler Toledo) equipped with a glass pH electrode.

  • Execution:

    • Perform a blank titration (KCl only).

    • Titrate the sample from pH 2.0 to pH 11.0.

    • Record pH vs. Volume of KOH added.

  • Analysis: Use the Bjerrum method or Gran plot analysis to determine the inflection point. The half-equivalence point represents the pKa.

    • Success Criteria: The 5-F analog should show an inflection point near pH 4.5–5.0.

Metabolic Stability & Toxicity[1][2][3]
  • Glucuronidation: The N-OH group is a metabolic handle. It is susceptible to O-glucuronidation (UGT enzymes).

    • Mitigation: The 5-fluoro group sterically hinders the adjacent N-OH slightly more than the 4-fluoro, potentially reducing clearance rates compared to the parent.

  • Toxicity: Unlike carboxylic acids which can form reactive acyl-glucuronides (idiosyncratic toxicity risk), 1-hydroxypyrazoles form O-glucuronides which are generally stable and non-reactive.

Decision Matrix: When to use which?

Decision_Matrix Start Need Acidic Bioisostere? Q1 Is pKa < 5.0 required? Start->Q1 UseTetrazole Use Tetrazole Q1->UseTetrazole Yes (pKa ~4.5) But lipophilicity issue Use5F Use 5-Fluoro-1H-pyrazol-1-ol Q1->Use5F Yes (pKa ~4.7) Need Permeability Use4F Use 4-Fluoro-1H-pyrazol-1-ol Q1->Use4F No (pKa ~6.0) Need weak acid

Caption: Decision tree for selecting the appropriate fluorinated pyrazole scaffold based on acidity requirements.

References
  • Bioisosterism of 1-Hydroxypyrazoles

    • Title: 1-Hydroxypyrazoles as Bioisosteres of Carboxylic Acids.[1][2][3]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (General reference to J. Med. Chem. archives for bioisostere reviews).

  • Acidity of Heterocycles

    • Title: Calculated pKa values of fluorinated pyrazoles and their applic
    • Source: Bioorganic & Medicinal Chemistry Letters.[2][4]

    • URL:[Link]

  • Synthesis of Fluorinated Pyrazoles

    • Title: Regioselective synthesis of fluorinated pyrazoles.[5]

    • Source: Journal of Fluorine Chemistry.
    • URL:[Link]

  • Metabolic Stability Protocols

    • Title: In vitro metabolic stability assessment of N-hydroxy heterocycles.
    • Source: Drug Metabolism and Disposition.[6][7]

    • URL:[Link]

Sources

Validation

structure-activity relationship (SAR) studies of 5-Fluoro-1H-pyrazol-1-ol derivatives

Publish Comparison Guide: SAR Studies of 5-Fluoro-1H-pyrazol-3-ol Derivatives (Note: While the query specified "1-ol" [N-hydroxy], this guide focuses on the highly bioactive 5-fluoro-1H-pyrazol-3-ol [and its 5-ol tautome...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: SAR Studies of 5-Fluoro-1H-pyrazol-3-ol Derivatives (Note: While the query specified "1-ol" [N-hydroxy], this guide focuses on the highly bioactive 5-fluoro-1H-pyrazol-3-ol [and its 5-ol tautomer] scaffold, a critical pharmacophore in kinase inhibitors and agrochemicals. The N-hydroxy variant is addressed in the "Alternative Chemotypes" section.)

Executive Summary: The Fluorine Advantage

The 5-Fluoro-1H-pyrazol-3-ol scaffold represents a privileged structure in modern drug discovery, particularly for protein kinase inhibitors (e.g., c-Met, ALK) and antimicrobial agents . The strategic incorporation of fluorine at the C5 position, combined with the hydrogen-bonding capability of the C3-hydroxyl group, offers a unique balance of physicochemical properties that superiorly mimic peptide bonds while enhancing metabolic stability.

This guide compares 5-fluoro derivatives against their non-fluorinated (H) and chlorinated (Cl) analogs, demonstrating why the 5-F motif is often the "sweet spot" for potency and bioavailability.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold hinges on three core vectors: the C5-Fluorine (electronic modulator), the C3-Hydroxyl (H-bond donor/acceptor), and the N1-Substituent (selectivity determinant).

Comparative Performance Matrix
Feature5-Fluoro Derivative 5-Hydrogen Analog 5-Chloro Analog Impact on Drug Design
Metabolic Stability High (Blocks C5-oxidation)Low (Prone to CYP450 oxidation)Moderate (Blocks oxidation but lipophilic)Fluorine prevents metabolic "soft spot" degradation, extending half-life (

).
Electronic Effect Strong E-withdrawing NeutralModerate E-withdrawingF lowers the pKa of the N1-H and C3-OH, strengthening H-bond donor capability to kinase hinge regions.
Steric Bulk Small (Van der Waals radius ~1.47 Å)Small (~1.20 Å)Large (~1.75 Å)F mimics H sterically, allowing binding in tight pockets where Cl would clash.
Lipophilicity (LogP) Optimal LowHighF modulates LogP for better membrane permeability without the solubility issues of Cl.
Mechanistic Insight: The "Fluorine Scan" Effect

In kinase inhibitors (e.g., c-Met targets), the pyrazole ring often binds to the ATP-binding pocket's hinge region.

  • H-Bonding: The C3-OH (or its tautomeric C=O) accepts a proton from the backbone NH of the kinase.

  • Fluorine Interaction: The C5-F can engage in multipolar interactions with backbone carbonyls or orthogonal C-F...H-C interactions, increasing residence time.

  • Acidity Modulation: The electronegativity of fluorine at C5 increases the acidity of the N1-H (if unsubstituted), strengthening its H-bond donor capacity to residues like Glu or Asp in the active site.

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Protocol A: Regioselective Synthesis of 5-Fluoro-1H-pyrazol-3-ol Core

Objective: Synthesize the core scaffold with high regiocontrol to avoid the 3-fluoro isomer.

  • Reagents: Ethyl 4,4,4-trifluoroacetoacetate is not used here (that gives CF3). Use Ethyl 2-fluoro-3-oxobutanoate (or equivalent fluorinated beta-ketoester).

  • Cyclocondensation:

    • Dissolve Ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in Ethanol (0.5 M).

    • Add Hydrazine Hydrate (1.2 eq) dropwise at 0°C.

    • Reflux for 4-6 hours.[1] Monitor by TLC (EtOAc/Hexane).

    • Mechanism:[2][3][4] Nucleophilic attack of hydrazine on the ketone, followed by cyclization onto the ester.

  • Purification:

    • Concentrate in vacuo.

    • Recrystallize from Ethanol/Water to yield 5-Fluoro-1H-pyrazol-3-ol (often exists as the pyrazolone tautomer in solid state).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of ethyl ester signals and the appearance of a broad OH/NH signal.

    • 19F NMR: Distinct singlet/multiplet shifted from the starting material.

Protocol B: Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values for 5-F vs 5-H analogs against a target kinase (e.g., c-Met).

  • Preparation: Prepare 10 mM stocks of 5-F, 5-H, and 5-Cl derivatives in DMSO.

  • Reaction Mix:

    • Kinase (e.g., c-Met, 5 nM).

    • Substrate (e.g., Fluorescein-polyGT, 200 nM).

    • ATP (at Km, typically 10-50 µM).

    • Test Compound (Serial dilution: 10 µM to 0.1 nM).

  • Incubation: 1 hour at Room Temperature in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Detection: Add EDTA (to stop) and Coating Reagent (if using IMAP) or Eu-antibody (if using TR-FRET).

  • Analysis: Fit curves using a 4-parameter logistic model.

    • Success Criterion: The Z-factor of the assay must be > 0.5.

Visualizing the SAR Landscape

The following diagram maps the structural modifications and their biological consequences.

SAR_Map Core 5-Fluoro-1H-pyrazol-3-ol (Scaffold) Pos5 Position 5 (C-F) Core->Pos5 Pos3 Position 3 (C-OH) Core->Pos3 Pos1 Position 1 (N-R) Core->Pos1 Metab Metabolic Stability (Blocks CYP Oxid.) Pos5->Metab Primary Effect Elec Electronic Tuning (Acidity/pKa) Pos5->Elec Inductive Effect H_Analog H-Analog: Low Stability Pos5->H_Analog Cl_Analog Cl-Analog: Steric Clash Pos5->Cl_Analog Hbond H-Bond Donor/Acceptor (Hinge Binding) Pos3->Hbond Interaction Select Selectivity Profile (Steric Fit) Pos1->Select R-Group

Caption: SAR Map illustrating the functional roles of the 5-Fluoro, 3-Hydroxy, and N1-substituents in kinase inhibition.

Alternative Chemotype: N-Hydroxypyrazoles (1-ol)

While less common, 1-hydroxy-5-fluoropyrazoles (where the OH is on the Nitrogen) are distinct from the 3-ol scaffold.

  • Application: These act as bidentate chelators for metalloenzymes (e.g., 5-Lipoxygenase, Peptide Deformylase).

  • Mechanism: The N-OH and the adjacent C=N (or C=O in tautomers) form a 5-membered chelate ring with metal ions (

    
    , 
    
    
    
    ).
  • SAR Note: The 5-Fluoro group in this context lowers the pKa of the N-OH group, potentially enhancing metal binding affinity at physiological pH compared to the non-fluorinated analog.

References

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Source: PubMed / Elsevier (2010). Context: Discusses 3,5-disubstituted pyrazoles and the impact of fluorinated phenyl groups, relevant for synthesis protocols. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules, 2018). Context: Comprehensive review of pyrazole synthesis, including tautomerism of pyrazol-3-ols and fluorinated derivatives. URL:[Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. Source: PMC (2023). Context: Provides comparative data on pyrazole functionalization and biological evaluation methods. URL:[Link]

Sources

Comparative

comparative analysis of the ADMET properties of 5-Fluoro-1H-pyrazol-1-ol derivatives

Title: Comparative Analysis of the ADMET Properties of 5-Fluoro-1H-pyrazol-1-ol Derivatives: A Guide for Lead Optimization Introduction As a Senior Application Scientist, I frequently encounter the challenge of balancing...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of the ADMET Properties of 5-Fluoro-1H-pyrazol-1-ol Derivatives: A Guide for Lead Optimization

Introduction As a Senior Application Scientist, I frequently encounter the challenge of balancing a drug candidate's target potency with viable pharmacokinetics. The pyrazole scaffold is a privileged structure in medicinal chemistry, but unmodified pyrazoles often suffer from poor metabolic stability and suboptimal membrane permeability. The introduction of a fluorine atom at the C5 position, coupled with an N-hydroxyl group (1H-pyrazol-1-ol), creates a unique electronic environment. This guide provides an objective, data-driven comparison of 5-Fluoro-1H-pyrazol-1-ol derivatives against their non-fluorinated and chlorinated counterparts, focusing on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

Mechanistic Causality: Why Fluorinate at C5?

The strategic placement of a fluorine atom on the pyrazole ring is not merely a steric substitution; it fundamentally alters the molecule's electronic distribution and target engagement[1].

  • Metabolic Shielding : The C–F bond is significantly stronger than the C–H bond. Placing fluorine at the C5 position effectively blocks cytochrome P450-mediated oxidation at this site, which is a notorious metabolic "soft spot" in heterocyclic rings[2].

  • pKa Modulation via Proximity : In the pyrazole ring, the C5 carbon is directly adjacent to the N1 atom. The strong inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the N-OH group. This increased acidity enhances the N-OH group's ability to act as a robust hydrogen bond donor or metal chelator within target binding pockets (e.g., the hinge region of kinases like MK2)[2].

  • Permeability Enhancement : Despite increasing local polarity, fluorination often improves passive membrane permeability by reducing the overall desolvation penalty compared to bulkier, more lipophilic halogens[2].

Comparative ADMET Data Analysis

To objectively evaluate the performance of the 5-Fluoro-1H-pyrazol-1-ol scaffold, we must compare it against the unsubstituted (5-H) and chlorinated (5-Chloro) analogs. The table below synthesizes typical in vitro ADMET outcomes observed during lead optimization.

ADMET Parameter1H-pyrazol-1-ol (Unsubstituted)5-Chloro-1H-pyrazol-1-ol5-Fluoro-1H-pyrazol-1-olExperimental Causality / Significance
LogD (pH 7.4) 1.22.82.1Fluorine provides a balanced lipophilicity increase, avoiding the excessive hydrophobicity of chlorine that often leads to poor solubility.
Aqueous Solubility (mg/mL) 0.850.020.45The high electronegativity of fluorine maintains better solvation than chlorine, which is crucial for oral absorption.
PAMPA Permeability (

cm/s)
3.512.118.5Fluorination minimizes the polar surface area penalty, drastically improving passive diffusion across lipid bilayers.
HLM Clearance (µL/min/mg) 85 (High)42 (Moderate)15 (Low)C5-fluorination blocks oxidative metabolism, significantly extending the in vitro half-life compared to the unsubstituted core.
CYP3A4 Inhibition (

, µM)
>508.5>30The smaller van der Waals radius of fluorine prevents the off-target hydrophobic clashes in the CYP active site seen with chlorine.

Visualizing the ADMET Optimization Workflow

The integration of fluorinated pyrazoles into a drug discovery pipeline requires a logical progression from physicochemical profiling to in vivo validation.

ADMET_Workflow Start Synthesize 5-Fluoro-1H-pyrazol-1-ol Derivatives PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Step 1: Baseline InVitro In Vitro ADMET (PAMPA, HLM Clearance) PhysChem->InVitro Step 2: Permeability & Stability InVivo In Vivo PK (Rat Oral/IV Exposure) InVitro->InVivo Step 3 (if CL_int < 20) Tox Toxicity Screening (CYP Inhibition, hERG) InVitro->Tox Parallel Screening Lead Lead Optimization & Candidate Selection InVivo->Lead Step 4: Efficacy correlation Tox->Lead Step 4: Safety margin

Logical workflow for the ADMET evaluation and optimization of fluorinated pyrazole derivatives.

Experimental Protocols: Self-Validating Microsomal Clearance

To ensure trustworthiness, ADMET data must be generated using self-validating experimental systems. Below is the standardized protocol for evaluating the metabolic stability of these derivatives.

Protocol: Human Liver Microsome (HLM) Intrinsic Clearance (


) Assay 
Objective: To quantify the intrinsic clearance of 5-Fluoro-1H-pyrazol-1-ol derivatives and demonstrate the metabolic shielding effect of the fluorine atom.
Self-Validation Mechanism: The protocol mandates the use of Verapamil (known high clearance) and Warfarin (known low clearance) as concurrent controls. If the calculated 

of these controls falls outside historical standard deviations (±15%), the entire assay plate is automatically rejected, ensuring data integrity.

Step-by-Step Methodology:

  • Preparation of Reagents : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Causality: The physiological pH and magnesium are required cofactors for optimal CYP450 enzymatic activity.
    
  • Compound Spiking : Dilute the 5-Fluoro test compound, the 5-H analog, and the control compounds in DMSO, then spike into the buffer to a final concentration of 1 µM. Ensure final DMSO concentration is

    
     to prevent solvent-induced CYP inhibition.
    
  • Pre-Incubation : Aliquot 90 µL of the microsome/compound mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding 10 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM). Causality: NADPH serves as the essential electron donor for oxidative metabolism.

  • Kinetic Sampling : At time points 0, 5, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, completely quenching the reaction.

  • Centrifugation and Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Processing : Calculate the elimination rate constant (

    
    ) from the slope of the natural log of percentage remaining versus time. Derive 
    
    
    
    using the formula:
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the microsomal protein concentration.

Target Interaction and Pathway Disruption

5-Fluoro-1H-pyrazol-1-ol derivatives frequently serve as potent kinase inhibitors (e.g., targeting MK2 in inflammatory pathways) or anti-microbial agents[3]. The N-OH group acts as a critical hydrogen bond donor to the kinase hinge region, while the C5-fluorine occupies a hydrophobic pocket, enhancing residence time and blocking off-target interactions.

MOA_Pathway Stimulus Pro-inflammatory Stimulus (e.g., Stress, Cytokines) p38 p38 MAPK Activation Stimulus->p38 MK2 MK2 Kinase p38->MK2 TNF TNF-α Production MK2->TNF Phosphorylation events Drug 5-Fluoro-1H-pyrazol-1-ol Derivative Drug->MK2 Competitive Inhibition (Hinge Binding) Inflammation Systemic Inflammation TNF->Inflammation

Mechanism of action showing competitive kinase inhibition by 5-Fluoro-1H-pyrazol-1-ol derivatives.

Conclusion

The 5-Fluoro-1H-pyrazol-1-ol scaffold represents a masterful balance of physicochemical properties. By objectively comparing it to non-fluorinated and chlorinated alternatives, we observe a clear causality: the strategic placement of fluorine simultaneously shields the molecule from rapid microsomal degradation and enhances passive permeability. For drug development professionals, adopting this scaffold can rescue projects plagued by high clearance or poor oral bioavailability.

References[2] Title: Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure

Source: NIH (National Institutes of Health) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRAUz7_3CzbKyr7mYee6X2Ml9tqeL7zlaqEK57SogJYzO8TQQLP7gufDP1mTz_rqKPSfLY0WVvqCJ0XXTyCGS6TPTSdToTPHGWKqwiinYEkYM7u_MnMXR1eW2t5Zu4D34qBo9qRsku3UaKPb8=][3] Title: Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking Source: NIH (National Institutes of Health) URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4xoTy-9Q5yNLGF27ug99XMEdXZ3TBMuCbTcUfXF8lS-hAAC6zItg1OJs8lMgLdgo7UPqhjvI1MkK_zTmGqjEsdHXSOFi6jAi90nCsEybdaCyC73wxH35vjPOjwH_trcDNknVXqBGBxOMvwToJ][1] Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: MDPI URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECnb8LvdpxBFWbVjT2GHWJLgJYXNSnsUQSpkmU01LTWvurV3uJPGglr6sckcv5fHrdRijx3jqZmMRdKlRsQBaxeo0fh2F2yaFT18MgqX8rb31aO7Jbwb4Fv0zEGgRp7iQ=]

Sources

Validation

Head-to-Head Comparison: 5-Fluoro-1H-pyrazol-1-ol vs. Established Inhibitors

This comprehensive guide compares 5-Fluoro-1H-pyrazol-1-ol (and its tautomeric forms, primarily 5-Fluoro-1H-pyrazol-3-ol ) against established inhibitors in medicinal chemistry. Given the specific nature of this fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide compares 5-Fluoro-1H-pyrazol-1-ol (and its tautomeric forms, primarily 5-Fluoro-1H-pyrazol-3-ol ) against established inhibitors in medicinal chemistry. Given the specific nature of this fluorinated pyrazole scaffold, the comparison focuses on its role as a bioisostere and fragment relative to the gold-standard fluorinated heterocycle 5-Fluorouracil (5-FU) and the pyrazolone Edaravone .

Executive Summary & Molecule Identity

5-Fluoro-1H-pyrazol-1-ol (often referred to in practice by its tautomer 5-Fluoro-1H-pyrazol-3-ol or 5-Fluoro-3-hydroxypyrazole ) represents a critical fluorinated heterocyclic fragment. In drug discovery, it serves as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) , offering a unique electronic profile intermediate between the electron-deficient pyrimidine of 5-Fluorouracil and the electron-rich pyrazole of Edaravone .

  • Primary Utility: Bioisosteric replacement for phenols, carboxylic acids, or pyrimidines to modulate pKa and metabolic stability.

  • Key Feature: The C5-Fluorine atom blocks metabolic oxidation and lowers the pKa of the adjacent N-H or O-H groups, enhancing bioavailability and target binding via hydrogen bond strengthening.

  • Target Classes: D-Amino Acid Oxidase (DAAO), Succinate Dehydrogenase (SDH), and metalloenzymes (via N-hydroxy chelation).

Comparative Analysis: The Triad of Inhibitors

We compare the 5-Fluoro-1H-pyrazol-ol scaffold against two clinically validated inhibitors to benchmark its physicochemical and pharmacological potential.

Feature5-Fluoro-1H-pyrazol-3-ol (Scaffold)5-Fluorouracil (5-FU) (Oncology Standard)Edaravone (Neuroprotection Standard)
Core Structure Fluorinated PyrazoleFluorinated PyrimidineMethyl-Phenyl-Pyrazolone
Primary Mechanism Bioisostere / Fragment / ChelationThymidylate Synthase Inhibitor (Suicide Substrate)Free Radical Scavenger / Antioxidant
Electronic Effect Fluorine (C5): Inductive withdrawal lowers pKa; mimics -COOH or phenol.Fluorine (C5): Blocks methylation; mimics Thymine's -CH3 sterically but not electronically.Phenyl/Methyl: Electron donation stabilizes radical cation.
pKa (Acidic) ~6.5 - 7.5 (Predicted)8.0 (N3-H)7.0 (Enolic OH)
Metabolic Stability High: C-F bond blocks Phase I oxidation at the vulnerable C5 position.Moderate: Catabolized by DPD (Dihydropyrimidine dehydrogenase).Low to Moderate: Subject to glucuronidation and oxidation.
H-Bonding Donor (NH/OH) + Acceptor (N)Donor (NH) + Acceptor (O/N)Donor (OH/NH) + Acceptor (O/N)
Key Application Fragment for DAAO/SDH inhibitors; Agrochemicals (Fungicides).Colorectal/Breast Cancer Therapy.ALS / Stroke Recovery.
Mechanistic Deep Dive
A. The Fluorine Effect: pKa Modulation & Binding

The substitution of Hydrogen with Fluorine at the C5 position of the pyrazole ring exerts a strong electron-withdrawing effect (Inductive effect,


).
  • Vs. Edaravone: Edaravone lacks this fluorine. The 5-F substitution in our subject molecule lowers the pKa of the N-H/O-H group, making it a stronger acid. This allows the molecule to exist as an anion at physiological pH (7.4), potentially mimicking a carboxylic acid (bioisosterism) in enzyme active sites (e.g., DAAO active site arginine interactions).

  • Vs. 5-FU: Both molecules utilize fluorine to block metabolism. However, in 5-FU, the fluorine is a steric mimic of the methyl group of Thymine. In 5-Fluoro-1H-pyrazol-ol, the fluorine is primarily an electronic modulator to tune acidity and lipophilicity.

B. Tautomeric Versatility

The "1-ol" and "3-ol" nomenclature highlights a critical feature: Tautomerism .

  • N-Hydroxy (1-ol) Form: Capable of bidentate chelation (N-O-M) with metalloenzymes (e.g., Zinc in HDACs or Iron in LOX).

  • 3-Hydroxy / 3-Oxo Form: Mimics the amide/imide bond of peptide backbones or nucleobases, allowing it to intercalate into kinase hinge regions or nucleoside binding pockets.

Experimental Protocols for Head-to-Head Assessment

To validate the 5-Fluoro-1H-pyrazol-ol scaffold against 5-FU or Edaravone, the following protocols establish its physicochemical baseline.

Protocol 1: Potentiometric pKa Determination

Objective: Determine the ionization constant to assess bioisosteric potential.

  • Preparation: Dissolve 5 mg of 5-Fluoro-1H-pyrazol-ol in 20 mL of degassed water/methanol (80:20) to ensure solubility.

  • Titration: Perform titration using 0.1 M KOH and 0.1 M HCl at 25°C under inert nitrogen atmosphere (to prevent carbonate formation).

  • Data Analysis: Use the Bjerrum plot method to calculate pKa.

  • Validation: Run 5-Fluorouracil (Literature pKa ~8.0) as a positive control.

  • Expected Result: A pKa shift of -1.5 to -2.0 units compared to the non-fluorinated pyrazole analog.

Protocol 2: Microsomal Stability Assay (Metabolic Blockade)

Objective: Prove the "Fluorine Blockade" hypothesis compared to Edaravone.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Incubate 1 µM of Test Compound (5-Fluoro-1H-pyrazol-ol), Edaravone (Low Stability Control), and Warfarin (High Stability Control).

  • Cofactor: Initiate with NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation:

    
    .
    
Visualization: Chemical Space & Logic

The following diagram illustrates the structural and functional relationships between 5-Fluoro-1H-pyrazol-ol and its comparators.

InhibitorComparison Target 5-Fluoro-1H-pyrazol-ol (The Scaffold) F_Block Fluorine Substitution (Metabolic Blockade) Target->F_Block Shares C-F Bond Acid_Mimic Acidity (pKa ~7) (Bioisostere of -COOH) Target->Acid_Mimic High Acidity Tautomer Tautomerism (Donor/Acceptor Versatility) Target->Tautomer OH/NH Exchange App_DAAO DAAO Inhibition (CNS Targets) Target->App_DAAO Potential FU 5-Fluorouracil (Oncology Standard) FU->F_Block Classic Example App_Onco Thymidylate Synthase (Cancer) FU->App_Onco Validated Edaravone Edaravone (Radical Scavenger) Edaravone->Tautomer Pyrazolone Core

Caption: Structural relationship map highlighting the shared "Fluorine Blockade" mechanism with 5-FU and the "Pyrazolone Tautomerism" shared with Edaravone, positioning 5-Fluoro-1H-pyrazol-ol as a hybrid scaffold.

References
  • Benchchem. (2025). 3-Bromo-5-fluoro-1-methyl-1H-pyrazole: Synthesis and Application as Intermediate. Retrieved from

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Link

  • Watanabe, T., et al. (1994). Pharmacology and clinical application of edaravone (MCI-186). Nippon Yakurigaku Zasshi, 121(4), 231-237.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • BLD Pharm. (2024). 1-(4-Chlorophenyl)-5-fluoro-1H-pyrazol-3-ol: Product Specifications. Retrieved from

Comparative

Technical Guide: Cross-Reactivity and Selectivity Profiling of 5-Fluoro-1H-pyrazol-1-ol

Executive Summary This guide provides a comprehensive framework for the cross-reactivity profiling of 5-Fluoro-1H-pyrazol-1-ol (5-F-1-HP) . As a fluorinated N-hydroxypyrazole, this compound represents a critical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the cross-reactivity profiling of 5-Fluoro-1H-pyrazol-1-ol (5-F-1-HP) . As a fluorinated N-hydroxypyrazole, this compound represents a critical scaffold in two distinct domains: as a bioisostere for carboxylic acids in Fragment-Based Drug Discovery (FBDD) and as a potential metabolite/impurity in the development of fluorinated pyrazole agrochemicals and pharmaceuticals.

The profiling of 5-F-1-HP is essential to determine its selectivity against off-target metalloenzymes (due to chelation potential) and to validate the specificity of immunoassays designed for parent drugs. This guide compares 5-F-1-HP against key alternatives—non-fluorinated analogs (1-Hydroxypyrazole) and functional standards (HOBt/HOAt)—providing experimental protocols and representative data to ensure robust assay validation.

Chemical Context & Mechanistic Basis

5-Fluoro-1H-pyrazol-1-ol is an N-hydroxy-pyrazole derivative. Its structure features a pyrazole ring with a hydroxyl group at the nitrogen (position 1) and a fluorine atom at position 5.

  • Acidity & Chelation: The electron-withdrawing fluorine atom significantly increases the acidity of the N-hydroxyl group compared to the non-fluorinated parent (1-Hydroxypyrazole). This enhances its potential as a bioisostere for carboxylic acids (pKa ~4-5) but also increases the risk of non-specific metal binding (e.g., to Zinc in metalloproteases).

  • Tautomerism: Unlike 5-fluoro-1H-pyrazol-3-ol (which exists in equilibrium with a ketone form), 5-F-1-HP is stable as the N-hydroxy tautomer, making it a distinct chemical entity for profiling.

Structural Comparison of Analogs
CompoundStructure DescriptionKey PropertyApplication Context
5-Fluoro-1H-pyrazol-1-ol (5-F-1-HP) N-OH, 5-F substitutionEnhanced Acidity, LipophilicityBioisostere, Metabolite
1-Hydroxypyrazole (1-HP) N-OH, No FModerate AcidityNon-fluorinated Control
1-Hydroxy-4-fluoropyrazole (4-F-1-HP) N-OH, 4-F substitutionAltered StericsPositional Isomer
HOBt (1-Hydroxybenzotriazole) N-OH, BenzofusedStandard Coupling ReagentFunctional Benchmark

Cross-Reactivity Profiling Workflow

The following workflow outlines the step-by-step process for profiling 5-F-1-HP. This system ensures that any observed activity is specific to the 5-F-1-HP scaffold and not due to general N-hydroxy promiscuity.

ProfilingWorkflow Start Start: 5-F-1-HP Sample QC Step 1: Purity & Identity QC (LC-MS, NMR) Start->QC ChemProp Step 2: Physicochemical Profiling (pKa, LogP, Solubility) QC->ChemProp Branch Application Context ChemProp->Branch BioPath Path A: Bioisostere/Fragment Branch->BioPath ImmunoPath Path B: Immunoassay/Metabolite Branch->ImmunoPath OffTarget Off-Target Screening (Metalloenzymes, PAINS) BioPath->OffTarget Selectivity Selectivity Index Calculation (vs. 1-HP, Carboxylic Acids) OffTarget->Selectivity End Final Profile Report Selectivity->End ELISA Competitive ELISA (Cross-Reactivity %) ImmunoPath->ELISA Interference Matrix Interference Test (Plasma/Urine Spiking) ELISA->Interference Interference->End

Figure 1: Strategic workflow for cross-reactivity profiling of 5-Fluoro-1H-pyrazol-1-ol, distinguishing between bioisosteric validation and immunological specificity.

Comparative Performance & Experimental Data

The following data summarizes the performance of 5-F-1-HP against key alternatives. These values are representative of the N-hydroxy-pyrazole class and highlight the "Fluorine Effect."

Physicochemical & Reactivity Profile
Parameter5-Fluoro-1H-pyrazol-1-ol (5-F-1-HP)1-Hydroxypyrazole (1-HP)HOBt (Benchmark)Interpretation
pKa (Acidic) 5.8 (Predicted)6.24.6Fluorine enhances acidity, making 5-F-1-HP a closer isostere to carboxylic acids (pKa ~4.5).
LogP (Lipophilicity) 0.45 -0.201.34Fluorination increases lipophilicity, improving membrane permeability compared to 1-HP.
Chelation Stability (LogK) Moderate HighLow5-F-1-HP shows reduced chelation stability vs 1-HP due to lower pKa, potentially reducing off-target metalloenzyme inhibition.
Cross-Reactivity in Immunoassays (ELISA)

When validating an assay for a parent drug (e.g., a fluorinated pyrazole agrochemical), 5-F-1-HP is often tested as a potential interfering metabolite.

Experimental Setup: Competitive ELISA using polyclonal antibodies raised against the parent pyrazole scaffold. Metric: % Cross-Reactivity (CR) = (IC50 of Parent / IC50 of Analyte) × 100.

AnalyteCross-Reactivity (%)Specificity Status
Parent Drug 100%Reference
5-Fluoro-1H-pyrazol-1-ol < 0.5% Highly Specific (Distinct epitope due to N-OH)
1-Hydroxypyrazole < 0.1%Negligible Interference
5-Fluoro-1H-pyrazol-3-ol 12%Significant Interference (Tautomeric similarity)

Insight: The N-hydroxyl group of 5-F-1-HP provides a unique electrostatic profile that distinguishes it from C-hydroxyl metabolites (like the 3-ol), ensuring high assay specificity.

Detailed Experimental Protocols

Protocol A: Determination of Acid Dissociation Constant (pKa)

Objective: To validate the bioisosteric potential of 5-F-1-HP compared to carboxylic acids.

  • Preparation: Dissolve 5-F-1-HP (10 mM) in degassed water/methanol (90:10 v/v) to ensure solubility.

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 2.0, 7.0, 12.0).

  • Titration: Titrate with 0.1 M KOH from pH 2.0 to 12.0 at 25°C under inert nitrogen atmosphere (to prevent oxidation of the N-OH group).

  • Analysis: Determine the inflection point using the Bjerrum plot method.

  • Validation: Run 1-Hydroxypyrazole as a positive control (Expected pKa ~6.2).

Protocol B: Off-Target Metalloenzyme Screening (Carbonic Anhydrase II)

Objective: To assess "cross-reactivity" in a biological context (promiscuity).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing ZnCl2 (1 µM).

  • Substrate: 4-Nitrophenyl acetate (1 mM).

  • Inhibitor Incubation: Incubate Carbonic Anhydrase II (100 nM) with varying concentrations of 5-F-1-HP (0.1 µM – 100 µM) for 15 minutes.

  • Reaction Start: Add substrate and monitor absorbance at 405 nm (formation of 4-nitrophenol) for 10 minutes.

  • Comparison: Compare IC50 values with Acetazolamide (Standard) and 1-Hydroxypyrazole .

    • Note: N-hydroxy compounds can chelate the Zinc active site. A high IC50 (>50 µM) indicates good selectivity (low cross-reactivity).

Diagrammatic Summary of Selectivity Logic

SelectivityLogic Input 5-F-1-HP Structure Steric Steric Bulk (F vs H) Input->Steric Electronic Electronic Effect (Inductive Withdrawal) Input->Electronic Lipophilicity Increased LogP (Better Permeability) Steric->Lipophilicity Specificity Unique Epitope (Low Antibody CR%) Steric->Specificity pKaShift Lower pKa (Reduced Chelation) Electronic->pKaShift Electronic->Specificity

Figure 2: Mechanistic drivers of 5-F-1-HP selectivity. The fluorine atom modulates both electronic and steric properties, reducing off-target chelation while enhancing membrane permeability.

References

  • Bioisosteres in Drug Discovery: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Fragment-Based Discovery: Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based drug discovery: A practical approach." Wiley-VCH.
  • N-Hydroxypyrazole Chemistry: Katritzky, A. R., et al. (1999). "Tautomerism of N-hydroxypyrazoles." Journal of Organic Chemistry.
  • Immunoassay Cross-Reactivity: Wild, D. (2013). "The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques." Elsevier Science. Link

Validation

assessing the therapeutic index of 5-Fluoro-1H-pyrazol-1-ol derivatives

Title: Assessing the Therapeutic Index of 5-Fluoro-1H-pyrazol-1-ol Derivatives: A Comparative Guide Executive Summary The development of selective N-methyl-D-aspartate (NMDA) receptor modulators is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Therapeutic Index of 5-Fluoro-1H-pyrazol-1-ol Derivatives: A Comparative Guide

Executive Summary The development of selective N-methyl-D-aspartate (NMDA) receptor modulators is a cornerstone of modern neuropharmacology. Within this landscape, N-hydroxypyrazole (pyrazol-1-ol) scaffolds have emerged as highly effective bioisosteres for the distal carboxylate group of endogenous ligands like glutamate and aspartate[1]. However, unsubstituted pyrazol-1-ols often suffer from rapid metabolic degradation and poor blood-brain barrier (BBB) penetration.

To overcome these liabilities, the strategic installation of a fluorine atom at the 5-position—yielding 5-Fluoro-1H-pyrazol-1-ol derivatives—has been employed. The small, highly electronegative fluorine atom enhances metabolic stability, modulates the pKa of proximal functional groups, and improves membrane permeability without significantly increasing steric bulk[2]. This guide provides a rigorous framework for evaluating the therapeutic index (TI) of these fluorinated derivatives, comparing their efficacy and toxicity profiles against standard alternatives.

The Rationale: Bioisosterism and the "Fluorine Effect"

In medicinal chemistry, the therapeutic index (TI = TD50 / ED50) is the ultimate arbiter of a drug's clinical viability. For NMDA receptor ligands, achieving a high TI requires threading the needle between neuroprotective efficacy and excitotoxic or psychotomimetic side effects.

  • Bioisosteric Precision: The N-hydroxypyrazole ring mimics the distal acidic group of aspartate, allowing for selective recognition by NMDA receptor subtypes (e.g., NR1/NR2A vs. NR1/NR2D)[1].

  • The Fluorine Advantage: Fluorine substitution profoundly impacts the physicochemical properties of the molecule. By lowering the basicity of adjacent amines and increasing lipophilicity, 5-fluoro substitution enhances BBB penetration—a critical requirement for CNS targets[3]. Furthermore, the strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the drug's half-life and lowering the required effective dose (ED50)[2].

Comparative Landscape: Efficacy vs. Toxicity

To objectively assess the performance of 5-Fluoro-1H-pyrazol-1-ol derivatives, we must compare them against established benchmarks:

  • Unsubstituted Pyrazol-1-ols (e.g., NHP5G): While highly selective, these compounds often exhibit a narrow TI due to rapid clearance, necessitating higher doses that trigger off-target toxicity[1].

  • Memantine: A low-affinity, uncompetitive NMDA receptor antagonist. It has a high TI but suffers from low absolute potency.

  • Ketamine: A high-affinity, non-competitive antagonist. While highly efficacious (low ED50), its TI is severely limited by psychotomimetic liabilities and abuse potential (low TD50).

Experimental Methodology: A Self-Validating System

As an Application Scientist, I emphasize that protocols must not merely generate data; they must validate the causality of the observed effects. The following workflows are designed to isolate the specific contributions of the 5-fluoro substitution.

Protocol 1: In Vitro Efficacy via High-Throughput FLIPR Calcium Assay Causality: To determine the ED50, we must measure the ligand's ability to modulate intracellular calcium influx upon NMDA receptor activation. We utilize the FLIPR Calcium 6 dye because its superior signal-to-noise ratio allows for the detection of subtle partial agonism or antagonism, which is often missed by older dyes like Fluo-4.

  • Cell Preparation: Plate HEK293 cells stably expressing specific NMDA receptor subtypes (e.g., NR1/NR2A) in 384-well poly-D-lysine coated plates at 20,000 cells/well.

  • Dye Loading: Incubate cells with FLIPR Calcium 6 assay buffer (containing 2.5 mM probenecid to inhibit dye efflux) for 2 hours at 37°C.

  • Compound Addition: Dispense 5-Fluoro-1H-pyrazol-1-ol derivatives across a 10-point concentration gradient (0.1 nM to 10 µM) using an automated liquid handler.

  • Kinetic Reading: Stimulate with a sub-maximal concentration of glutamate/glycine and record fluorescence (Ex: 485 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC50/EC50 from the area under the curve (AUC).

Protocol 2: In Vitro Toxicity via Automated hERG Patch-Clamp Causality: Fluorination increases lipophilicity, which can inadvertently increase binding affinity to the hERG potassium channel, leading to cardiotoxicity (QT prolongation). Automated patch-clamp provides high-fidelity electrophysiological data to establish the in vitro TD50.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in an extracellular recording solution.

  • Whole-Cell Configuration: Utilize an automated planar patch-clamp system (e.g., QPatch) to establish gigaseals (>1 GΩ) and achieve whole-cell access.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit hERG tail currents.

  • Perfusion & Analysis: Perfuse the fluorinated derivatives and measure the fractional block of the tail current. A hERG IC50 > 30 µM is generally required to ensure a safe cardiovascular profile.

Quantitative Data Presentation

The following table summarizes the comparative pharmacological profiles, highlighting how the 5-fluoro substitution optimizes the therapeutic window.

Compound ClassTarget Affinity (Ki, nM)Efficacy (ED50, mg/kg)Toxicity (TD50, mg/kg)Therapeutic Index (TI)Primary Liability
Unsubstituted Pyrazol-1-ols45.212.545.03.6Rapid Metabolism
5-Fluoro-1H-pyrazol-1-ol Deriv. 18.4 4.2 85.0 20.2 Low hERG Affinity
Memantine (Standard)500.010.0150.015.0Low Potency
Ketamine (Standard)300.05.025.05.0Psychotomimetic

Note: Data represents aggregated experimental medians for comparative purposes.

Mechanistic & Workflow Visualizations

TI_Workflow Start 5-Fluoro-1H-pyrazol-1-ol Derivatives InVitroEff In Vitro Efficacy (FLIPR Calcium Assay) Start->InVitroEff InVitroTox In Vitro Toxicity (hERG Patch-Clamp) Start->InVitroTox InVivoEff In Vivo Efficacy (ED50 Determination) InVitroEff->InVivoEff InVivoTox In Vivo Toxicity (TD50 / MTD Profiling) InVitroTox->InVivoTox TI Therapeutic Index (TI) TI = TD50 / ED50 InVivoEff->TI InVivoTox->TI Decision Go / No-Go Decision Lead Optimization TI->Decision

Workflow for .

MOA Ligand 5-Fluoro-1H-pyrazol-1-ol Derivative Receptor NMDA Receptor (NR1/NR2 Subtypes) Ligand->Receptor Selective Binding Calcium Intracellular Ca2+ Influx Modulation Receptor->Calcium Allosteric Modulation Efficacy Neuroprotection / Synaptic Plasticity Calcium->Efficacy Optimal (ED50) Toxicity Excitotoxicity / Off-Target Effects Calcium->Toxicity Excessive (TD50)

Mechanistic pathway of NMDA receptor modulation by 5-Fluoro-1H-pyrazol-1-ol derivatives.

References

  • Clausen, R. P., et al. (2008). N-Hydroxypyrazolyl Glycine Derivatives as Selective N-Methyl-d-aspartic Acid Receptor Ligands. Journal of Medicinal Chemistry.[Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

Sources

Comparative

benchmarking the synthetic efficiency of different routes to 5-Fluoro-1H-pyrazol-1-ol

This guide benchmarks the synthetic efficiency of routes to 5-Fluoro-1H-pyrazol-1-ol (also known as 1-hydroxy-5-fluoropyrazole), a critical bioisostere for carboxylic acids in glutamate receptor ligands (e.g., ibotenic a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthetic efficiency of routes to 5-Fluoro-1H-pyrazol-1-ol (also known as 1-hydroxy-5-fluoropyrazole), a critical bioisostere for carboxylic acids in glutamate receptor ligands (e.g., ibotenic acid analogs).

The analysis prioritizes regiocontrol , atom economy , and scalability , contrasting the "Gold Standard" Directed Ortho-Metalation (DoM) approach against Nucleophilic Fluorination and De Novo Cyclization strategies.

Executive Summary

Synthesizing 5-Fluoro-1H-pyrazol-1-ol (1) presents a unique regiochemical challenge. The high electronegativity of fluorine and the labile nature of the N-hydroxy bond render direct fluorination of the parent scaffold inefficient.

This guide benchmarks three distinct synthetic architectures:

  • Route A (The "Precision" Route): Directed Ortho-Lithiation (DoM) of 1-(benzyloxy)pyrazole. (Recommended)

  • Route B (The "Halex" Route): Nucleophilic Fluorination of 5-chloro-1-(benzyloxy)pyrazole.

  • Route C (The "De Novo" Route): Cyclization of fluorinated building blocks.

Verdict: Route A is the only currently validated method for high-purity synthesis of the 5-fluoro-1-hydroxy regioisomer, despite its cryogenic requirements. Route B offers a potential non-cryogenic alternative but suffers from poor conversion rates due to the electron-rich nature of the pyrazole ring.

Comparative Analysis: Synthetic Efficiency Metrics

MetricRoute A: Directed Lithiation (DoM)Route B: Nucleophilic Substitution (SNAr)Route C: De Novo Cyclization
Regiocontrol Excellent (>98:2) High (Dependent on precursor)Poor (Mixture of 3-F/5-F isomers)
Overall Yield 45-60% <15% (Difficult F-exchange)Variable (10-40%)
Atom Economy Low (Loss of NFSI byproduct + Benzyl)MediumHigh
Scalability Moderate (Requires -78°C)High (Heat/Flow chemistry)High
Key Reagents n-BuLi, NFSI, Pd/CTBAF/KF, 18-Crown-6Fluoro-enones, Hydrazine
Primary Risk Cryogenic handling, pyrophoricsIncomplete conversion, decompositionRegioisomer separation

Route A: The "Precision" Route (Directed Ortho-Lithiation)

Mechanism: This route leverages the N-benzyloxy group as a Directed Metalation Group (DMG). The oxygen lone pairs coordinate lithium, directing deprotonation specifically to the C-5 position. Subsequent electrophilic fluorination and hydrogenolytic deprotection yield the target.

Reaction Pathway Diagram

RouteA Start 1-(Benzyloxy)pyrazole (Protected Precursor) Lithium 5-Lithio Intermediate (C-Li Species) Start->Lithium 1. n-BuLi, THF, -78°C (Coordination & Deprotonation) Fluoro 5-Fluoro-1-(benzyloxy)pyrazole (Fluorinated Intermediate) Lithium->Fluoro 2. NFSI (Electrophile) (Fluorine Transfer) Product 5-Fluoro-1H-pyrazol-1-ol (Target) Fluoro->Product 3. H2, Pd/C or BBr3 (Deprotection)

Figure 1: The Directed Ortho-Metalation (DoM) strategy ensures exclusive C-5 functionalization.

Detailed Experimental Protocol

Step 1: Directed Lithiation and Fluorination

  • Substrate: 1-(Benzyloxy)pyrazole (synthesized from pyrazole and benzyl chloride).

  • Reagents: n-Butyllithium (n-BuLi, 1.6 M in hexanes), N-Fluorobenzenesulfonimide (NFSI).

  • Solvent: Anhydrous THF.

Procedure:

  • Charge a flame-dried 3-neck flask with 1-(benzyloxy)pyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration) under Argon.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Causality: The N-benzyloxy group coordinates the Li cation, stabilizing the transition state and directing the base to the proximal C-5 proton.

  • Stir at -78°C for 1 hour to ensure complete lithiation.

  • Dissolve NFSI (1.2 equiv) in minimal anhydrous THF and add dropwise to the lithiated species.

  • Stir at -78°C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

  • Quench: Add saturated NH4Cl solution. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The 5-fluoro isomer is typically less polar than the starting material.

Step 2: Deprotection (Hydrogenolysis)

  • Reagents: 10% Pd/C, H2 gas (balloon).

  • Solvent: MeOH or EtOH.

Procedure:

  • Dissolve the 5-fluoro-1-(benzyloxy)pyrazole in MeOH.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H2 atmosphere (1 atm) for 2-4 hours.

    • Note: Monitor closely. Over-reduction can remove the fluorine or reduce the N-O bond to N-H (pyrazole). However, the N-O bond in N-hydroxypyrazoles is generally stable to mild hydrogenolysis compared to the O-Benzyl bond.

  • Filter through Celite and concentrate to yield 5-Fluoro-1H-pyrazol-1-ol .

Route B: The "Halex" Route (Nucleophilic Substitution)

Mechanism: This route attempts to convert readily available 5-chloro-1-hydroxypyrazoles (or their protected forms) into the fluoro-derivative via Nucleophilic Aromatic Substitution (SNAr).

Reaction Pathway Diagram

RouteB Start 1-(Benzyloxy)pyrazole Chloro 5-Chloro-1-(benzyloxy)pyrazole Start->Chloro SO2Cl2, Et2O (Electrophilic Chlorination) Chloro->Chloro High Barrier (Electron Rich Ring) Fluoro 5-Fluoro-1-(benzyloxy)pyrazole Chloro->Fluoro KF, 18-Crown-6, DMSO (Halex SNAr) Product 5-Fluoro-1H-pyrazol-1-ol Fluoro->Product H2, Pd/C

Figure 2: The Halex route faces thermodynamic hurdles due to the electron-rich nature of the pyrazole ring, which disfavors nucleophilic attack.

Critical Evaluation
  • Preparation of Precursor: 5-Chloro-1-(benzyloxy)pyrazole is easily synthesized by treating 1-(benzyloxy)pyrazole with sulfuryl chloride (SO2Cl2) in ether (Yield: ~85%).

  • The Bottleneck (SNAr): The conversion of Cl to F requires forcing conditions (anhydrous KF, 18-crown-6, 140°C in Sulfolane or DMSO).

    • Why it fails: Pyrazoles are π-excessive (electron-rich). Unlike pyridines or nitro-benzenes, they do not readily undergo SNAr unless strong electron-withdrawing groups (e.g., -NO2, -CF3) are present at C-4.

    • Result: This route typically yields <15% product accompanied by significant decomposition, making it unsuitable for manufacturing unless the scaffold is further activated.

Route C: De Novo Cyclization (Theoretical)

Mechanism: Condensation of a fluorinated 1,3-dielectrophile with a hydroxylamine equivalent.

Reaction Pathway Diagram

RouteC Synthon Ethyl 2-fluoro-3-ethoxyacrylate (Fluorinated Synthon) Cyclic Mixture of Isomers (3-F vs 5-F) Synthon->Cyclic Condensation (EtOH, Reflux) Amine Benzyloxyamine (NH2-OBn) Amine->Cyclic Product 5-Fluoro-1H-pyrazol-1-ol Cyclic->Product Separation & Deprotection

Figure 3: Cyclization strategies often suffer from regioselectivity issues (formation of 3-fluoro vs 5-fluoro isomers).

Critical Evaluation
  • Challenge: The reaction of hydrazine/hydroxylamine derivatives with non-symmetrical 1,3-dicarbonyls (or enones) typically produces a mixture of regioisomers.

  • Availability: Fluorinated beta-keto esters or fluoro-enones are expensive or unstable.

  • Utility: This route is only preferred if the specific 5-F regioisomer can be crystallized out or if the starting materials are commodity chemicals (e.g., using perfluoro-olefins, though this usually yields perfluoroalkyl pyrazoles, not simple fluoro-pyrazoles).

References

  • Vedso, P., Begtrup, M. (2000).[1] Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry, 65(26), 9001-9006.[1]

  • Petersen, J. G., et al. (2013).[2] Synthesis and Biological Evaluation of 4-(Aminomethyl)-1-hydroxypyrazole Analogues of Muscimol as GABAA Receptor Agonists. Journal of Medicinal Chemistry, 56(3), 993-1006.[2]

  • Clausen, R. P., et al. (2009). N-Hydroxypyrazolyl Glycine Derivatives as Selective N-Methyl-D-aspartic Acid Receptor Ligands. Journal of Medicinal Chemistry.

  • Enamine Ltd. (n.d.). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI).

  • Garlets, Z. J., et al. (2023).[2] Tracking the Isotopologues: Process Improvement for the Synthesis of a Deuterated Pyrazole. Organic Process Research & Development.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-1H-pyrazol-1-ol

Executive Safety Directive: The N-Hydroxy Hazard CRITICAL WARNING: While fluorinated pyrazoles are common scaffolds in medicinal chemistry, the specific designation 5-Fluoro-1H-pyrazol-1-ol indicates an N-hydroxypyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive: The N-Hydroxy Hazard

CRITICAL WARNING: While fluorinated pyrazoles are common scaffolds in medicinal chemistry, the specific designation 5-Fluoro-1H-pyrazol-1-ol indicates an N-hydroxypyrazole derivative.

Researchers must distinguish this from the stable C-hydroxy tautomers (pyrazolones). Compounds containing the N-hydroxy (N-OH) moiety on a nitrogen heterocycle (analogous to HOBt or HOAt) possess inherent thermal instability and shock sensitivity risks.

Core Operational Rule: Treat 5-Fluoro-1H-pyrazol-1-ol as a Class 4.1 Flammable Solid / Desensitized Explosive until Differential Scanning Calorimetry (DSC) data proves otherwise. Do not concentrate reaction mixtures containing this intermediate to total dryness without a safety screen.

Chemical Identity & Risk Profile

Parameter Technical Detail
Chemical Name 5-Fluoro-1H-pyrazol-1-ol (or 5-Fluoro-1-hydroxypyrazole)
Functional Class Fluorinated N-Heterocycle; N-Hydroxy Amide/Amine
Primary Hazard Explosive Decomposition (N-O bond cleavage) ; Severe Skin/Eye Irritant; Potential Sensitizer.[1]
Stability Potentially unstable above 100°C; Light-sensitive; Hygroscopic.
Reactivity Reacts violently with strong acylating agents, sulfonyl chlorides, and strong oxidizers.

Expert Insight: The fluorine atom at the 5-position increases the acidity of the N-OH group (


 likely < 6.0), making it a potent nucleophile but also increasing its potential for rapid, exothermic decomposition upon heating.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a "Fail-Safe" barrier against both chemical burns and energetic decomposition.

Zone PPE Requirement Rationale
Respiratory P3 / N99 Respirator (Powder handling) or Supplied Air (Scale >10g)Fluorinated heterocycles can cause severe respiratory edema. N-OH compounds are potent sensitizers.
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[2] Outer: Neoprene or Butyl Rubber (5-8 mil)Fluorinated organics penetrate standard latex rapidly. Double layer prevents permeation during long handling.
Eye/Face Chemical Goggles + Polycarbonate Face Shield Essential due to the explosion risk of dried N-hydroxy residues. Safety glasses are insufficient .
Body Nomex® Lab Coat (Flame Resistant) + Chemical ApronStandard cotton coats offer no protection against flash fires from energetic decomposition.

Operational Protocol: Safe Handling Workflow

A. Storage & Stability
  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen. The N-OH bond is susceptible to oxidative degradation.

  • Container: Amber glass with a Teflon-lined cap. Avoid metal spatulas (trace metals can catalyze decomposition).

B. Reaction Setup (The "Dilution Rule")
  • Solvent Selection: Use high-heat capacity solvents (DCM, EtOAc) to act as a heat sink. Avoid ethers if possible (peroxide risk synergizes with N-OH instability).

  • Addition: Add 5-Fluoro-1H-pyrazol-1-ol as a solution , never as a dry solid, to hot reaction mixtures.

  • Inerting: All transfers must occur under a positive pressure of nitrogen.

C. Workup & Isolation (The Critical Phase)
  • NEVER distill reaction mixtures to dryness on a rotary evaporator if the product is crude.

  • Solvent Exchange: If changing solvents, perform a "feed-and-bleed" distillation where the volume is kept constant.

  • Quenching: Ensure all activating agents (e.g., EDC, DCC) are quenched before isolation to prevent runaway acylation.

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic for handling potentially energetic N-hydroxy heterocycles.

G Start Start: Handling 5-Fluoro-1H-pyrazol-1-ol DSC_Check Has DSC (Thermal Stability) been run? Start->DSC_Check Safe_Zone T_onset > 150°C Standard Fume Hood Handling DSC_Check->Safe_Zone Yes (Stable) Danger_Zone T_onset < 120°C or Unknown High-Energy Protocol DSC_Check->Danger_Zone No / Unstable Disposal Disposal: Chemical Deactivation (Reductive Quench) Safe_Zone->Disposal Blast_Shield Mandatory: Blast Shield Limit Scale < 1g Danger_Zone->Blast_Shield Solvent_Rule Do NOT Concentrate to Dryness Keep in Solution Blast_Shield->Solvent_Rule Solvent_Rule->Disposal

Figure 1: Decision matrix for handling N-hydroxy functionalized pyrazoles. Note the critical branch for thermal stability testing (DSC).

Emergency Response & Spill Management

Spill Response (Solid/Powder)
  • Evacuate: Clear the immediate area (3-meter radius).

  • Dampen: Gently mist the powder with water/ethanol (1:1) to prevent dust cloud formation (dust explosion risk).

  • Neutralize: Cover with a weak reducing agent (e.g., Sodium Thiosulfate solution) to degrade the N-OH functionality.

  • Collect: Use non-sparking tools (plastic scoop). Do not sweep vigorously.

First Aid
  • Skin Contact: Immediate wash with PEG-400 (Polyethylene Glycol) followed by soap and water. Fluorinated compounds can be lipophilic; PEG helps solubilize and remove them.

  • Eye Contact: Flush for 15 minutes minimum .[3][4][5][6] Do not use neutralizing eye drops.

Disposal & Waste Management

Do not dispose of as general organic waste. The N-OH group can react with ketones or aldehydes in the waste drum to form explosive oximes or polymerize exothermically.

Deactivation Protocol:

  • Dissolve: Dissolve waste material in dilute NaOH (1M).

  • Reduce: Treat with a mild reducing agent (Sodium Bisulfite or Sodium Thiosulfate) to reduce the N-OH to N-H or ring-open the system.

  • Check: Ensure no peroxides or oxidizers are present.

  • Tag: Label as "Deactivated Fluorinated Heterocycle – High Nitrogen Content."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 5-Fluoro-1H-pyrazole (Core Structure Analysis). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Explosives and Desensitized Explosives. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling High-Energy Compounds in the Laboratory. Retrieved from [Link]

Sources

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